Product packaging for Cyclobutane-1,2,3,4-tetrol(Cat. No.:CAS No. 14110-40-8)

Cyclobutane-1,2,3,4-tetrol

Cat. No.: B078232
CAS No.: 14110-40-8
M. Wt: 120.1 g/mol
InChI Key: HXFDFZSGILIIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclobutane-1,2,3,4-tetrol is a high-value, stereochemically rich building block of significant interest in synthetic organic chemistry and chemical biology research. This tetrol, comprising a cyclobutane core with hydroxyl substituents on each carbon, presents a unique, rigid, and functionalized scaffold. Its primary research applications include serving as a precursor for the synthesis of complex, bioactive natural product analogs and novel molecular architectures. The dense, stereodefined array of hydroxyl groups makes it an ideal template for developing carbohydrate mimetics, enzyme inhibitors, and conformationally restricted ligands for pharmacological probes. Furthermore, its strained ring system is valuable for studying cycloaddition reactions and ring-opening polymerizations to create materials with specific properties. Researchers utilize this compound to investigate molecular recognition events, hydrogen-bonding networks, and the fundamental principles of stereoelectronic effects in small rings. This compound's mechanism of action in research settings is typically tied to its ability to act as a molecular scaffold that precisely orients functional groups in three-dimensional space, thereby modulating the activity and binding affinity of target biomolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B078232 Cyclobutane-1,2,3,4-tetrol CAS No. 14110-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14110-40-8

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

cyclobutane-1,2,3,4-tetrol

InChI

InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H

InChI Key

HXFDFZSGILIIMP-UHFFFAOYSA-N

SMILES

C1(C(C(C1O)O)O)O

Canonical SMILES

C1(C(C(C1O)O)O)O

Synonyms

1α,2α,3α,4α-Cyclobutanetetrol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutane-1,2,3,4-tetrol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the various stereoisomers of cyclobutane-1,2,3,4-tetrol. This class of molecules, with its densely functionalized and stereochemically complex cyclobutane core, holds significant potential in medicinal chemistry and materials science. This document details established synthetic pathways, including key experimental protocols, and presents quantitative data where available.

Introduction

Cyclobutane-1,2,3,4-tetrols are polyhydroxylated cyclobutanes that, due to their rigid scaffold and multiple stereocenters, offer a unique platform for the design of novel molecular entities. The precise spatial arrangement of the four hydroxyl groups can lead to a variety of biological activities and material properties. The synthesis of these stereoisomers, however, presents a significant challenge due to the inherent strain of the cyclobutane ring and the need for stereocontrol at four contiguous chiral centers. This guide explores the primary synthetic routes to access these complex molecules.

There are six possible stereoisomers of this compound, arising from the relative orientations of the four hydroxyl groups. These can be categorized based on their symmetry and chirality.

Synthetic Strategies

Two primary strategies have been explored for the synthesis of cyclobutane-1,2,3,4-tetrols:

  • Route A: Functional Group Transformation of a Pre-formed Cyclobutane Ring. This approach typically involves the synthesis of a cyclobutane-1,2,3,4-tetracarboxylic acid derivative, followed by the reduction of the carboxylic acid or ester functionalities to the corresponding alcohols.

  • Route B: Sequential Dihydroxylation of a Cyclobutene Precursor. This strategy involves the synthesis of a cyclobutene derivative, followed by two successive dihydroxylation reactions to introduce the four hydroxyl groups.

Route A: Reduction of Cyclobutane-1,2,3,4-tetracarboxylic Acid Derivatives

This route offers a convergent approach to the this compound core. The key steps are the formation of the cyclobutane ring with four carboxylic acid functionalities, followed by their reduction.

Step 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid Derivatives

The most common method for synthesizing the cyclobutane-1,2,3,4-tetracarboxylic acid core is through the [2+2] photocycloaddition of maleic anhydride or its derivatives.

Experimental Protocol: Photochemical Dimerization of Maleic Anhydride

A solution of maleic anhydride in a suitable solvent (e.g., acetone, ethyl acetate) is irradiated with UV light (typically around 300-350 nm). The reaction is often carried out in a photochemical reactor with a mercury lamp. The resulting cyclobutane-1,2,3,4-tetracarboxylic dianhydride precipitates from the solution and can be isolated by filtration. The stereochemistry of the product is typically a mixture of isomers, with the all-cis (α-truxillic) and other isomers being formed.

Workflow for Photochemical Dimerization

MA Maleic Anhydride Reactor Photochemical Reactor MA->Reactor Solvent Solvent (e.g., Acetone) Solvent->Reactor UV UV Irradiation (hv) UV->Reactor Dianhydride Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride Reactor->Dianhydride Filtration Filtration Dianhydride->Filtration Product Isolated Product Filtration->Product

Caption: Workflow for the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

Step 2: Reduction to this compound

The reduction of the four carboxylic acid or ester groups to alcohols is a critical step. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for this purpose.[1][2][3][4][5][6][7][8]

Experimental Protocol: Reduction of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate with LiAlH₄

To a solution of tetramethyl cyclobutane-1,2,3,4-tetracarboxylate in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF), an excess of lithium aluminum hydride is slowly added at 0 °C under an inert atmosphere. The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by recrystallization or chromatography.

Reaction Pathway for LAH Reduction

start Cyclobutane-1,2,3,4- tetracarboxylic Acid Ester reagent 1. LiAlH4, THF 2. H2O quench start->reagent product This compound reagent->product

Caption: General reduction of a cyclobutane tetracarboxylate to the corresponding tetrol.

Quantitative Data

Specific yield and stereoselectivity data for the reduction of cyclobutane-1,2,3,4-tetracarboxylic acid derivatives to the corresponding tetrols are not widely reported in the literature. The stereochemical integrity of the cyclobutane core is expected to be maintained during the reduction. The yield of this multi-reduction step can be variable and is dependent on the specific substrate and reaction conditions.

Reactant Product Reducing Agent Yield (%) Stereoselectivity
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (mixture of stereoisomers)This compound (mixture of stereoisomers)LiAlH₄Data not availableRetention of configuration

Route B: Sequential Dihydroxylation of Cyclobutene Precursors

This route provides a more stepwise approach to building the stereochemistry of the final product. The key is the stereocontrolled dihydroxylation of a cyclobutene double bond.

Step 1: Synthesis of a Dihydroxycyclobutene Precursor

A suitable starting material for this route is a cyclobutene derivative bearing two hydroxyl groups, such as 3,4-dihydroxycyclobutene. This can be prepared from cyclobutadiene derivatives or through other multi-step sequences. A more accessible precursor is cyclobut-1-ene-1,2-dicarboxylic acid, which can be synthesized and then reduced to the corresponding diol.

Experimental Protocol: Synthesis of cis-3,4-Bis(hydroxymethyl)cyclobut-1-ene

Cyclobut-1-ene-1,2-dicarboxylic acid can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride. The reaction is carried out in an inert solvent like THF. The stereochemistry of the resulting diol will depend on the stereochemistry of the starting dicarboxylic acid.

Step 2: Dihydroxylation of the Cyclobutene Double Bond

The key step in this route is the dihydroxylation of the double bond of the dihydroxycyclobutene precursor. This can be achieved using various reagents, with osmium tetroxide (OsO₄) being the most common for achieving syn-dihydroxylation.[9][10] The Sharpless asymmetric dihydroxylation can be employed to achieve enantioselectivity.[11][12][13]

Experimental Protocol: syn-Dihydroxylation of cis-3,4-Bis(hydroxymethyl)cyclobut-1-ene

To a solution of cis-3,4-bis(hydroxymethyl)cyclobut-1-ene in a suitable solvent system (e.g., t-butanol/water), a catalytic amount of osmium tetroxide and a co-oxidant such as N-methylmorpholine N-oxide (NMO) are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a reducing agent like sodium sulfite. The product, a stereoisomer of this compound, can be isolated after workup and purification. The syn-addition of the hydroxyl groups will lead to a specific stereoisomer depending on the facial selectivity of the attack on the double bond.

Stereochemical Pathway of Dihydroxylation

cluster_syn syn-Dihydroxylation cluster_anti Hypothetical anti-Dihydroxylation start_syn cis-3,4-Dihydroxycyclobutene reagent_syn OsO4, NMO start_syn->reagent_syn product_syn all-cis-Cyclobutane-1,2,3,4-tetrol reagent_syn->product_syn start_anti cis-3,4-Dihydroxycyclobutene reagent_anti e.g., Epoxidation then hydrolysis start_anti->reagent_anti product_anti trans-Cyclobutane-1,2,3,4-tetrol isomer reagent_anti->product_anti

Caption: Stereochemical outcomes of dihydroxylation on a cyclobutene precursor.

Quantitative Data

The stereochemical outcome of the dihydroxylation is highly dependent on the reagent and the substrate. syn-dihydroxylation using OsO₄ is generally highly stereoselective. The directing effects of the existing hydroxyl groups on the cyclobutene ring can influence the facial selectivity of the dihydroxylation.

Reactant Product Stereoisomer Reagent Yield (%) Diastereomeric Ratio
cis-3,4-Bis(hydroxymethyl)cyclobut-1-eneall-cis-1,2,3,4-Tetrakis(hydroxymethyl)cyclobutaneOsO₄, NMOData not availableExpected to be high for syn-addition
trans-3,4-Bis(hydroxymethyl)cyclobut-1-enecis,trans,cis-1,2,3,4-Tetrakis(hydroxymethyl)cyclobutaneOsO₄, NMOData not availableExpected to be high for syn-addition

Conclusion

The synthesis of this compound stereoisomers remains a challenging endeavor in synthetic organic chemistry. The two primary routes outlined in this guide, reduction of tetracarboxylic acid derivatives and sequential dihydroxylation of cyclobutene precursors, offer plausible pathways to these complex molecules. While detailed experimental protocols and quantitative data for the direct synthesis of the parent tetrols are scarce in the literature, the principles and methodologies described provide a solid foundation for researchers in this field. Future work will likely focus on the development of more stereoselective and higher-yielding methods, particularly for the synthesis of enantiomerically pure isomers, to unlock the full potential of this intriguing class of compounds in drug discovery and materials science.

References

An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetrol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclobutane-1,2,3,4-tetrol, a polyhydroxylated cyclobutane, represents a class of carbocyclic sugars that are of growing interest to researchers in medicinal chemistry and materials science. The strained four-membered ring, combined with the presence of four hydroxyl groups, imparts unique stereochemical and reactive properties to these molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthetic approaches, and potential biological significance of cyclobutane-1,2,3,4-tetrols, tailored for researchers, scientists, and drug development professionals. While experimental data for this compound itself is limited in the scientific literature, this guide consolidates available information and draws analogies from closely related cyclitols and polyhydroxylated compounds to provide a thorough understanding.

Chemical and Physical Properties

The chemical and physical properties of this compound are influenced by its molecular structure, particularly the strained cyclobutane ring and the hydrogen-bonding capabilities of the four hydroxyl groups. The parent cyclobutane has a puckered conformation to alleviate some of the torsional strain inherent in a planar four-membered ring.[1][2][3] This non-planar geometry will also be a feature of its tetrol derivatives.

PropertyComputed Value (for C₄H₈O₄)Experimental Value (meso-Erythritol)Source
Molecular Formula C₄H₈O₄C₄H₁₀O₄[5]
Molecular Weight 120.10 g/mol 122.12 g/mol [4][5]
XLogP3-AA (LogP) -2.5Not Available[5]
Hydrogen Bond Donor Count 44[5]
Hydrogen Bond Acceptor Count 44[5]
Rotatable Bond Count 03[5]
Exact Mass 120.042259 g/mol 122.057909 g/mol [5]
Melting Point Not Available118-120 °C[4]
Boiling Point Not Available329-331 °C[4]
Solubility Not AvailableSoluble in water[4]

Stereoisomers of this compound

The presence of four chiral centers in this compound gives rise to a number of possible stereoisomers. The spatial arrangement of the hydroxyl groups relative to the plane of the cyclobutane ring defines each isomer. The nomenclature for these isomers can be complex, often using cis/trans descriptors or the Cahn-Ingold-Prelog system. The relationship between the key stereoisomers is depicted in the diagram below.

stereoisomers cluster_all_cis all-cis (achiral) cluster_trans_isomers trans Isomers cluster_enantiomers Enantiomeric Pairs all_cis 1,2,3,4-all-cis trans1 1,2,3-cis, 4-trans all_cis->trans1 epimerization trans2 1,2-trans, 3,4-cis trans1->trans2 epimerization trans3 1,3-cis, 2,4-trans trans2->trans3 epimerization enantiomer1_R Enantiomer A (R,R,R,R) enantiomer1_S Enantiomer B (S,S,S,S) enantiomer1_R->enantiomer1_S mirror image

Stereoisomeric relationships of this compound.

Synthesis and Characterization

The synthesis of polyhydroxylated cyclobutanes often presents a stereochemical challenge.[6] A common and effective method for the preparation of vicinal diols is the dihydroxylation of an alkene precursor.[7] In the context of this compound, a plausible synthetic route would involve the dihydroxylation of cyclobutene or a protected cyclobutene derivative.

A general workflow for the synthesis of a syn-cyclobutane-1,2,3,4-tetrol from cyclobutene is outlined below. The choice of dihydroxylation reagent is critical for controlling the stereochemical outcome. For example, osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions typically yield syn-diols.[7]

synthesis_workflow start Cyclobutene step1 Syn-dihydroxylation (e.g., cold, dilute KMnO4 or OsO4/NMO) start->step1 intermediate cis-Cyclobutane-1,2-diol step1->intermediate step2 Protection of diol (e.g., as acetonide) intermediate->step2 protected_intermediate Protected cis-cyclobutane-1,2-diol step2->protected_intermediate step3 Epoxidation (e.g., m-CPBA) protected_intermediate->step3 epoxide Protected cyclobutane epoxide step3->epoxide step4 Hydrolysis of epoxide (acid or base catalyzed) epoxide->step4 deprotection Deprotection step4->deprotection product This compound stereoisomer deprotection->product

References

The Discovery and Synthetic Evolution of Polyhydroxylated Cyclobutanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxylated cyclobutanes, carbocyclic sugar analogs, have emerged as a significant class of molecules in medicinal chemistry and drug discovery. Their rigid, puckered four-membered ring structure, adorned with multiple hydroxyl groups, allows them to act as mimetics of natural sugars, leading to the potent and selective inhibition of various enzymes, particularly glycosidases. This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of these fascinating compounds. It details key experimental protocols, presents quantitative data for pivotal reactions, and illustrates the logical progression of synthetic strategies.

A Historical Perspective: From Strained Ring to Sugar Mimic

The journey into the world of cyclobutanes began with the landmark synthesis of the parent hydrocarbon, cyclobutane, in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene.[1] The inherent ring strain of the cyclobutane core was immediately recognized, making it a challenging and intriguing synthetic target.[1] For decades, research primarily focused on the fundamental reactivity of this strained ring system.

The exploration of polyhydroxylated cyclobutanes, where a hydroxyl group is attached to each carbon of the ring, represents a more specialized and recent chapter. These molecules, such as the archetypal cyclobutane-1,2,3,4-tetrols, garnered significant interest as potential sugar mimics. The spatial arrangement of their hydroxyl groups in a constrained carbocyclic framework allows them to interact with the active sites of carbohydrate-processing enzymes.

Foundational Synthetic Strategies: The Advent of Stereocontrolled Hydroxylation

The primary challenge in the synthesis of polyhydroxylated cyclobutanes lies in the stereocontrolled introduction of multiple hydroxyl groups onto the small, puckered ring. Early and foundational work relied on the stereospecific functionalization of cyclobutene precursors.

cis-Dihydroxylation of Cyclobutenes

One of the most reliable methods for installing syn-diols is the cis-dihydroxylation of an alkene. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), has been a cornerstone in this field.[2][3] This method is highly efficient for creating cis-diols on the less hindered face of a double bond.[4]

The general workflow for this pivotal transformation is outlined below:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up and Isolation start Dissolve Cyclobutene in Acetone/Water nmo Add N-Methylmorpholine N-oxide (NMO) start->nmo oso4 Add catalytic OsO₄ nmo->oso4 stir Stir at room temperature (exothermic, becomes homogeneous) oso4->stir tlc Monitor reaction by TLC stir->tlc quench Quench with Sodium Hydrosulfite tlc->quench filter Filter through Celite quench->filter extract Extract with Organic Solvent filter->extract purify Purify by Chromatography/Recrystallization extract->purify end cis-Polyhydroxylated Cyclobutane purify->end

Caption: General workflow for the Upjohn cis-dihydroxylation of a cyclobutene derivative.

Detailed Experimental Protocols

The following protocol is adapted from established and reliable procedures for the cis-dihydroxylation of alkenes, such as the one detailed in Organic Syntheses.[4]

Synthesis of cis-Cyclobutane-1,2-diol from Cyclobutene

Materials:

  • Cyclobutene

  • N-Methylmorpholine N-oxide (NMO), monohydrate

  • Osmium tetroxide (OsO₄)

  • Acetone

  • Water

  • Sodium hydrosulfite

  • Celite®

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve cyclobutene (1.0 eq) in a 10:1 mixture of acetone and water.

  • To this solution, add N-methylmorpholine N-oxide (NMO) monohydrate (1.1 eq).

  • Under a nitrogen atmosphere and with vigorous stirring, add a catalytic amount of osmium tetroxide (approx. 0.2-0.5 mol%).

  • The reaction is slightly exothermic and should be maintained at room temperature, using a water bath if necessary. Stir the mixture overnight (typically 12-18 hours). The two-phase solution will become homogeneous and turn light brown.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium hydrosulfite (approx. 0.5 g per 10 mmol of alkene) and stir for 30 minutes.

  • Add an equal volume of Celite® and filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cis-cyclobutane-1,2-diol.

Quantitative Data

The synthesis of polyhydroxylated cyclobutanes via dihydroxylation of cyclobutene precursors generally proceeds with good to excellent yields. The stereoselectivity is a key feature of this reaction.

PrecursorProductReagentsYield (%)StereochemistryReference
Cyclohexenecis-1,2-Cyclohexanediolcat. OsO₄, NMO90-95%cis[4]
Cyclobutenecis-Cyclobutane-1,2-diolcat. OsO₄, NMOHigh (expected)cis[2][3]

Spectroscopic Data: The characterization of polyhydroxylated cyclobutanes relies heavily on NMR spectroscopy. Unlike the parent cyclobutane, which exhibits a simple singlet in its ¹H NMR spectrum at approximately 1.96 ppm, the introduction of hydroxyl groups and the resulting stereoisomerism lead to more complex spectra.[5]

For a hypothetical cis-cyclobutane-1,2,3,4-tetrol, one would expect the proton and carbon signals to be significantly shifted downfield due to the electron-withdrawing effect of the hydroxyl groups. The coupling constants between the methine protons would be crucial for determining the relative stereochemistry of the hydroxyl groups.

Biological Significance and Drug Development Applications

The rigid conformation of the cyclobutane ring, combined with the defined stereochemistry of the hydroxyl groups, makes these molecules excellent mimics of the pyranose ring of sugars.[6] This structural mimicry allows them to function as inhibitors of carbohydrate-processing enzymes, such as glycosidases.

signaling_pathway enzyme α-Glucosidase product Glucose Absorption (in intestines) enzyme->product catalyzes hydrolysis to substrate Complex Carbohydrate (e.g., Starch, Sucrose) substrate->enzyme binds to inhibitor Polyhydroxylated Cyclobutane (Sugar Mimic) inhibitor->enzyme competitively inhibits

Caption: Mechanism of α-glucosidase inhibition by a polyhydroxylated cyclobutane.

α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes mellitus.[7][8] By competitively blocking the action of α-glucosidase in the small intestine, they slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[7] The potential for polyhydroxylated cyclobutanes to act as potent and selective α-glucosidase inhibitors makes them highly attractive targets for drug discovery and development.[7]

Conclusion and Future Outlook

From its initial discovery as a strained carbocycle, the cyclobutane ring has evolved into a sophisticated scaffold for the design of biologically active molecules. The development of stereoselective synthetic methods, particularly the reliable cis-dihydroxylation of cyclobutene precursors, has been instrumental in accessing a diverse range of polyhydroxylated cyclobutanes. These sugar mimics hold significant promise as therapeutic agents, particularly in the context of metabolic disorders like diabetes. Future research in this area will likely focus on the development of even more efficient and enantioselective synthetic routes, the exploration of a wider range of biological targets, and the optimization of the pharmacokinetic properties of these unique carbocyclic scaffolds. The rich chemistry and biological potential of polyhydroxylated cyclobutanes ensure that they will remain an active and fruitful area of investigation for chemists and drug development professionals alike.

References

An In-depth Technical Guide on the Stereochemistry of Cyclobutane-1,2,3,4-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of cyclobutane-1,2,3,4-tetrol, a fascinating and synthetically challenging molecule. Due to the substitution pattern on the four-membered ring, this molecule presents several stereoisomeric possibilities with distinct three-dimensional arrangements that can significantly influence its biological activity and physical properties. This document outlines the possible stereoisomers, provides representative experimental protocols for their synthesis and separation, summarizes key characterization data, and visualizes the relationships between the different isomers.

Stereoisomers of this compound

This compound has four stereocenters, which could theoretically lead to 2^4 = 16 stereoisomers. However, due to the cyclic nature and symmetry of the molecule, the actual number of unique stereoisomers is reduced. Analogous to other 1,2,3,4-tetrasubstituted cyclobutanes, there are four possible stereoisomers for this compound.[1][2] These isomers can be differentiated by the relative orientation of the four hydroxyl (-OH) groups with respect to the plane of the cyclobutane ring.

The stereoisomers can be systematically named using cis/trans notation, indicating the relative positions of the hydroxyl groups. The four stereoisomers are:

  • cis,cis,cis-cyclobutane-1,2,3,4-tetrol: All four hydroxyl groups are on the same side of the ring. This isomer is achiral (meso).

  • cis,cis,trans-cyclobutane-1,2,3,4-tetrol: Three hydroxyl groups are on one side of the ring, and one is on the opposite side. This isomer is chiral and exists as a pair of enantiomers.

  • cis,trans,cis-cyclobutane-1,2,3,4-tetrol: Hydroxyl groups at positions 1 and 3 are cis to each other, while the groups at positions 2 and 4 are trans to their neighbors. This isomer is achiral (meso).

  • trans,trans,trans-cyclobutane-1,2,3,4-tetrol: The hydroxyl groups alternate on opposite sides of the ring. This isomer is chiral and exists as a pair of enantiomers.

For the purpose of this guide, we will focus on the four unique spatial arrangements.

stereoisomers cluster_isomers Stereoisomers of this compound all-cis cis,cis,cis (meso) cis,cis,trans cis,cis,trans (chiral) cis,trans,cis cis,trans,cis (meso) all-trans trans,trans,trans (chiral) synthesis_workflow Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition [2+2] Cyclobutene_Derivative Cyclobutene_Derivative Cycloaddition->Cyclobutene_Derivative hv or catalyst Alkyne Alkyne Alkyne->Cycloaddition dihydroxylation_workflow Cyclobutene_Derivative Cyclobutene_Derivative Dihydroxylation Dihydroxylation Cyclobutene_Derivative->Dihydroxylation OsO4, NMO Protected_Tetrol Protected_Tetrol Dihydroxylation->Protected_Tetrol Deprotection Deprotection Protected_Tetrol->Deprotection e.g., H+, Pd/C This compound This compound Deprotection->this compound

References

An In-depth Technical Guide to the Potential Biological Activities of Cyclobutane-1,2,3,4-tetrol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of cyclobutane-1,2,3,4-tetrol derivatives. Drawing on the structural similarity of these compounds to carbohydrates, this document explores their promise as enzyme inhibitors and outlines the experimental methodologies required for their evaluation.

Introduction: The Potential of this compound Derivatives as Carbohydrate Mimetics

This compound derivatives, characterized by a four-membered carbon ring with hydroxyl groups at each position, are intriguing molecules in the field of medicinal chemistry. Their polyhydroxylated nature allows them to act as structural mimics of monosaccharides. This mimicry is the foundation for their potential to interact with and modulate the activity of carbohydrate-processing enzymes, such as glycosidases.[1] The rigid cyclobutane core provides a constrained scaffold that can present the hydroxyl groups in specific spatial orientations, potentially leading to selective and potent enzyme inhibition.[2]

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates.[3] Their involvement in a wide array of physiological and pathological processes, including digestion, lysosomal catabolism, and viral entry, makes them attractive targets for therapeutic intervention.[3][4] Inhibitors of these enzymes have found applications in the treatment of diabetes, viral infections, and lysosomal storage diseases.[4]

This guide will delve into the prospective biological activities of this compound derivatives, with a particular focus on their potential as glycosidase inhibitors. We will also explore potential cytotoxic effects, a crucial aspect of preclinical drug development.

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of a wide range of this compound derivatives are not extensively available in publicly accessible literature, we can extrapolate potential activities based on studies of analogous polyhydroxylated carbocyclic compounds. The following tables present hypothetical yet plausible quantitative data for illustrative purposes, to guide researchers in their experimental design and data interpretation.

Table 1: Hypothetical Glycosidase Inhibition Data for this compound Derivatives

Compound IDDerivative SubstitutionTarget EnzymeIC50 (µM)Inhibition Type
CBT-001Unsubstitutedα-Glucosidase75Competitive
CBT-002C1-aminoα-Glucosidase25Competitive
CBT-003C1-fluoroα-Glucosidase150Non-competitive
CBT-004Unsubstitutedβ-Glucosidase> 500-
CBT-005C1-aminoβ-Glucosidase180Mixed
CBT-006C1-fluoroβ-Glucosidase> 500-
CBT-007Unsubstitutedα-Mannosidase220Competitive
CBT-008C1-aminoα-Mannosidase90Competitive

Table 2: Illustrative Cytotoxicity Data for this compound Derivatives

Compound IDCell LineAssay TypeCC50 (µM)
CBT-001HeLaMTT> 200
CBT-002HepG2MTT150
CBT-003A549MTT> 200
CBT-004JurkatTrypan Blue180
CBT-005MCF-7MTT> 200

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of polyhydroxylated cyclobutanes can be achieved through various synthetic routes.[5] A common strategy involves the [2+2] cycloaddition of olefins to form the cyclobutane ring, followed by stereoselective dihydroxylation of the resulting cyclobutene.[2][6][7]

General Synthetic Workflow:

G Start Starting Olefins Cycloaddition [2+2] Photochemical Cycloaddition Start->Cycloaddition Cyclobutene Cyclobutene Intermediate Cycloaddition->Cyclobutene Dihydroxylation Stereoselective Dihydroxylation Cyclobutene->Dihydroxylation Tetrol This compound Core Dihydroxylation->Tetrol Derivatization Functional Group Interconversion Tetrol->Derivatization Final_Product Target Derivatives Derivatization->Final_Product

Figure 1: General workflow for the synthesis of this compound derivatives.

Further derivatization of the hydroxyl groups can be performed to introduce various functionalities, such as amino or fluoro groups, to explore structure-activity relationships.[5]

In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound derivatives against a target glycosidase, such as α-glucosidase, using a chromogenic substrate.[8][9]

Materials:

  • Target glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the target glycosidase in phosphate buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Blank: Buffer only

    • Control: Enzyme solution and buffer

    • Test Compound: Enzyme solution and various concentrations of the test compound

    • Positive Control: Enzyme solution and a known concentration of the positive control inhibitor

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G Setup Prepare Reagents (Enzyme, Substrate, Buffers) Plating Plate Enzyme, Buffer, and Test Compounds Setup->Plating Preincubation Pre-incubate at 37°C Plating->Preincubation Reaction_Start Add Substrate (pNPG) Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Measurement Read Absorbance at 405 nm Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Figure 2: Workflow for the in vitro glycosidase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a further 48-72 hours.[13]

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 4 hours at 37°C.[11]

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

G Seeding Seed Cells in 96-well Plate Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with Test Compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Measurement Read Absorbance at 570 nm Solubilization->Measurement Analysis Calculate % Viability and CC50 Measurement->Analysis G cluster_0 Normal Glycosidase Activity cluster_1 Inhibition by Cyclobutane Tetrol Derivative Enzyme Glycosidase (e.g., α-Glucosidase) Product Monosaccharides Enzyme->Product Catalyzes Hydrolysis Substrate Carbohydrate Substrate Substrate->Enzyme Binds to Active Site Reduced_Glucose Reduced Glucose Uptake Product->Reduced_Glucose Inhibitor Cyclobutane Tetrol Derivative Inhibited_Enzyme Inhibited Glycosidase Inhibitor->Inhibited_Enzyme Binds to Active Site Inhibited_Enzyme->Reduced_Glucose Leads to

References

The Double-Edged Sword: An In-depth Technical Guide to Ring Strain and Reactivity in Cyclobutane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, presents a fascinating case of controlled instability that has been increasingly exploited in the realm of medicinal chemistry and drug development. Its inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, endows it with unique chemical reactivity and a rigid, puckered conformation. These characteristics, when strategically incorporated into molecular design, can offer significant advantages in potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles governing cyclobutane's structure and reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Genesis of Strain: Understanding Cyclobutane's Unique Geometry

Unlike its larger cycloalkane counterparts, cyclobutane is not planar. To alleviate the torsional strain that would arise from eight eclipsing C-H bonds in a flat structure, the ring puckers into a "butterfly" conformation.[1][2][3] This puckering, however, comes at the cost of slightly increased angle strain, with the internal C-C-C bond angles compressing to approximately 88° from the idealized 90° of a planar square and even further from the optimal 109.5° for sp³ hybridized carbon.[1][2][4] This deviation from ideal geometry is the primary source of the significant ring strain in cyclobutane.

The total ring strain of cyclobutane is a combination of angle strain and torsional strain. While it has less angle strain than the highly reactive cyclopropane, it possesses more torsional strain due to a greater number of C-H bonds.[1][5] Overall, the ring strain energy of cyclobutane is substantial, making it more reactive than larger, less strained cycloalkanes like cyclopentane and cyclohexane.[1][6][7]

Quantitative Analysis of Strain and Geometry

The unique structural parameters of cyclobutane are a direct consequence of the interplay between angle and torsional strain. The following tables summarize key quantitative data that define the cyclobutane system.

ParameterValueReference(s)
Total Ring Strain Energy 26.3 kcal/mol (110 kJ/mol)[1][3][6]
C-C-C Bond Angle ~88°[1][2][6]
C-C Bond Length 1.56 Å[6]
Puckering Angle (Dihedral Angle) ~25-35°[2][8][9]
Barrier to Ring Inversion 1.45 kcal/mol[10]

Table 1: Key Geometric and Energetic Parameters of Cyclobutane

CycloalkaneRing Strain Energy (kcal/mol)Heat of Combustion per CH₂ (kJ/mol)
Cyclopropane27.6 - 28.1697
Cyclobutane 26.3 - 26.9 686
Cyclopentane6.2 - 7.1664
Cyclohexane~0658.7

Table 2: Comparative Ring Strain and Heat of Combustion of Cycloalkanes [1][6][11][12][13]

Reactivity Profile: Harnessing Strain for Chemical Transformations

The significant strain energy locked within the cyclobutane ring serves as a powerful driving force for a variety of chemical reactions. These transformations typically involve ring-opening, which relieves the inherent strain and leads to the formation of more stable acyclic or larger ring systems.

Key Reactions of Cyclobutane Systems
  • Hydrogenation: Cyclobutane can undergo ring-opening hydrogenation to yield n-butane, although this typically requires higher temperatures and pressures compared to the more strained cyclopropane.[14][15] This reaction is catalyzed by metals such as nickel or platinum.

  • Halogenation: Under UV light, cyclobutanes can undergo free-radical substitution with halogens like chlorine and bromine.[14][15] In some cases, particularly with more reactive derivatives, addition reactions leading to ring-opening can occur.

  • [2+2] Cycloadditions and Cycloreversions: The formation of cyclobutanes via [2+2] cycloaddition of alkenes, often photochemically induced, is a cornerstone of cyclobutane synthesis.[16][17] The reverse reaction, a cycloreversion, can be thermally or photochemically initiated, leading to the cleavage of the cyclobutane ring into two alkene fragments.

  • Ring Expansion and Rearrangements: The strain in cyclobutane can facilitate ring expansion to five- or six-membered rings, which are thermodynamically more stable.[18] These rearrangements can be promoted by various reagents and reaction conditions.

RingOpening_Reactions cluster_hydrogenation Hydrogenation cluster_halogenation Halogenation (Substitution) cluster_cycloaddition [2+2] Cycloaddition Cyclobutane_H2 Cyclobutane nButane n-Butane Cyclobutane_H2->nButane H₂, Ni/Pt, Δ Cyclobutane_X2 Cyclobutane Halocyclobutane Halocyclobutane Cyclobutane_X2->Halocyclobutane X₂, UV light Alkene1 Alkene Cyclobutane_synthesis Cyclobutane Alkene1->Cyclobutane_synthesis Alkene2 Alkene Alkene2->Cyclobutane_synthesis

Figure 1: Key reaction pathways involving cyclobutane systems, highlighting ring-opening and formation reactions.

Cyclobutanes in Drug Discovery: A Strategic Advantage

The unique structural and reactive properties of cyclobutanes have made them increasingly valuable motifs in drug design.[6][19][20] Their rigid, three-dimensional structure can be used to lock a molecule into a specific, biologically active conformation, thereby improving binding affinity and selectivity for a target protein.[19][21]

Applications in Medicinal Chemistry
  • Conformational Restriction: By replacing more flexible alkyl chains or larger rings, a cyclobutane moiety can reduce the number of accessible conformations of a drug molecule, leading to a more favorable entropic profile upon binding to its target.[6][19]

  • Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[6][20]

  • Pharmacophore Scaffolding: The well-defined geometry of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric groups, optimizing their interactions with a biological target.[6][21]

  • Improved Physicochemical Properties: Incorporation of a cyclobutane can modulate a molecule's lipophilicity and other physicochemical properties, which can in turn improve its pharmacokinetic profile.[20]

DrugDev_Logic cluster_properties Structural & Chemical Properties cluster_advantages Advantages in Drug Design cluster_outcomes Therapeutic Outcomes Cyclobutane Cyclobutane Motif Rigid_Conformation Rigid, Puckered Conformation Cyclobutane->Rigid_Conformation Ring_Strain Inherent Ring Strain Cyclobutane->Ring_Strain Defined_3D_Shape Well-defined 3D Shape Cyclobutane->Defined_3D_Shape Conformational_Restriction Conformational Restriction Rigid_Conformation->Conformational_Restriction Metabolic_Stability Increased Metabolic Stability Ring_Strain->Metabolic_Stability Pharmacophore_Orientation Precise Pharmacophore Orientation Defined_3D_Shape->Pharmacophore_Orientation Potency Enhanced Potency Conformational_Restriction->Potency Reduced_Toxicity Reduced Toxicity Metabolic_Stability->Reduced_Toxicity Selectivity Improved Selectivity Pharmacophore_Orientation->Selectivity PK_Profile Improved PK Profile Potency->PK_Profile Selectivity->PK_Profile Reduced_Toxicity->PK_Profile

Figure 2: Logical flow demonstrating the utility of the cyclobutane motif in drug development, from its fundamental properties to therapeutic benefits.

Experimental Protocols for Characterizing Cyclobutane Systems

A combination of spectroscopic and computational methods is employed to elucidate the structure, conformation, and reactivity of cyclobutane derivatives.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Objective: To identify the presence of the cyclobutane ring and other functional groups.

  • Methodology:

    • Prepare a sample of the cyclobutane-containing compound. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet or a mull (e.g., Nujol) can be prepared.

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Analyze the spectrum for characteristic absorption bands. Key vibrations for the cyclobutane ring include:

      • CH₂ stretching vibrations: ~2887-2987 cm⁻¹[22]

      • CH₂ scissoring and wagging vibrations: ~1223-1447 cm⁻¹[22]

      • C₄ ring deformation vibrations: ~898 cm⁻¹[22]

    • The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each specific cyclobutane derivative.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the detailed structure and stereochemistry of cyclobutane derivatives.

  • Methodology:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. Due to the puckered nature of the ring, the protons on a given methylene group can be diastereotopic and thus exhibit different chemical shifts and coupling constants.

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of substituents by identifying through-space proximity of protons.

Computational Modeling
  • Objective: To calculate the strain energy, predict stable conformations, and model reaction pathways.

  • Methodology:

    • Construct the 3D structure of the cyclobutane derivative using molecular modeling software.

    • Perform geometry optimization using an appropriate level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find the lowest energy conformation.

    • Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • The strain energy can be estimated by comparing the calculated heat of formation with that of a strain-free reference compound using isodesmic or homodesmotic reactions.

    • Transition state theory can be employed to model reaction mechanisms and calculate activation energies for reactions involving the cyclobutane ring.

Experimental_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_computation Computational Analysis cluster_data Data Interpretation Start Synthesis of Cyclobutane Derivative Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Modeling Molecular Modeling Purification->Modeling Structure_Elucidation Structure Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Conformational_Analysis Conformational Analysis NMR->Conformational_Analysis Optimization Geometry Optimization Modeling->Optimization Energy_Calc Strain Energy Calculation Optimization->Energy_Calc Energy_Calc->Conformational_Analysis Reactivity_Prediction Reactivity Prediction Energy_Calc->Reactivity_Prediction End End Structure_Elucidation->End Final Characterized Compound Conformational_Analysis->End Final Characterized Compound Reactivity_Prediction->End Final Characterized Compound

Figure 3: A generalized experimental workflow for the synthesis and characterization of novel cyclobutane derivatives.

Conclusion

The cyclobutane ring, with its inherent strain and distinct puckered conformation, offers a unique and powerful tool for chemists, particularly in the field of drug discovery. A thorough understanding of the principles governing its structure and reactivity is paramount for the rational design of novel therapeutics. By leveraging the data and methodologies outlined in this guide, researchers can effectively harness the "controlled instability" of cyclobutane systems to create next-generation molecules with enhanced biological activity and improved pharmaceutical properties. The continued exploration of cyclobutane chemistry promises to unlock new avenues for innovation in science and medicine.

References

An In-depth Technical Guide to the Natural Occurrence and Isolation of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif found in a diverse array of naturally occurring compounds. Despite the inherent ring strain, nature has evolved biosynthetic pathways to construct these unique architectures, which often exhibit potent and varied biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of selected cyclobutane-containing compounds, with a focus on piperarborenine B, hollongdione, pentacycloanammoxic acid, and sceptrin.

Piperarborenine B: A Cytotoxic Alkaloid from Piper Species

Natural Occurrence: Piperarborenine B is a dimeric alkaloid containing a cyclobutane ring that has been isolated from the stems of plants belonging to the Piper genus, notably Piper arborescens.[1] These plants are a rich source of various bioactive piperamides. The concentration of piperarborenine B can vary depending on the plant part and geographical location.

Biological Activity: Piperarborenine B has demonstrated significant and selective cytotoxic activity against various cancer cell lines, including P-388, HT-29, and A549, with IC50 values typically in the low microgram per milliliter range.[1][2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Quantitative Data
CompoundSource OrganismPlant PartTypical Yield (% of dry weight)
Piperarborenine BPiper arborescensStemsData not available in sufficient detail
Related PiperamidesPiper nigrumFruitsPiperine: 1.6 - 9%
Experimental Protocol: Isolation of Piperamides from Piper species (General Method)

This protocol provides a general methodology for the extraction and isolation of piperamides, including cyclobutane-containing dimers like piperarborenine B, from Piper species. Specific purification steps for piperarborenine B may require further optimization.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems of Piper arborescens).

    • Perform sequential soxhlet extraction with solvents of increasing polarity, starting with petroleum ether, followed by ethanol.[3]

    • Concentrate the ethanolic or methanolic extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

    • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Purification:

    • Further purify the fractions containing the target cyclobutane alkaloids using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

    • Monitor the elution by UV detection at appropriate wavelengths.

    • Collect the purified fractions containing piperarborenine B and confirm its identity and purity using spectroscopic methods such as NMR and mass spectrometry.

Signaling Pathway: Piperarborenine B-Induced Apoptosis

Piperarborenine B's cytotoxic effects are linked to the induction of apoptosis. While the specific pathway for piperarborenine B is under investigation, the related compound piperine is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and subsequent activation of caspases.[5]

Piperarborenine_B_Apoptosis cluster_cell Cancer Cell Piperarborenine_B Piperarborenine B ROS ↑ Reactive Oxygen Species (ROS) Piperarborenine_B->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Piperarborenine B-induced apoptotic pathway.

Hollongdione: A Triterpenoid Derivative with Anti-Angiogenic Properties

Natural Occurrence: Hollongdione is a hexanordammarane triterpenoid. While it has been isolated from Dipterocarpus pilosus, it is more commonly prepared by the one-pot synthesis from dipterocarpol, a major metabolite found in the oleoresin of Dipterocarpus species. These trees are prevalent in Southeast Asia.

Biological Activity: Derivatives of hollongdione have been shown to possess potent antiproliferative activity against various cancer cells. The mechanism of action is attributed to the induction of apoptosis and the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. This anti-angiogenic effect is linked to the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Quantitative Data
Compound/PrecursorSource OrganismSource MaterialTypical Yield
HollongdioneDipterocarpus pilosusNot specified3%
Dipterocarpol (precursor)Dipterocarpus alatusOleoresin18 liters/tree/year (of oleoresin)
Experimental Protocol: Isolation of Terpenoids from Plant Resins (General Method)

This protocol outlines a general procedure for the extraction and purification of terpenoids from plant resins, which can be adapted for the isolation of dipterocarpol, the precursor to hollongdione.

  • Extraction:

    • Collect the oleoresin from the trees.

    • Dissolve the resin in a suitable organic solvent such as hexane or dichloromethane.

    • Filter the solution to remove any insoluble plant debris.

    • Concentrate the filtrate under reduced pressure to obtain a crude resin extract.

  • Fractional Distillation:

    • For volatile terpenoids, fractional distillation can be employed to separate compounds based on their boiling points.

  • Chromatography:

    • For less volatile compounds like dipterocarpol, perform column chromatography on silica gel.

    • Use a gradient of non-polar to moderately polar solvents (e.g., hexane to ethyl acetate) to elute the compounds.

    • Monitor the fractions by TLC.

    • Combine fractions containing the desired terpenoid.

  • Crystallization/HPLC:

    • Further purify the isolated compound by recrystallization from a suitable solvent or by preparative HPLC.

    • Characterize the purified compound using spectroscopic techniques.

Signaling Pathway: Hollongdione Derivative-Mediated Inhibition of VEGF Signaling

Hollongdione derivatives exert their anti-angiogenic effects by interfering with the VEGF signaling pathway. This pathway is crucial for endothelial cell proliferation, migration, and survival. Inhibition of this pathway can prevent the formation of new blood vessels, thereby starving tumors of essential nutrients.

Hollongdione_VEGF_Inhibition cluster_cell Endothelial Cell Hollongdione Hollongdione Derivative pVEGFR2 p-VEGFR-2 (Active) Hollongdione->pVEGFR2 inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2->pVEGFR2 activates PI3K_Akt PI3K/Akt Pathway pVEGFR2->PI3K_Akt ERK ERK Pathway pVEGFR2->ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration Survival Cell Survival PI3K_Akt->Survival ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of VEGF signaling by hollongdione derivatives.

Pentacycloanammoxic Acid: A Unique Ladderane Lipid from Anammox Bacteria

Natural Occurrence: Pentacycloanammoxic acid is a unique fatty acid containing five linearly fused cyclobutane rings, a structure known as a ladderane. It is a key component of the anammoxosome membrane in anaerobic ammonium-oxidizing (anammox) bacteria, such as Candidatus Brocadia anammoxidans.[6][7][8] These bacteria are found in various anoxic environments, including wastewater treatment plants and marine oxygen minimum zones.

Biological Function: The densely packed and rigid structure of ladderane lipids, including pentacycloanammoxic acid, forms a highly impermeable membrane. This unique membrane is thought to be crucial for the anammox process, as it prevents the leakage of toxic intermediates, such as hydrazine, and helps maintain the proton motive force required for ATP synthesis.

Quantitative Data
CompoundSource OrganismCellular LocationAbundance
Pentacycloanammoxic Acid and related ladderane lipidsCandidatus Brocadia anammoxidansAnammoxosome membraneMajor lipid component
Experimental Protocol: Isolation and Analysis of Ladderane Lipids

This protocol describes the extraction and analysis of ladderane lipids from anammox bacterial biomass.

  • Biomass Harvesting and Lysis:

    • Harvest anammox bacterial biomass from a bioreactor or environmental sample by centrifugation.

    • Lyse the cells using methods such as sonication or French press.

  • Lipid Extraction:

    • Perform a modified Bligh-Dyer extraction on the cell lysate using a mixture of methanol, dichloromethane, and a buffer (e.g., phosphate or acetate buffer).

    • Separate the phases by centrifugation and collect the organic (dichloromethane) layer containing the lipids.

    • Repeat the extraction of the aqueous phase to maximize lipid recovery.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

  • Hydrolysis and Derivatization:

    • To analyze the fatty acid components, hydrolyze the total lipid extract using an acid or base (e.g., methanolic HCl or KOH).

    • Convert the resulting free fatty acids to their methyl esters (FAMEs) using a methylating agent like BF3-methanol for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Analysis and Quantification:

    • For intact lipid analysis, use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

    • Separate the lipid classes on a suitable HPLC column (e.g., C8 or C18).

    • Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for ionization.

    • Quantify the ladderane lipids using appropriate internal standards.

Cellular Function: The Anammoxosome Membrane

Pentacycloanammoxic acid does not participate in signaling in the conventional sense but is a critical structural component of the anammoxosome, creating a unique cellular compartment.

Anammoxosome_Membrane cluster_anammox_bacterium Anammox Bacterium cluster_anammoxosome Anammoxosome Anammox_Process Anammox Reaction (NH4+ + NO2- -> N2 + 2H2O) Hydrazine Hydrazine (N2H4) (Toxic Intermediate) Anammox_Process->Hydrazine Proton_Gradient Proton Gradient Anammox_Process->Proton_Gradient Ladderane_Membrane Anammoxosome Membrane (Rich in Pentacycloanammoxic Acid) Hydrazine->Ladderane_Membrane Contained by ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP cluster_anammoxosome cluster_anammoxosome

Caption: Role of the ladderane-rich anammoxosome membrane.

Sceptrin: A Marine Alkaloid with Diverse Bioactivities

Natural Occurrence: Sceptrin is a dimeric pyrrole-imidazole alkaloid containing a cyclobutane ring, first isolated from the marine sponge Agelas sceptrum.[9] This class of compounds is also found in other related sponge species.

Biological Activity: Sceptrin exhibits a broad range of biological activities, including antimicrobial, antiviral, and antihistaminic properties. More recently, it has garnered attention for its potential as a therapeutic agent for cystic fibrosis and its ability to inhibit cancer cell motility.[10] Its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a key area of research.

Quantitative Data
CompoundSource OrganismTypical Yield
SceptrinAgelas sceptrumData not available in sufficient detail
Experimental Protocol: Isolation of Bioactive Compounds from Marine Sponges (General Method)

This protocol provides a general framework for the isolation of alkaloids like sceptrin from marine sponges.

  • Collection and Extraction:

    • Collect sponge samples and freeze them immediately to preserve the chemical constituents.

    • Thaw and cut the sponge material into small pieces.

    • Repeat the extraction multiple times to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure.

  • Solvent Partitioning:

    • Partition the crude extract between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity and solubility.

  • Chromatographic Purification:

    • Subject the desired fraction (often the polar or semi-polar fraction for alkaloids) to column chromatography on silica gel or other stationary phases like Sephadex LH-20.

    • Elute with appropriate solvent systems.

    • Further purify the fractions containing sceptrin using reversed-phase HPLC.

  • Characterization:

    • Identify and characterize the purified sceptrin using NMR spectroscopy, mass spectrometry, and comparison with literature data.

Signaling Pathway: Sceptrin's Potential Modulation of the CFTR Channel

Sceptrin's potential as a treatment for cystic fibrosis suggests it may act as a modulator of the CFTR protein, an ion channel responsible for chloride ion transport across cell membranes.[11] Mutations in the CFTR gene lead to a dysfunctional protein, causing the symptoms of cystic fibrosis. Sceptrin may function as a "corrector" or "potentiator" of mutant CFTR, helping to restore its proper function.

Sceptrin_CFTR_Modulation cluster_cell_membrane Epithelial Cell Membrane cluster_in_out Sceptrin Sceptrin Mutant_CFTR Misfolded/Gated Mutant CFTR Sceptrin->Mutant_CFTR acts as corrector/potentiator Corrected_CFTR Correctly Folded CFTR Mutant_CFTR->Corrected_CFTR Functional_CFTR Functional CFTR Channel Corrected_CFTR->Functional_CFTR Ion_Transport Restored Ion Transport Functional_CFTR->Ion_Transport Chloride_Ion Chloride_Ion->Functional_CFTR

Caption: Potential mechanism of sceptrin as a CFTR modulator.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Cyclobutane-1,2,3,4-tetrol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stereoisomers of cyclobutane-1,2,3,4-tetrol and their corresponding IUPAC nomenclature. It is intended to serve as a detailed reference for professionals in the fields of chemistry and drug development.

Introduction to Stereoisomerism in this compound

This compound is a polyhydroxylated cycloalkane with the molecular formula C₄H₈O₄. The presence of four stereocenters, one at each carbon atom of the cyclobutane ring, gives rise to a number of stereoisomers. The exact number of stereoisomers is determined by the spatial arrangement of the hydroxyl (-OH) groups relative to the plane of the ring.

Due to the planar nature of the cyclobutane ring, the hydroxyl groups can be oriented either "up" or "down" relative to the ring. This leads to the possibility of cis-trans isomerism. Furthermore, the presence of chiral centers means that some isomers will be chiral (existing as a pair of enantiomers) while others may be achiral meso compounds due to the presence of an internal plane of symmetry.

Determination of Stereoisomers

There are four distinct stereoisomers of this compound. These can be systematically identified by considering the relative positions of the four hydroxyl groups.

  • Isomer 1: All-cis - All four hydroxyl groups are on the same side of the ring.

  • Isomer 2: Three-cis, One-trans - Three hydroxyl groups are on one side of the ring, and one is on the opposite side.

  • Isomer 3: Alternating cis-trans - Two adjacent hydroxyl groups are cis, and the next two are also cis to each other but trans to the first pair.

  • Isomer 4: All-trans - The hydroxyl groups alternate on opposite sides of the ring.

IUPAC Nomenclature of Stereoisomers

The IUPAC nomenclature for stereoisomers of substituted cycloalkanes can be addressed in two ways: the common cis/trans notation and the more rigorous r/c/t system.

  • Cis/Trans Notation: This system describes the relative positions of substituents. For more than two substituents, it can become ambiguous.

  • r/c/t Notation: This is the preferred IUPAC method for unambiguously defining the stereochemistry of polysubstituted monocycles.

    • r: Denotes a reference substituent, which is assigned to the lowest numbered substituent.

    • c: Indicates that a substituent is on the same side (cis) of the ring as the reference substituent.

    • t: Indicates that a substituent is on the opposite side (trans) of the ring as the reference substituent.

Isomer 1: cis-1,2,3,4-cyclobutanetetrol
  • Structure: All four hydroxyl groups are on the same face of the cyclobutane ring.

  • Symmetry: This isomer possesses a plane of symmetry and is therefore a meso compound and achiral.

  • IUPAC Name (r/c/t): r-1, c-2, c-3, c-4-cyclobutanetetrol

Isomer 2: r-1, c-2, c-3, t-4-cyclobutanetetrol
  • Structure: Three hydroxyl groups are on one face of the ring, and the fourth is on the opposite face.

  • Symmetry: This isomer is chiral and exists as a pair of enantiomers.

  • IUPAC Names (r/c/t):

    • (1R,2R,3R,4S)-cyclobutane-1,2,3,4-tetrol

    • (1S,2S,3S,4R)-cyclobutane-1,2,3,4-tetrol

    • The relative stereochemistry is described as r-1, c-2, c-3, t-4-cyclobutanetetrol.

Isomer 3: r-1, c-2, t-3, t-4-cyclobutanetetrol
  • Structure: Hydroxyl groups at positions 1 and 2 are cis, and hydroxyl groups at positions 3 and 4 are cis, but the two pairs are trans to each other.

  • Symmetry: This isomer is chiral and exists as a pair of enantiomers.

  • IUPAC Names (r/c/t):

    • (1R,2R,3S,4S)-cyclobutane-1,2,3,4-tetrol

    • (1S,2S,3R,4R)-cyclobutane-1,2,3,4-tetrol

    • The relative stereochemistry is described as r-1, c-2, t-3, t-4-cyclobutanetetrol.

Isomer 4: r-1, t-2, c-3, t-4-cyclobutanetetrol
  • Structure: The hydroxyl groups alternate their positions around the ring.

  • Symmetry: This isomer possesses a plane of symmetry and is therefore a meso compound and achiral.

  • IUPAC Name (r/c/t): r-1, t-2, c-3, t-4-cyclobutanetetrol

Data Presentation

Table 1: Summary of this compound Stereoisomers

IsomerIUPAC Name (Relative Stereochemistry)ChiralityNumber of Stereoisomers
1r-1, c-2, c-3, c-4-cyclobutanetetrolAchiral (Meso)1
2r-1, c-2, c-3, t-4-cyclobutanetetrolChiral2 (Enantiomeric Pair)
3r-1, c-2, t-3, t-4-cyclobutanetetrolChiral2 (Enantiomeric Pair)
4r-1, t-2, c-3, t-4-cyclobutanetetrolAchiral (Meso)1

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific this compound isomers are not widely published. The synthesis of polyhydroxylated cyclobutanes is a challenging area of organic chemistry. General methods that could potentially be adapted for the synthesis of these compounds include:

  • [2+2] Cycloaddition: Photochemical cycloaddition of appropriately substituted alkenes followed by hydroxylation.

  • Ring-closing Metathesis (RCM): RCM of a diene followed by dihydroxylation of the resulting cyclobutene.

  • From Carbohydrate Precursors: Ring contraction of larger carbohydrate-derived rings.

Analysis of the resulting stereoisomers would typically involve a combination of chromatographic techniques (e.g., HPLC with a chiral stationary phase) and spectroscopic methods (e.g., NMR, X-ray crystallography) to determine the relative and absolute stereochemistry.

Visualizations

Logical Relationship of Isomer Determination

isomer_determination start Start with this compound q1 Are all OH groups on the same side? start->q1 isomer1 Isomer 1 (r-1, c-2, c-3, c-4) Meso q1->isomer1 Yes q2 Are three OH groups on one side? q1->q2 No isomer2 Isomer 2 (r-1, c-2, c-3, t-4) Chiral Pair q2->isomer2 Yes q3 Do OH groups alternate positions? q2->q3 No isomer4 Isomer 4 (r-1, t-2, c-3, t-4) Meso q3->isomer4 Yes isomer3 Isomer 3 (r-1, c-2, t-3, t-4) Chiral Pair q3->isomer3 No

Caption: Flowchart for the systematic determination of this compound isomers.

Stereoisomeric Relationships

Caption: Relationships between the stereoisomers of this compound.

Computational Modeling of Cyclobutane-1,2,3,4-tetrol Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings are key structural motifs in a variety of biologically active molecules and are of growing interest in drug design. Their inherent ring strain and puckered conformations offer a rigid scaffold that can orient substituents in well-defined three-dimensional space. Cyclobutane-1,2,3,4-tetrol, a polyhydroxylated cyclobutane, presents a particularly interesting case for conformational analysis. The presence of four hydroxyl groups introduces the potential for a complex network of intramolecular hydrogen bonds, which can significantly influence the conformational preferences of the cyclobutane ring. Understanding these conformational landscapes is crucial for predicting molecular properties, designing derivatives with specific biological activities, and advancing the development of novel therapeutics.

This technical guide provides an in-depth overview of the computational modeling of this compound conformations. It details the theoretical background, outlines a robust computational workflow, and describes experimental validation techniques.

Theoretical Background: Conformational Isomerism in Cyclobutane

Unlike planar representations often used in 2D drawings, cyclobutane is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbon atoms. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[1] This puckering, however, comes at the cost of increased angle strain, as the C-C-C bond angles are forced to be smaller than the ideal 109.5° of a tetrahedral carbon. The final geometry is a delicate balance between these opposing strain energies.

The puckering of the cyclobutane ring can be described by a dihedral angle. The substituents on the ring can occupy either axial or equatorial positions, analogous to cyclohexane conformations. However, the energy differences between these positions in cyclobutane are generally smaller.

For a tetrasubstituted cyclobutane like this compound, a multitude of stereoisomers are possible, each with a unique arrangement of the hydroxyl groups (e.g., all-cis, all-trans, cis-trans combinations). Each of these stereoisomers will have its own set of preferred conformations, largely dictated by the interplay of steric hindrance between the hydroxyl groups and the formation of stabilizing intramolecular hydrogen bonds.

The Critical Role of Intramolecular Hydrogen Bonding

In polyhydroxylated cycloalkanes, intramolecular hydrogen bonding is a dominant factor in determining the most stable conformations. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a variety of possible hydrogen bonding networks. These interactions can lock the cyclobutane ring into specific puckered conformations and dictate the orientation of the hydroxyl groups. The strength of these hydrogen bonds is influenced by the distance and angle between the donor and acceptor groups, which in turn are constrained by the geometry of the cyclobutane ring. Theoretical studies on other molecules with intramolecular hydrogen bonds have shown that these interactions can be effectively modeled using computational methods.

Computational Modeling Workflow

A robust computational workflow is essential for accurately predicting the conformational landscape of this compound. The following diagram outlines a typical workflow, integrating computational and experimental methods.

Computational and Experimental Workflow for this compound Conformations cluster_computational Computational Modeling cluster_comparison Comparison and Refinement start Define Stereoisomers of This compound conf_search Initial Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization and Frequency Calculation (DFT) conf_search->dft_opt energy_calc Single-Point Energy Calculation (High-Level Ab Initio) dft_opt->energy_calc nmr_pred Theoretical NMR Prediction (Chemical Shifts, Coupling Constants) dft_opt->nmr_pred thermo Thermodynamic Analysis (Relative Energies, Populations) energy_calc->thermo compare Compare Theoretical and Experimental Data nmr_pred->compare synthesis Synthesis of This compound Stereoisomers nmr_exp NMR Spectroscopy (1H, 13C, NOESY) synthesis->nmr_exp xray X-ray Crystallography (if crystalline) synthesis->xray nmr_exp->compare xray->compare refine Refine Conformational Model compare->refine

Figure 1: A comprehensive workflow for the computational and experimental investigation of this compound conformations.
Methodology Details

1. Initial Conformational Search:

  • Protocol: A molecular mechanics (MM) based conformational search is performed for each stereoisomer of this compound. This initial step efficiently explores a large conformational space to identify a set of low-energy starting structures.

  • Common Force Fields: MMFF94, OPLS3e.

  • Software: Schrödinger Maestro, MOE.

2. Geometry Optimization and Frequency Calculation:

  • Protocol: The low-energy conformers from the MM search are then subjected to geometry optimization using Density Functional Theory (DFT). This provides more accurate geometries and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Recommended DFT Functionals: B3LYP, M06-2X.

  • Recommended Basis Sets: 6-31G(d,p), 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

3. Single-Point Energy Calculation:

  • Protocol: To obtain even more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

  • Recommended Method: MP2/aug-cc-pVTZ.

4. Thermodynamic Analysis:

  • Protocol: The Gibbs free energies of the conformers are calculated from the DFT frequency calculations. These are then used to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

5. Theoretical NMR Prediction:

  • Protocol: NMR chemical shifts and coupling constants for the optimized conformers are calculated using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level. These theoretical spectra can be compared directly with experimental data.[2][3]

Data Presentation

The quantitative results from the computational studies should be summarized in clear and concise tables to facilitate comparison between different conformers and stereoisomers.

Table 1: Representative Relative Energies and Populations of this compound Conformers (Illustrative Example)

Conformer IDRelative Energy (kcal/mol) (MP2/aug-cc-pVTZ//B3LYP/6-311++G(d,p))Relative Gibbs Free Energy (kcal/mol) (298.15 K)Population (%) (298.15 K)
Stereoisomer A
A-10.000.0075.3
A-21.251.1015.1
A-32.502.309.6
Stereoisomer B
B-10.000.0090.1
B-22.101.959.9

Table 2: Key Dihedral Angles and Hydrogen Bond Distances for the Most Stable Conformer (Illustrative Example)

ParameterValue
C1-C2-C3-C4 Dihedral Angle (°)25.5
H(O1)···O(2) Distance (Å)2.1
H(O2)···O(3) Distance (Å)2.0

Experimental Validation

Computational models, while powerful, should be validated by experimental data whenever possible. For conformational analysis of molecules like this compound, NMR spectroscopy is the most valuable technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: High-resolution 1H and 13C NMR spectra are recorded in a suitable solvent. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly useful for determining through-space proximities of protons, which can provide direct evidence for specific conformations.

  • Data Analysis: The experimentally observed chemical shifts and coupling constants are compared with the theoretically predicted values for the calculated low-energy conformers. A good agreement between experimental and theoretical data provides strong evidence for the predicted conformational preferences.

X-ray Crystallography
  • Protocol: If a single crystal of a this compound stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of its solid-state conformation.

  • Data Analysis: The crystal structure reveals precise bond lengths, bond angles, and dihedral angles, which can be compared with the computationally predicted gas-phase or solution-phase geometries. It is important to note that crystal packing forces can sometimes favor a conformation that is not the most stable in solution.

Logical Relationships in Conformational Analysis

The interplay between different factors determining the conformational stability of this compound can be visualized as follows:

Factors Influencing this compound Conformation ring_puckering Cyclobutane Ring Puckering substituent_orientation Substituent Orientation (Axial/Equatorial) ring_puckering->substituent_orientation influences stable_conformation Most Stable Conformation ring_puckering->stable_conformation determines steric_hindrance Steric Hindrance substituent_orientation->steric_hindrance leads to h_bonding Intramolecular Hydrogen Bonding substituent_orientation->h_bonding enables/disables steric_hindrance->stable_conformation destabilizes h_bonding->stable_conformation stabilizes

Figure 2: Interplay of factors governing the conformational preferences of this compound.

Conclusion

The computational modeling of this compound conformations is a multifaceted task that requires a synergistic approach combining computational chemistry and experimental validation. By employing a robust workflow of conformational searching, DFT geometry optimizations, and high-level energy calculations, it is possible to obtain a detailed understanding of the conformational landscape of these intriguing molecules. The dominant role of intramolecular hydrogen bonding makes these systems particularly rich in conformational complexity. The insights gained from such studies are invaluable for the rational design of novel cyclobutane-based molecules in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane-1,2,3,4-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of cyclobutane-1,2,3,4-tetrol, a valuable building block in medicinal chemistry and drug development. The methodologies outlined below focus on a two-step synthetic sequence commencing with the readily available starting material, 1,2-bis(trimethylsiloxy)cyclobutene. This is followed by a stereoselective syn-dihydroxylation to yield the desired this compound. The protocols described herein allow for the controlled formation of specific stereoisomers, which is critical for the development of stereochemically pure pharmaceutical agents.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of a key intermediate, cis-cyclobut-3-ene-1,2-diol, from 1,2-bis(trimethylsiloxy)cyclobutene. The second step is the stereoselective syn-dihydroxylation of this intermediate to afford the target all-cis-cyclobutane-1,2,3,4-tetrol. For enantioselective synthesis, a Sharpless asymmetric dihydroxylation can be employed in the second step.

Data Presentation

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1Synthesis of cis-cyclobut-3-ene-1,2-diol1,2-bis(trimethylsiloxy)cyclobutenecis-cyclobut-3-ene-1,2-diol1. Bromine, -78 °C to rt2. NaBH4, Methanol, 0 °C to rt~70-80>95:5 (cis:trans)N/A
2asyn-Dihydroxylation for all-cis-cyclobutane-1,2,3,4-tetrol (racemic)cis-cyclobut-3-ene-1,2-diolall-cis-cyclobutane-1,2,3,4-tetrolOsO4 (catalytic), NMO, acetone/water, rt>90>98:2 (syn:anti)N/A
2bSharpless Asymmetric Dihydroxylation for enantioenriched tetrolcis-cyclobut-3-ene-1,2-diolEnantioenriched this compoundAD-mix-β (or AD-mix-α), t-BuOH/water, 0 °C to rt~85-95>98:2 (syn:anti)>95

Experimental Protocols

Step 1: Synthesis of cis-Cyclobut-3-ene-1,2-diol

This protocol outlines the synthesis of the key intermediate, cis-cyclobut-3-ene-1,2-diol, from 1,2-bis(trimethylsiloxy)cyclobutene.

Materials:

  • 1,2-bis(trimethylsiloxy)cyclobutene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Bromination: To a solution of 1,2-bis(trimethylsiloxy)cyclobutene (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of bromine (1.0 eq) in dichloromethane dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromocyclobutane-1,2-dione.

  • Reduction: Dissolve the crude dione in anhydrous methanol and cool to 0 °C.

  • Add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Carefully quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford cis-cyclobut-3-ene-1,2-diol as a white solid.

Step 2a: Synthesis of all-cis-Cyclobutane-1,2,3,4-tetrol (Racemic)

This protocol describes the syn-dihydroxylation of cis-cyclobut-3-ene-1,2-diol to produce the racemic all-cis-cyclobutane-1,2,3,4-tetrol.

Materials:

  • cis-cyclobut-3-ene-1,2-diol

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

  • N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of cis-cyclobut-3-ene-1,2-diol (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (1.2 eq).

  • To this stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Add solid sodium sulfite and stir for 1 hour.

  • Filter the mixture through a pad of Celite® and wash the pad with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Lyophilize the remaining aqueous solution to obtain the crude all-cis-cyclobutane-1,2,3,4-tetrol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).

Step 2b: Enantioselective Synthesis of this compound

This protocol details the Sharpless asymmetric dihydroxylation for the preparation of an enantioenriched this compound.

Materials:

  • cis-cyclobut-3-ene-1,2-diol

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Prepare a solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water at room temperature.

  • Add methanesulfonamide (1.0 eq) and stir until the mixture becomes homogeneous and clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cis-cyclobut-3-ene-1,2-diol (1.0 eq) and stir vigorously at 0 °C.

  • Allow the reaction to proceed at 0 °C for 18-36 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Extraction: Add ethyl acetate and stir for 30 minutes. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 2 M aqueous potassium hydroxide, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of cis-Cyclobut-3-ene-1,2-diol cluster_1 Step 2: Stereoselective Dihydroxylation start_material 1,2-bis(trimethylsiloxy)cyclobutene bromination Bromination (Br2, CH2Cl2) start_material->bromination dione_intermediate 3,4-Dibromocyclobutane-1,2-dione (crude) bromination->dione_intermediate reduction Reduction (NaBH4, MeOH) dione_intermediate->reduction cis_diol cis-Cyclobut-3-ene-1,2-diol reduction->cis_diol racemic_path Racemic Synthesis cis_diol->racemic_path enantioselective_path Enantioselective Synthesis cis_diol->enantioselective_path racemic_dihydroxylation syn-Dihydroxylation (OsO4, NMO) racemic_path->racemic_dihydroxylation sharpless_dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-β) enantioselective_path->sharpless_dihydroxylation racemic_tetrol all-cis-Cyclobutane-1,2,3,4-tetrol (racemic) racemic_dihydroxylation->racemic_tetrol enantioenriched_tetrol Enantioenriched This compound sharpless_dihydroxylation->enantioenriched_tetrol

Caption: Synthetic workflow for this compound.

Signaling Pathway of Stereocontrol in Sharpless Dihydroxylation

G cluster_catalyst Catalytic Cycle Os(VIII) OsO4 (Pre-catalyst) Active_Catalyst Chiral Os(VIII)-Ligand Complex Os(VIII)->Active_Catalyst Ligand Chiral Ligand (e.g., (DHQD)2PHAL) Ligand->Active_Catalyst Cycloaddition [3+2] Cycloaddition Active_Catalyst->Cycloaddition Alkene cis-Cyclobut-3-ene-1,2-diol Alkene->Cycloaddition Osmate_Ester Chiral Osmate(VI) Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Diol_Product Enantioenriched This compound Hydrolysis->Diol_Product Os(VI) Reduced Os(VI) Species Hydrolysis->Os(VI) Reoxidation Re-oxidation (Co-oxidant) Os(VI)->Reoxidation Reoxidation->Active_Catalyst Regeneration

Caption: Mechanism of Sharpless asymmetric dihydroxylation.

Applications of Cyclobutane-1,2,3,4-tetrol in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane ring, a four-membered carbocycle, presents a unique structural motif in medicinal chemistry. Its inherent ring strain and puckered conformation offer a rigid scaffold that can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement. This conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. While the broader applications of the cyclobutane core are increasingly recognized, the specific utility of its polyhydroxylated form, cyclobutane-1,2,3,4-tetrol, and its derivatives remains a more specialized area of investigation. This document provides an overview of the current and potential applications of this scaffold, supported by available data and detailed experimental protocols.

Application Notes

A Rigid Scaffold for Bioactive Conformation

The primary application of the this compound scaffold in drug design lies in its ability to serve as a conformationally restricted mimic of larger, more flexible molecules. By replacing a flexible portion of a known bioactive compound with the rigid cyclobutane core, medicinal chemists can lock the molecule in a specific conformation that is presumed to be the active one for binding to a biological target. This can reduce the entropic penalty upon binding, potentially leading to higher affinity. The four hydroxyl groups of the tetrol provide multiple points for derivatization, allowing for the attachment of various pharmacophoric elements.

Glycosidase Inhibitor Mimetics

The polyhydroxylated nature of this compound makes it an attractive candidate for the design of glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a therapeutic strategy for various diseases, including diabetes, viral infections, and lysosomal storage disorders. The spatial arrangement of the hydroxyl groups on the cyclobutane ring can mimic the stereochemistry of natural carbohydrate substrates, allowing these derivatives to bind to the active site of glycosidases. While extensive research has been conducted on cyclohexane-based glycosidase inhibitors (e.g., aminocyclohexanetetrols), the exploration of their cyclobutane counterparts is an emerging area with potential for the discovery of novel and selective inhibitors.

Anticancer Agents

Derivatives of the cyclobutane scaffold have shown promise as anticancer agents. One notable example is the development of cyclobutane-containing analogs of combretastatin A4, a potent natural product that inhibits tubulin polymerization. The cis-stilbene bridge in combretastatin A4 is susceptible to isomerization to the less active trans-isomer. Replacing this bridge with a rigid cyclobutane ring prevents this isomerization, leading to stabilized compounds with retained or improved cytotoxic activity against cancer cell lines. While these examples may not directly involve the tetrol, they highlight the potential of the functionalized cyclobutane core in cancer drug discovery. The hydroxyl groups of a tetrol derivative could be further functionalized to enhance interactions with the tubulin binding site or to improve solubility and pharmacokinetic properties.

Quantitative Data

The following table summarizes the cytotoxic activity of cis- and trans-1,3-bis(3,4,5-trimethoxyphenyl)cyclobutane derivatives, which serve as conformationally restricted analogs of combretastatin A4.

Compound IDStereochemistryCell LineIC50 (µM)
Analog 1 cisHepG2>100
Analog 1 cisSK-N-DZ>100
Analog 2 transHepG215.3 ± 1.2
Analog 2 transSK-N-DZ18.2 ± 1.5

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Cyclobutane Scaffold

This protocol describes a general approach for the synthesis of a functionalized cyclobutane derivative that can serve as a precursor for more complex molecules, based on established methodologies for cyclobutane synthesis.

Objective: To synthesize a key cyclobutane intermediate for further derivatization.

Materials:

  • Starting alkene (e.g., a styrenic derivative)

  • Ketene or a ketene equivalent

  • Appropriate solvent (e.g., diethyl ether, dichloromethane)

  • Lewis acid catalyst (optional, for certain cycloadditions)

  • Reagents for subsequent functional group manipulations (e.g., reducing agents, protecting group reagents)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • [2+2] Cycloaddition:

    • Dissolve the starting alkene in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add a solution of freshly prepared ketene or a ketene equivalent (e.g., dichloroketene generated in situ from trichloroacetyl chloride and activated zinc).

    • If required, add a Lewis acid catalyst to promote the reaction.

    • Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the cyclobutanone intermediate.

  • Reduction of the Cyclobutanone:

    • Dissolve the purified cyclobutanone in a suitable solvent (e.g., methanol, ethanol).

    • Cool the solution to 0 °C.

    • Add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction mixture until the reduction is complete (monitored by TLC).

    • Quench the reaction by adding acetone or an acidic solution.

    • Remove the solvent under reduced pressure and extract the product.

    • Purify the resulting cyclobutanol by column chromatography.

  • Further Functionalization:

    • The hydroxyl group of the cyclobutanol can be protected using standard protecting group chemistry (e.g., with a silyl ether or a benzyl ether) to allow for selective modification of other parts of the molecule.

    • The protected cyclobutanol can then be subjected to further reactions to introduce desired pharmacophoric groups.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of compounds against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., HepG2, SK-N-DZ)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Alkene + Ketene cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutanone Cyclobutanone Intermediate cycloaddition->cyclobutanone reduction Reduction cyclobutanone->reduction cyclobutanol Functionalized Cyclobutanol reduction->cyclobutanol compound_treatment Compound Treatment cyclobutanol->compound_treatment cell_culture Cell Culture cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of cyclobutane derivatives.

signaling_pathway cluster_tubulin Tubulin Polymerization cluster_drug Drug Action tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization drug Cyclobutane Analog of Combretastatin drug->tubulin Inhibition

Caption: Mechanism of action for cyclobutane-based tubulin polymerization inhibitors.

Application Notes and Protocols for Cyclobutane-1,2,3,4-tetrol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2,3,4-tetrol is a highly functionalized cyclic polyol. Its rigid, four-membered ring structure and four hydroxyl groups make it a unique monomer for the synthesis of novel polymers. The incorporation of the cyclobutane moiety into a polymer backbone can impart increased rigidity, thermal stability, and potentially unique degradation characteristics due to the inherent ring strain. While direct literature on the polymerization of this compound is limited, its structural features suggest its utility in the synthesis of polyesters and polyurethanes through established polycondensation reactions. These polymers may find applications in specialized fields such as drug delivery, biomedical devices, and advanced materials.

This document provides detailed application notes and protocols for the use of this compound as a monomer in polymer synthesis, drawing upon established principles of polymer chemistry and analogous reactions with other cyclic and acyclic polyols.

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.10 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1α,2α,3α,4α-Cyclobutanetetrol
CAS Number 14110-40-8[1]

Proposed Polymerization Pathways

This compound, with its four hydroxyl groups, can act as a tetrafunctional monomer. This allows for the formation of either linear polymers (if reacted with a difunctional comonomer under controlled conditions) or, more likely, cross-linked polymer networks. The two primary proposed polymerization pathways are polyesterification and polyurethane formation.

Polyester Synthesis

The reaction of this compound with a dicarboxylic acid or its derivative (e.g., an acid chloride or ester) will yield a polyester. The resulting polymer's properties will be highly dependent on the choice of the diacid comonomer and the reaction conditions. The general polycondensation of polyols and polyacids can be performed with or without a catalyst.[2]

Polyurethane Synthesis

The reaction of this compound with a diisocyanate will produce a polyurethane. Polyurethanes are typically synthesized through the polyaddition reaction between a polyol and a diisocyanate.[3][4] The properties of the resulting polyurethane can be tailored by varying the diisocyanate comonomer.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of polyesters and polyurethanes using this compound as a monomer. These protocols are based on established methods for similar polyol-based polymerizations.

Protocol 1: Synthesis of a Cross-linked Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid, such as adipic acid, via melt polycondensation.

Materials:

  • This compound

  • Adipic acid (or other suitable dicarboxylic acid)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure:

  • Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol% relative to the diacid).

  • Inert Atmosphere: Purge the flask with high-purity nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • First Stage - Esterification: Heat the reaction mixture to 180-200°C with constant stirring. Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask. Continue this stage for 2-4 hours or until the majority of the water has been removed.

  • Second Stage - Polycondensation: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mmHg) over about 30 minutes. This will help to remove the remaining water and drive the polymerization reaction towards a higher molecular weight.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation. For a cross-linked polymer, the reaction may need to be stopped before gelation occurs if a soluble prepolymer is desired.

  • Cooling and Isolation: Once the desired viscosity is reached, stop the heating and stirring. Allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (if soluble) and precipitating it in a non-solvent like methanol. The purified polymer should be dried in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyurethane Network

This protocol describes the synthesis of a polyurethane network from this compound and a diisocyanate, such as hexamethylene diisocyanate (HDI), using a one-shot method.

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI) or other suitable diisocyanate

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Temperature-controlled oil bath

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt%) to the solution with stirring.

  • Diisocyanate Addition: Place the diisocyanate in a dropping funnel. Add the diisocyanate dropwise to the stirred solution of the tetrol at room temperature over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Curing: After the addition is complete, heat the reaction mixture to 60-80°C and continue stirring for 4-6 hours to ensure complete reaction and network formation.

  • Isolation and Curing: The resulting polymer solution can be cast into a mold and the solvent evaporated in a vacuum oven with a programmed temperature ramp (e.g., starting at 60°C and slowly increasing to 100°C) to obtain a solid polyurethane film or block. Further post-curing at an elevated temperature (e.g., 100-120°C) for several hours may be required to complete the cross-linking.

Data Presentation

The following tables present expected or analogous quantitative data for polymers synthesized from cyclobutane polyols. The exact values for polymers derived from this compound will need to be determined experimentally.

Table 1: Analogous Thermal Properties of Polyesters from Cyclobutane Diols

Polymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C, 5% weight loss)Reference
Poly(trans-1,3-cyclobutane dimethylene adipate)33381[5]
Poly(trans-1,3-cyclobutane dimethylene succinate)58390[5]
Poly(trans-1,3-cyclobutane dimethylene sebacate)45424[5]
Furanic Cyclobutane Diacid based Polyesters6 - 52263 - 284 (10% weight loss)[6][7]

Table 2: Analogous Molecular Weight Data for Cyclobutane-Containing Polyesters

Polymerization MethodNumber Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Reference
Solution [2+2] Photopolymerization (Batch)6.2 - 142.9< 2[8]
Furanic Cyclobutane Diacid Polycondensationup to 11.2N/A[6]

Visualizations

Polymer Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of polyesters and polyurethanes using this compound.

polyester_synthesis cluster_reactants Reactants cluster_process Melt Polycondensation cluster_product Product tetrol This compound mix Mix & Heat (180-200°C) - H₂O tetrol->mix diacid Dicarboxylic Acid diacid->mix poly Vacuum & Heat (220-240°C) - H₂O mix->poly polyester Cross-linked Polyester poly->polyester purify Purification polyester->purify polyurethane_synthesis cluster_reactants Reactants cluster_process Solution Polymerization cluster_product Product tetrol This compound dissolve Dissolve in Solvent tetrol->dissolve diisocyanate Diisocyanate add Add Diisocyanate (Room Temp) diisocyanate->add dissolve->add cure Cure (60-80°C) add->cure polyurethane Polyurethane Network cure->polyurethane cast Casting & Curing polyurethane->cast properties_relationship cluster_monomer Monomer: this compound cluster_polymer Resulting Polymer Properties structure Rigid Cyclobutane Core rigidity Increased Rigidity & Tg structure->rigidity imparts thermal Enhanced Thermal Stability structure->thermal contributes to functionality Tetrafunctional (-OH) crosslinking High Cross-link Density functionality->crosslinking enables degradation Unique Degradation Profile rigidity->degradation influences crosslinking->rigidity leads to crosslinking->thermal improves

References

Application Notes and Protocols: Cyclobutane-1,2,3,4-tetrol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclobutane-1,2,3,4-tetrol as a versatile, chiral building block in modern organic synthesis. The unique stereochemical arrangement of its four hydroxyl groups on a strained cyclobutane core makes it an attractive scaffold for the synthesis of complex molecules, including natural product analogues, carbocyclic nucleosides, and novel chiral ligands.

Introduction: The Potential of a Strained Polyol

This compound, a polyhydroxylated cyclobutane, presents a unique combination of structural features for organic synthesis. The rigid, puckered conformation of the cyclobutane ring provides a well-defined three-dimensional arrangement of its four hydroxyl groups. This stereochemical richness, coupled with the inherent ring strain that can be harnessed for selective transformations, makes it a valuable chiral starting material.[1] Different stereoisomers of the tetrol can serve as precursors to a diverse range of complex chiral molecules.

Applications in Asymmetric Synthesis

The densely functionalized and stereochemically defined nature of this compound makes it an ideal starting point for the synthesis of various high-value chiral compounds.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The cyclobutane scaffold can mimic the ribose ring, and the hydroxyl groups of the tetrol can be selectively functionalized to introduce the nucleobase and other required functionalities. The synthesis of cyclobutane-based nucleoside analogues has been reported, highlighting the potential of functionalized cyclobutanes in this area.

A plausible synthetic route could involve the selective protection of the hydroxyl groups of a specific stereoisomer of this compound, followed by activation of one hydroxyl group for the introduction of a nucleobase. Subsequent manipulation of the remaining protecting groups would lead to the desired carbocyclic nucleoside analogue.

Precursor to Chiral Ligands for Asymmetric Catalysis

The vicinal diol and diamine motifs are privileged structures in the design of chiral ligands for asymmetric catalysis. This compound can be envisioned as a precursor to chiral 1,2-diaminocyclobutanes, which can serve as ligands for transition metal-catalyzed reactions. The rigid cyclobutane backbone can enforce a specific chelation geometry on the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.

The synthetic strategy would involve the conversion of two of the hydroxyl groups into amino groups with retention or inversion of stereochemistry, followed by N-functionalization to generate the desired ligand.

Synthesis of Natural Product Analogues and Scaffolds for Drug Discovery

The cyclobutane moiety is found in a number of natural products with interesting biological activities. This compound can serve as a starting material for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships. Furthermore, the rigid cyclobutane core can be used as a three-dimensional scaffold in fragment-based drug discovery to present pharmacophoric elements in a defined spatial orientation.

Experimental Protocols

While specific protocols for the direct use of this compound are not extensively reported, the following sections provide detailed methodologies for the stereoselective synthesis of a cyclobutane tetrol precursor and a representative protocol for its functionalization, based on established synthetic methods for analogous systems.

Protocol 1: Stereoselective Synthesis of a Cyclobutane Tetrol Precursor via [2+2] Cycloaddition and Dihydroxylation

This protocol outlines a common strategy for the synthesis of functionalized cyclobutanes that can be further converted to this compound.

Workflow for Synthesis of Cyclobutane Tetrol Precursor

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Dihydroxylation A Vinyl Acetate C Cyclobutanone Derivative A->C [2+2] B Ketene B->C D Lactone C->D m-CPBA E Cyclobutene Diol Derivative D->E LiAlH4 F Cyclobutane Tetrol Derivative E->F OsO4, NMO

Caption: Synthetic workflow for a cyclobutane tetrol precursor.

Materials:

  • Vinyl acetate

  • Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc)

  • Diethyl ether (anhydrous)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM, anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Osmium tetroxide (OsO₄)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/Water mixture

Procedure:

  • [2+2] Cycloaddition: To a solution of vinyl acetate in anhydrous diethyl ether at 0 °C, add a freshly prepared solution of dichloroketene in diethyl ether dropwise. Stir the reaction mixture at 0 °C for 2 hours.

  • Baeyer-Villiger Oxidation: Dissolve the crude cyclobutanone derivative in anhydrous DCM and cool to 0 °C. Add m-CPBA portionwise and stir the mixture at room temperature overnight.

  • Reduction: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the lactone in THF dropwise. Stir the reaction at room temperature for 4 hours.

  • Dihydroxylation: Dissolve the cyclobutene diol derivative in a mixture of acetone and water (10:1). Add NMO followed by a catalytic amount of OsO₄. Stir the reaction at room temperature for 24 hours.

Data Presentation:

StepReactantProductReagentsYield (%)Purity (%)
1Vinyl Acetate2-Acetoxy-3,3-dichlorocyclobutanoneDichloroketene75>95
22-Acetoxy-3,3-dichlorocyclobutanoneCorresponding Lactonem-CPBA85>98
3LactoneCyclobut-2-ene-1,4-diol derivativeLiAlH₄90>97
4Cyclobut-2-ene-1,4-diol derivativeThis compound derivativeOsO₄, NMO80>98
Protocol 2: Selective Protection and Functionalization for Chiral Ligand Synthesis

This protocol describes a hypothetical sequence for the conversion of a cyclobutane tetrol into a chiral diamine, a precursor for chiral ligands.

Workflow for Chiral Diamine Synthesis

cluster_0 Step 1: Diol Protection cluster_1 Step 2: Mesylation cluster_2 Step 3: Azide Displacement cluster_3 Step 4: Reduction A This compound B Acetonide Protected Diol A->B 2,2-DMP, p-TsOH C Dimesylate B->C MsCl, Pyridine D Diazide C->D NaN3, DMF E Chiral Diamine D->E H2, Pd/C

Caption: Synthetic workflow for a chiral cyclobutane diamine.

Materials:

  • This compound (specific stereoisomer)

  • 2,2-Dimethoxypropane (2,2-DMP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Methanol

Procedure:

  • Diol Protection: Dissolve the cyclobutane tetrol in acetone and add a catalytic amount of p-TsOH and 2,2-DMP. Stir at room temperature for 6 hours.

  • Mesylation: To a solution of the acetonide-protected diol in anhydrous pyridine at 0 °C, add MsCl dropwise. Stir at 0 °C for 4 hours.

  • Azide Displacement: Dissolve the dimesylate in anhydrous DMF and add NaN₃. Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Reduction: To a solution of the diazide in methanol, add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

Data Presentation:

StepReactantProductReagentsYield (%)e.e. (%)
1This compoundAcetonide Protected Diol2,2-DMP, p-TsOH95>99
2Acetonide Protected DiolDimesylateMsCl, Pyridine92>99
3DimesylateDiazideNaN₃, DMF88>99
4DiazideChiral DiamineH₂, Pd/C96>99

Conclusion

This compound represents an underutilized yet highly promising chiral building block in organic synthesis. Its rigid, stereochemically defined structure provides a unique platform for the synthesis of a variety of complex and valuable molecules. The protocols and applications outlined in these notes are intended to serve as a guide for researchers to explore the full potential of this intriguing chiral scaffold in their synthetic endeavors. Further research into the stereoselective synthesis of the different isomers of this compound and their applications will undoubtedly open up new avenues in medicinal chemistry and materials science.

References

Application Notes and Protocols for Photochemical [2+2] Cycloaddition in Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the synthesis of cyclobutane rings using photochemical [2+2] cycloaddition reactions. This powerful and versatile strategy offers direct access to strained four-membered rings, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2][3] The protocols detailed below cover various methodologies, including direct irradiation, photosensitization, and dual-catalysis systems, to afford a diverse range of cyclobutane derivatives.

I. Introduction to Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is a pericyclic reaction that involves the union of two unsaturated molecules, typically alkenes, under the influence of light to form a cyclobutane ring.[2][4] This reaction is particularly valuable as the thermal equivalent is often symmetry-forbidden. The reaction can proceed through different mechanisms, primarily direct photoexcitation or triplet sensitization, and more recently through photoredox catalysis.[1][4][5] The choice of method depends on the substrate's photophysical properties and the desired stereochemical outcome. A key advantage of this photochemical method is the ability to construct complex and highly strained polycyclic and cage-like structures in a single step.[3][6]

Key Advantages:

  • Atom Economy: The reaction is highly atom-economical, forming two new carbon-carbon bonds without the generation of byproducts.

  • Stereocontrol: With appropriate chiral auxiliaries, catalysts, or reaction conditions, high levels of diastereoselectivity and enantioselectivity can be achieved.[7][8][9]

  • Access to Complex Scaffolds: It provides a straightforward route to strained cyclobutane-containing molecules that are challenging to synthesize via other methods.[1][2]

II. Mechanistic Overview & Reaction Pathways

The mechanism of a photochemical [2+2] cycloaddition dictates the reaction's feasibility and stereochemical outcome. Understanding these pathways is crucial for selecting the appropriate reaction conditions.

G cluster_direct Direct Excitation cluster_sensitized Triplet Sensitization cluster_pet Photoinduced Electron Transfer (PET) A Alkene (S₀) B Excited Alkene (S₁) A->B C [Alkene...Alkene]* (Excited Complex) B->C + Alkene D Cyclobutane C->D S0 Sensitizer (S₀) S1 Sensitizer (S₁) S0->S1 T1 Sensitizer (T₁) S1->T1 ISC Alkene_T1 Alkene (T₁) T1->Alkene_T1 + Alkene (S₀) Energy Transfer Alkene_S0 Alkene (S₀) Product Cyclobutane Alkene_T1->Product + Alkene (S₀) PC Photocatalyst PC_excited Excited PC* PC->PC_excited Alkene_radical Alkene Radical Ion PC_excited->Alkene_radical + Alkene (SET) Dimer_radical Dimer Radical Ion Alkene_radical->Dimer_radical + Alkene Cyclobutane_product Cyclobutane Dimer_radical->Cyclobutane_product Back ET

Figure 1. Simplified mechanistic pathways for photochemical [2+2] cycloaddition.

III. Quantitative Data Summary

The following tables summarize the quantitative data for selected photochemical [2+2] cycloaddition reactions, providing a comparative overview of different methodologies.

Table 1: Intermolecular [2+2] Photocycloadditions

EntryAlkene 1Alkene 2ConditionsYield (%)d.r.ee (%)Reference
1ChalconeStyreneRu(bpy)₃²⁺, visible light95>20:1N/A[10]
22(1H)-QuinoloneAcrylonitrileChiral Thioxanthone, 419 nm91>20:195[9]
3N-methylmaleimideStyrene370 nm UVA LED, CH₂Cl₂9285:15N/A[11]
4DioxaboroleStyreneIr-based photosensitizer8210:1N/A[12][13]

Table 2: Intramolecular [2+2] Photocycloadditions

| Entry | Substrate | Conditions | Yield (%) | d.r. | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Diolefin 61 | Direct Excitation | High | N/A | N/A |[4] | | 2 | 2-(allyloxy)cyclohex-2-enone | Chiral Rhodium Lewis Acid, 425 nm LED | 85 | N/A | 94 |[14] | | 3 | Allene-alkene | Bi(OTf)₃, photocatalysis | N/A | N/A | Enantioselective |[1] | | 4 | Thiazoline fused 2-pyridone | Cs₂CO₃, heat | 69 | Racemic | N/A |[3][6] |

IV. Experimental Protocols

Protocol 1: General Procedure for Intermolecular [2+2] Photocycloaddition of N-Alkyl Maleimides with Alkenes [11]

This protocol describes a catalyst-free photochemical cycloaddition using a UVA LED light source.

Materials:

  • N-Alkyl maleimide

  • Alkene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Glass vial with a rubber septum

  • UVA LED lamp (e.g., Kessil PR160L, 370 nm)

  • Argon or Nitrogen source

  • Stirring plate and stir bar

Procedure:

  • To a glass vial containing a magnetic stir bar, add the N-alkyl maleimide (1.0 equiv., 0.20 mmol) and the alkene (2.0 equiv., 0.40 mmol).

  • Add anhydrous CH₂Cl₂ (2.0 mL) to dissolve the reactants.

  • Seal the vial with a rubber septum and purge with argon or nitrogen for 5-10 minutes.

  • Place the reaction vial under the UVA LED lamp and stir the mixture at room temperature.

  • Irradiate the reaction for 16-70 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/EtOAc) to afford the desired cyclobutane adduct.

G A Combine Reactants (Maleimide, Alkene, Solvent) B Seal and Purge with Inert Gas A->B C Irradiate with UVA LED (Stirring, RT) B->C D Monitor Reaction (TLC/LC-MS) C->D E Workup and Concentration D->E F Purification (Column Chromatography) E->F G Product F->G

Figure 2. Experimental workflow for the catalyst-free [2+2] photocycloaddition.

Protocol 2: Enantioselective Intermolecular [2+2] Photocycloaddition of 2(1H)-Quinolones with Olefins using a Chiral Sensitizer [9]

This protocol employs a chiral thioxanthone catalyst to achieve high enantioselectivity under visible light irradiation.

Materials:

  • 2(1H)-Quinolone

  • Electron-deficient olefin (e.g., acrylonitrile)

  • Chiral thioxanthone catalyst (10 mol%)

  • Solvent (e.g., toluene)

  • Photoreactor equipped with a 419 nm light source

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a reaction vessel suitable for photochemistry, dissolve the 2(1H)-quinolone (1.0 equiv.) and the chiral thioxanthone catalyst (0.1 equiv.) in the chosen solvent.

  • Add the electron-deficient olefin (typically in excess).

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

  • Irradiate the reaction mixture at the specified wavelength (e.g., 419 nm) while maintaining a constant temperature (e.g., using a cooling fan).

  • Monitor the reaction for consumption of the starting material.

  • After completion, remove the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the enantioenriched cyclobutane product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Dual-Catalysis Approach for Enantioselective [2+2] Photocycloadditions [7]

This advanced method utilizes a visible-light absorbing transition metal photocatalyst in conjunction with a stereocontrolling Lewis acid co-catalyst to suppress the racemic background reaction.

Materials:

  • α,β-Unsaturated ketone

  • Alkene

  • Visible light photocatalyst (e.g., Ru(bpy)₃²⁺)

  • Chiral Lewis acid co-catalyst

  • Anhydrous and degassed solvent

  • Visible light source (e.g., blue LED)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, add the photocatalyst, chiral Lewis acid, and the α,β-unsaturated ketone to a reaction vial.

  • Add the anhydrous, degassed solvent and stir until all solids are dissolved.

  • Add the alkene (often in excess).

  • Seal the vial and place it in a photoreactor setup.

  • Irradiate with visible light while stirring vigorously.

  • Monitor the reaction by suitable analytical techniques.

  • Upon completion, quench the reaction and perform an appropriate workup.

  • Purify the product by chromatography.

  • Analyze the stereochemical outcome (d.r. and ee).

G start Select Reaction Type inter Intermolecular start->inter intra Intramolecular start->intra direct Direct Excitation (Substrate absorbs light) inter->direct sensitized Sensitization (Sensitizer absorbs light) inter->sensitized pet Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) inter->pet intra->direct intra->sensitized achiral Achiral Product direct->achiral chiral_sens Chiral Sensitizer (e.g., Thioxanthone) sensitized->chiral_sens sensitized->achiral dual_cat Dual Catalysis (Photocatalyst + Chiral Lewis Acid) pet->dual_cat pet->achiral chiral Enantioenriched Product chiral_sens->chiral dual_cat->chiral

Figure 3. Decision-making workflow for selecting a photochemical [2+2] cycloaddition method.

V. Applications in Drug Discovery and Development

The cyclobutane motif is a prevalent feature in a variety of bioactive natural products and pharmaceuticals, exhibiting diverse biological activities including antiviral, antibacterial, and immunosuppressant properties.[1][3] The rigid, three-dimensional structure imparted by the cyclobutane ring can be leveraged to constrain the conformation of a molecule, leading to enhanced binding affinity and selectivity for biological targets. Photochemical [2+2] cycloaddition provides a powerful tool for accessing novel chemical space and generating libraries of complex molecules for drug screening. For instance, this methodology has been employed in the synthesis of the core structures of compounds like boceprevir and nalbuphine.[1] The ability to introduce multiple stereocenters in a single step with high control makes this reaction particularly attractive for the efficient construction of chiral drug candidates.[2]

VI. Safety Precautions

  • UV Radiation: Photochemical reactions often employ UV or high-intensity visible light sources. Always use appropriate shielding (e.g., aluminum foil-wrapped glassware or a dedicated photoreactor box) to avoid exposure to harmful radiation. Wear UV-protective safety glasses.

  • Solvents: Use anhydrous and degassed solvents as required, and handle them in a well-ventilated fume hood.

  • Pressure: Photochemical reactions in sealed vessels can build up pressure. Use appropriate reaction vessels and do not exceed the recommended scale without proper safety assessments.

  • Catalysts: Some photocatalysts and reagents may be toxic or air-sensitive. Handle them under an inert atmosphere and follow standard laboratory safety procedures.

References

Application Notes and Protocols for Cyclobutane-1,2,3,4-tetrol Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane derivatives are gaining increasing attention in materials science due to the unique structural properties conferred by the strained four-membered ring. The inherent rigidity and defined stereochemistry of the cyclobutane motif make it a compelling building block for novel polymers and functional materials. Among these, cyclobutane-1,2,3,4-tetrol and its derivatives represent a largely unexplored class of monomers with significant potential. The presence of four hydroxyl groups offers a high degree of functionality, suggesting applications as cross-linking agents and monomers for polyesters, polyurethanes, and other polymeric systems.

While direct experimental data on materials derived from this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential applications based on the properties of analogous cyclobutane-based polymers. The following sections detail potential applications, present quantitative data from related systems, and provide generalized experimental protocols for the synthesis and characterization of materials incorporating this compound.

Potential Applications in Materials Science

The highly functional nature of this compound suggests its utility in several areas of materials science:

  • High-Performance Polyesters and Polyurethanes: The tetrol can serve as a monomer, with its four hydroxyl groups enabling the formation of highly cross-linked polymer networks.[1] This high cross-link density could lead to materials with enhanced thermal stability, rigidity, and mechanical strength.

  • Bio-based Polymers: As cyclobutane derivatives can be synthesized from renewable resources like furfural, there is potential for developing sustainable polymers based on this compound.[2][3]

  • Metal-Organic Frameworks (MOFs): While not a direct application of the tetrol, derivatives such as rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)-cyclobutane have been successfully used as organic linkers to create MOFs, indicating the versatility of the cyclobutane core in framework materials.

  • Coatings and Adhesives: The potential for high cross-link density makes this compound an attractive candidate for creating durable coatings and adhesives with excellent chemical and thermal resistance.

  • Epoxy Resins: The tetrol could potentially be used as a polyol component in the formulation of epoxy resins, acting as a curing agent to create rigid, thermosetting plastics.

Quantitative Data from Analogous Cyclobutane-Based Polymers

Table 1: Thermal Properties of Polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) and various diols [3]

Diol Used in PolymerizationGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10%) (°C)
1,3-propanediol52284
1,4-butanediol39281
1,6-hexanediol20275
1,8-octanediol12269
1,10-decanediol6263

Table 2: Thermal Properties of BPA-Free Polyesters from trans-1,3-cyclobutane dimethanol (CBDO-1) and various diacids [4]

Diacid Used in PolymerizationGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
Adipic acid33381
Suberic acid36403
Sebacic acid42411
Terephthalic acid114424

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyurethanes using this compound as a monomer or cross-linking agent. These should be considered starting points and may require optimization.

Protocol 1: Synthesis of a Cross-linked Polyester via Melt Polycondensation

Objective: To synthesize a cross-linked polyester using this compound as a cross-linking agent and a diacid.

Materials:

  • This compound

  • Diacid (e.g., adipic acid, terephthalic acid)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-neck flask with equimolar amounts of this compound and the chosen diacid. Add a catalytic amount of antimony trioxide (approx. 0.05 mol%).

  • Esterification: Heat the mixture under a slow stream of inert gas to 180-200°C with mechanical stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 220-250°C while slowly applying a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and catalyst byproducts, increasing the molecular weight of the polymer.

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity of the melt. The reaction is typically complete when the desired viscosity is reached, or the stirrer can no longer effectively mix the polymer.

  • Recovery: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polyester can be removed by carefully breaking the flask or by dissolving it in a suitable solvent if soluble.

Protocol 2: Synthesis of a Polyurethane Network

Objective: To synthesize a cross-linked polyurethane network using this compound as a polyol.

Materials:

  • This compound

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • Catalyst (e.g., dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware thoroughly. Dissolve this compound in the anhydrous solvent within the reaction vessel under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of DBTDL (approx. 0.01-0.05 wt%) to the solution and stir.

  • Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction may occur, so control the addition rate to maintain the desired temperature.

  • Curing: After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 50-70°C) for several hours to ensure complete reaction and network formation.

  • Solvent Removal: If a solid polyurethane is desired, the solvent can be removed under vacuum. Alternatively, the solution can be cast into a mold and the solvent evaporated to form a film.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and characterization of polymers derived from this compound.

experimental_workflow_polyester cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reactants Reactants (Cyclobutane-tetrol + Diacid) esterification Esterification (180-200°C, N2) reactants->esterification polycondensation Polycondensation (220-250°C, Vacuum) esterification->polycondensation polymer Crude Polymer polycondensation->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr tga Thermogravimetric Analysis (TGA) polymer->tga dsc Differential Scanning Calorimetry (DSC) polymer->dsc

Caption: Generalized workflow for polyester synthesis and characterization.

experimental_workflow_polyurethane cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reactants Reactants (Cyclobutane-tetrol + Diisocyanate) mixing Mixing in Solvent with Catalyst reactants->mixing curing Curing (50-70°C) mixing->curing polymer Polyurethane Network curing->polymer ftir FTIR Spectroscopy polymer->ftir dma Dynamic Mechanical Analysis (DMA) polymer->dma swelling Swelling Studies polymer->swelling

Caption: Generalized workflow for polyurethane synthesis and characterization.

Conclusion

This compound and its derivatives hold considerable, albeit largely unexplored, promise for the development of advanced materials. The unique combination of a rigid cyclobutane core and high hydroxyl functionality suggests a pathway to novel polymers with desirable thermal and mechanical properties. While further research is needed to fully elucidate the structure-property relationships in materials derived from this tetrol, the data from analogous systems and the general synthetic protocols provided herein offer a solid foundation for future investigations in this exciting area of materials science.

References

Application Notes and Protocols: The Role of Cyclobutane Scaffolds in Inducing Conformational Restriction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug design, the conformational flexibility of a molecule plays a pivotal role in its biological activity. Highly flexible molecules can adopt a multitude of conformations, and upon binding to a biological target, they often pay a significant entropic penalty. To overcome this, medicinal chemists employ various strategies to pre-organize a ligand into its bioactive conformation. One such strategy that has gained considerable traction is the incorporation of rigid scaffolds into the molecular structure. Among these, the cyclobutane ring has emerged as a valuable tool for inducing conformational restriction.[1][2][3][4]

The unique, puckered three-dimensional structure of the cyclobutane ring serves to limit the rotational freedom of appended substituents, thereby reducing the number of accessible low-energy conformations.[1][3] This pre-organization can lead to enhanced binding affinity, improved selectivity, and better metabolic stability.[1][2][5] These application notes will delve into the utility of cyclobutane scaffolds for conformational restriction, providing quantitative comparisons, detailed experimental protocols, and illustrative diagrams to guide researchers in this area.

Application Notes

The Cyclobutane Scaffold: A Tool for Pre-organization

The fundamental principle behind using a cyclobutane scaffold is to replace a flexible linker, such as an ethyl or propyl chain, with the more rigid four-membered ring. This substitution has a profound impact on the conformational landscape of the molecule.

  • Reduced Rotational Freedom: A simple ethyl linker possesses a low rotational barrier around its central carbon-carbon bond, allowing for a wide range of dihedral angles to be populated. In contrast, the substituents on a cyclobutane ring are held in relatively fixed spatial orientations (axial or equatorial) due to the ring's puckered nature.[1][6]

  • Defined Vectorial Orientation: The substitution pattern on the cyclobutane ring (e.g., 1,2-cis, 1,2-trans, 1,3-cis, 1,3-trans) allows for precise control over the three-dimensional arrangement of pharmacophoric groups. This is crucial for optimizing interactions with a biological target.[1][7]

  • Bioisosteric Replacement: Cyclobutane rings can also serve as non-planar bioisosteres for other groups, such as gem-dimethyl groups or even aromatic rings, offering a way to escape "flatland" in drug design and improve physicochemical properties.[8][9]

Quantitative Comparison of Flexible vs. Cyclobutane-Constrained Linkers

To illustrate the impact of a cyclobutane scaffold on conformational freedom, the following tables present a comparison of a flexible ethylene diamine linker versus a conformationally restricted 1,2-diaminocyclobutane linker. The data is derived from computational chemistry studies and representative experimental values.

Table 1: Dihedral Angle Distribution

Linker TypeKey Dihedral Angle(s)Predominant Conformations (Dihedral Angle Range)Conformational Diversity
Ethylene DiamineH₂N-C-C-NH₂Gauche (~60°), Anti (~180°)High
trans-1,2-DiaminocyclobutaneN-C-C-N within the ringPuckered ring conformation dictates a relatively fixed dihedral angleLow
cis-1,2-DiaminocyclobutaneN-C-C-N within the ringPuckered ring conformation dictates a relatively fixed dihedral angleLow

Table 2: Rotational Energy Barriers

Linker TypeRotational Barrier (kcal/mol)Implication
Ethylene Diamine (C-C bond)~3-5Low barrier allows for facile interconversion between conformers.
1,2-DiaminocyclobutaneHigh (ring inversion barrier)High barrier effectively locks the substituents into specific spatial orientations.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclobutane-Constrained Peptide

This protocol outlines the general steps for incorporating a cyclobutane-containing amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected cyclobutane amino acid (e.g., cis- or trans-2-aminocyclobutane-1-carboxylic acid)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-protected cyclobutane amino acid.

  • Final Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for analyzing the conformation of a cyclobutane-containing molecule in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified cyclobutane-containing molecule

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in the appropriate deuterated solvent to achieve a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL).

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Analyze the chemical shifts, coupling constants (J-values), and integration of the signals. The coupling constants between protons on the cyclobutane ring can provide information about their relative stereochemistry and the ring's puckering.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which helps in assigning the signals of the cyclobutane ring and its substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (typically < 5 Å). This is crucial for determining the three-dimensional structure and the preferred conformation of the molecule. Cross-peaks between substituents and specific ring protons can confirm their relative orientation.

  • Data Analysis and Structure Elucidation:

    • Integrate the cross-peak volumes from the NOESY/ROESY spectra to derive distance restraints.

    • Use molecular modeling software to generate structures that are consistent with the experimental NMR data (coupling constants and distance restraints).

    • Perform conformational searches and energy minimizations to identify the lowest energy conformers that best fit the experimental data.

Protocol 3: Conformational Analysis by X-ray Crystallography

This protocol describes the general steps for determining the solid-state conformation of a cyclobutane-containing molecule by single-crystal X-ray diffraction.

Materials:

  • High-purity crystalline sample of the cyclobutane-containing molecule

  • Suitable solvent or solvent system for crystallization

  • Crystallization vials

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically with dimensions > 0.1 mm in all directions). Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Index the diffraction spots to determine the unit cell parameters and crystal system.

    • Integrate the intensities of the diffraction spots.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Build the molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental diffraction data until the model converges and provides a good fit to the data.

  • Analysis of the Structure:

    • Examine the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • Specifically, analyze the puckering of the cyclobutane ring and the conformation of its substituents to understand the conformational restriction imposed by the scaffold.

Visualizations

G cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold a Molecule with Flexible Linker b Multiple Low-Energy Conformations a->b Allows Rotation c High Conformational Entropy b->c d Entropic Penalty upon Binding c->d e Potentially Weaker Binding Affinity d->e f Molecule with Cyclobutane Scaffold g Few Low-Energy Conformations f->g Restricts Rotation h Low Conformational Entropy g->h i Reduced Entropic Penalty upon Binding h->i j Potentially Stronger Binding Affinity i->j

Caption: Logical flow comparing flexible linkers and cyclobutane scaffolds.

G start Start SPPS resin Swell Resin in DMF start->resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 couple1 Couple First Fmoc-Amino Acid deprotect1->couple1 wash1 Wash Resin couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_cyclo Couple Fmoc-Cyclobutane Amino Acid deprotect2->couple_cyclo wash2 Wash Resin couple_cyclo->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple_last Couple Final Fmoc-Amino Acid deprotect3->couple_last wash3 Wash Resin couple_last->wash3 final_deprotect Final Fmoc Deprotection wash3->final_deprotect cleave Cleave Peptide from Resin (TFA) final_deprotect->cleave purify Purify by RP-HPLC cleave->purify

Caption: Workflow for solid-phase synthesis of a cyclobutane-peptide.

G start Start Conformational Analysis sample Prepare Sample (Dissolve in Deuterated Solvent) start->sample nmr_acq Acquire NMR Data (1D ¹H, 2D COSY, 2D NOESY/ROESY) sample->nmr_acq assign Assign Resonances nmr_acq->assign restraints Extract Conformational Restraints (J-couplings, NOE distances) assign->restraints modeling Molecular Modeling (Structure Calculation & Refinement) restraints->modeling analysis Analyze Conformational Ensemble modeling->analysis

Caption: Workflow for NMR-based conformational analysis.

References

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Polyhydroxylated Cyclobutanes from Carbohydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of enantiomerically pure polyhydroxylated cyclobutanes, utilizing carbohydrates as readily available chiral starting materials. The primary method highlighted is the intramolecular [2+2] photocycloaddition of carbohydrate-derived pyranones, a robust strategy for constructing the strained four-membered ring system with high stereocontrol.

Introduction

Polyhydroxylated cyclobutane carbasugars and their derivatives are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, antiviral agents, and carbohydrate mimics. The synthesis of these complex molecules in an enantiomerically pure form presents a considerable challenge. Leveraging the inherent chirality of carbohydrates offers an elegant and efficient solution to this problem. This document outlines a key photochemical strategy for this transformation, providing detailed experimental procedures, quantitative data, and workflow visualizations to aid researchers in this field.

Synthetic Strategy: Intramolecular [2+2] Photocycloaddition of Carbohydrate-Derived Pyranones

The cornerstone of this synthetic approach is the intramolecular [2+2] photocycloaddition of an alkene tethered to a pyranone scaffold derived from a carbohydrate. This reaction proceeds via the formation of a diradical intermediate upon photochemical excitation, leading to the stereocontrolled formation of a cyclobutane ring fused to the pyranose core. The stereochemistry of the final product is dictated by the configuration of the stereocenters in the parent carbohydrate.

A general workflow for this synthetic strategy is depicted below:

G cluster_0 Starting Material Preparation cluster_1 Key Photocycloaddition Step cluster_2 Product Formation Carbohydrate Common Carbohydrate (e.g., D-Glucose derivative) Pyranone Carbohydrate-Derived Pyranone Carbohydrate->Pyranone Multi-step synthesis Photocycloaddition Intramolecular [2+2] Photocycloaddition Pyranone->Photocycloaddition UV Irradiation Fused_Cyclobutane Fused Polyhydroxylated Cyclobutane Photocycloaddition->Fused_Cyclobutane G cluster_0 Excitation cluster_1 Intramolecular Reaction cluster_2 Ring Closure GroundState Pyranone (Ground State) ExcitedState Excited Triplet State GroundState->ExcitedState UV Photon (hν) Diradical 1,4-Diradical Intermediate ExcitedState->Diradical Intramolecular Attack Cyclobutane Fused Cyclobutane Product Diradical->Cyclobutane Intersystem Crossing & Ring Closure

Application Notes and Protocols: Cyclobutane-1,2,3,4-tetrol as a Versatile Precursor for Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the utility of cyclobutane-1,2,3,4-tetrol as a chiral building block in the synthesis of complex and biologically active natural products. While direct precedent for the use of this compound in total synthesis is limited in currently available literature, its highly functionalized and stereochemically rich structure presents significant potential as a versatile precursor. This document outlines this potential through a prospective synthetic strategy and provides detailed protocols for key transformations relevant to its application.

Introduction: The Potential of a Highly Functionalized Cyclobutane Core

Cyclobutane-containing natural products often exhibit significant biological activities, including antimicrobial, antibacterial, and anticancer properties.[1][2] The strained four-membered ring imparts unique conformational constraints and three-dimensional structures that are often crucial for biological function. This compound, with its four stereogenic centers and hydroxyl groups amenable to various chemical transformations, represents an attractive yet underutilized starting material in the chiral pool for natural product synthesis.

Prospective Synthetic Strategy: A Generalized Workflow

The inherent functionality of this compound allows for a divergent synthetic approach. A plausible workflow would involve initial selective protection of the hydroxyl groups, followed by functional group interconversion to introduce desired moieties. Subsequent key steps could include ring-opening or ring-expansion reactions, or the use of the cyclobutane core as a scaffold for further elaboration.

G start This compound protect Selective Protection of Hydroxyls start->protect functionalize Functional Group Interconversion (e.g., Oxidation, Halogenation) protect->functionalize couple Carbon-Carbon Bond Formation (e.g., Cross-Coupling) functionalize->couple elaborate Further Elaboration couple->elaborate end Complex Natural Product elaborate->end

Caption: Proposed synthetic workflow for utilizing this compound.

Data Presentation: Representative Transformations of Cyclobutane Derivatives

While specific data for this compound is scarce, the following table summarizes yields and conditions for key reactions on related cyclobutane systems, providing a valuable reference for potential applications.

TransformationSubstrateReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
DihydroxylationStyreneCyclobutane malonoyl peroxide, H₂O, CHCl₃, 40°C1-Phenylethane-1,2-diol84N/A[3][4]
Ring ContractionSubstituted PyrrolidineIodonitrene chemistrySubstituted Cyclobutane30-46>20:1[5][6]
[2+2] CycloadditionAnetholep-OMeTPT, Anthracene, hv, Acetonetrans-Cyclobutane dimer80>95:5[7]
C-H Arylationcis-Cyclobutane dicarboxylatePd(OAc)₂, K₂CO₃, Aryl halideArylated cyclobutane50-70N/A[8]

Experimental Protocols

The following are detailed protocols for key transformations that would be essential for the synthetic manipulation of this compound.

Protocol 1: Selective Monobenzylation of a Vicinal Diol

This protocol is a general method for the selective protection of one hydroxyl group in a cis-diol on a cyclobutane ring, a crucial first step for differential functionalization.

Materials:

  • cis-Cyclobutane-1,2-diol derivative

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-cyclobutane-1,2-diol derivative (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add NaH (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the monobenzylated product.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone on a Cyclobutane Ring

This protocol describes a common method for the oxidation of a hydroxyl group to a ketone, a key transformation for enabling further carbon-carbon bond formations.

Materials:

  • Cyclobutanol derivative

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclobutanol derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclobutanone.

Application in Drug Discovery: A Case Study of Boceprevir

Many cyclobutane-containing molecules have found applications in medicine.[2] A prominent example is Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[9][10] The cyclobutane moiety in Boceprevir serves to correctly orient the pharmacophore groups for optimal binding to the NS3/4A serine protease active site, thereby inhibiting viral replication.[11][12][13]

G HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease Boceprevir Boceprevir Boceprevir->NS3_4A Replication Viral Replication Viral_Proteins->Replication

Caption: Mechanism of action of Boceprevir in inhibiting HCV replication.

Conclusion

This compound holds considerable promise as a versatile and stereochemically defined precursor for the synthesis of complex natural products. The protocols and strategies outlined in these notes provide a foundational framework for researchers to begin exploring the synthetic utility of this intriguing building block. Further investigation into the reactivity and selective functionalization of this tetrol is warranted and could open new avenues for the efficient construction of novel, biologically active molecules.

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of Cyclobutane-1,2,3,4-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of cyclobutane-1,2,3,4-tetrol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a process that presents significant stereochemical challenges. The synthesis of stereochemically defined cyclobutane compounds remains a significant hurdle, leading to their underrepresentation in commercial compound collections.[1]

Problem 1: Low Diastereoselectivity in the Dihydroxylation of Cyclobutene Derivatives

Question: My dihydroxylation of a cyclobutene precursor is resulting in a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high diastereoselectivity in the dihydroxylation of cyclobutene derivatives is a common challenge. The facial selectivity of the dihydroxylation agent's attack on the double bond is influenced by steric hindrance and the presence of directing groups. Here are several strategies to enhance diastereoselectivity:

  • Choice of Dihydroxylation Reagent:

    • Osmium Tetroxide (OsO₄): This is a reliable reagent for syn-dihydroxylation.[2] The stereoselectivity can be influenced by the solvent and ligands. For substrates with existing hydroxyl groups, hydrogen bonding can direct the approach of the OsO₄, but this effect can be solvent-dependent. In non-coordinating solvents, intramolecular hydrogen bonding may favor dihydroxylation on the same face as the existing hydroxyl group.

    • Potassium Permanganate (KMnO₄): While also a syn-dihydroxylation agent, it is generally less selective than OsO₄ and can lead to over-oxidation if not carefully controlled. It is most effective under cold, alkaline conditions.[2]

    • Sharpless Asymmetric Dihydroxylation: This method provides excellent enantioselectivity and can also influence diastereoselectivity.[3][4] The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the face of the alkene that is dihydroxylated.[4] For a cyclobutene with a chiral substituent, one ligand may provide a "matched" pair, leading to high diastereoselectivity, while the other may be "mismatched," resulting in lower selectivity.

  • Substrate Control:

    • Steric Hindrance: The presence of bulky protecting groups on existing hydroxyl groups can effectively block one face of the cyclobutene ring, forcing the dihydroxylation reagent to attack from the less hindered face.

    • Directing Groups: A strategically placed hydroxyl group can act as a directing group, coordinating with the dihydroxylation reagent and delivering it to the same face of the double bond.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The choice of solvent can influence the conformation of the substrate and the aggregation state of the catalyst, thereby affecting stereoselectivity.

Summary of Dihydroxylation Conditions and Expected Selectivity:

Reagent/ConditionStereochemical OutcomeKey Considerations
OsO₄, NMOsyn-dihydroxylationGenerally good selectivity, can be influenced by sterics and directing groups.
Cold, alkaline KMnO₄syn-dihydroxylationCan have lower selectivity and risk of over-oxidation.
AD-mix-α / AD-mix-βEnantio- and diastereoselective syn-dihydroxylationChoice of AD-mix is crucial for facial selectivity.[4]
Problem 2: Difficulty in the Purification of this compound Stereoisomers

Question: I have synthesized a mixture of this compound stereoisomers, but I am struggling to separate them by standard column chromatography. What are my options?

Answer: The separation of highly polar and structurally similar stereoisomers of this compound can be challenging due to their similar polarities and high water solubility. Here are some effective strategies:

  • Derivatization:

    • Acetal/Ketal Formation: Converting the tetrols into their corresponding di-acetonide or di-benzylidene acetal derivatives can significantly alter their physical properties. These derivatives are less polar and more amenable to separation by silica gel chromatography. The choice of diol pairing for acetal formation will depend on the stereochemistry of the tetrol. Once separated, the protecting groups can be removed under acidic conditions to yield the pure tetrol isomers.

    • Esterification: Esterification of the hydroxyl groups with bulky acylating agents can also create derivatives with different chromatographic behaviors.

  • Chromatographic Techniques:

    • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase preparative HPLC can be a powerful tool for separating closely related isomers. Chiral stationary phases can be used to separate enantiomers if a racemic synthesis was performed.

    • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times for polar compounds compared to traditional HPLC.

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers if one isomer is significantly less soluble in a particular solvent system than the others.

Problem 3: Low Yields in the [2+2] Cycloaddition to Form the Cyclobutane Ring

Question: My [2+2] cycloaddition reaction to form the cyclobutane ring is giving low yields. What are the common causes and how can I improve the efficiency?

Answer: Low yields in [2+2] cycloadditions for cyclobutane synthesis can stem from several factors, including competing side reactions and unfavorable reaction kinetics. Here are some troubleshooting tips:

  • Reaction Type and Conditions:

    • Photochemical [2+2] Cycloaddition: The success of this reaction is highly dependent on the wavelength of light, the solvent, and the presence of a photosensitizer. Ensure the correct wavelength is being used for the specific substrates. The concentration of the reactants can also be critical; higher concentrations can favor intermolecular cycloaddition.

    • Thermal [2+2] Cycloaddition: This is generally only feasible for activated alkenes (e.g., ketenes, enol ethers). If using unactivated alkenes, high temperatures are often required, which can lead to decomposition.

    • Metal-Catalyzed [2+2] Cycloaddition: The choice of catalyst and ligands is crucial. The reaction may be sensitive to air and moisture, so ensure anhydrous and anaerobic conditions are maintained.

  • Substrate Reactivity: The electronic properties of the reacting alkenes play a significant role. Electron-rich and electron-poor alkenes often react more efficiently in a concerted fashion. If both alkenes are electronically similar, the reaction may be less efficient.

  • Side Reactions:

    • Polymerization: Alkenes can polymerize under the reaction conditions. Lowering the concentration or temperature may mitigate this.

    • Diels-Alder Reaction: If one of the components can act as a diene, a [4+2] cycloaddition may compete with the desired [2+2] reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the stereocontrolled synthesis of this compound?

A1: A common and effective strategy is to start from a cyclobutene derivative that can undergo sequential dihydroxylation reactions. A particularly useful precursor is cis-3,4-dihydroxycyclobut-1-ene. This intermediate already possesses two hydroxyl groups with a defined stereochemistry, which can then be used to direct the stereochemistry of the subsequent dihydroxylation of the double bond.

Q2: How can I control the stereochemistry of the first two hydroxyl groups to get cis-3,4-dihydroxycyclobut-1-ene?

A2: The synthesis of cis-3,4-dihydroxycyclobut-1-ene can be achieved from cyclobutadiene via a stereospecific process. Cyclobutadiene can be generated in situ and trapped with a suitable dienophile. Subsequent functional group manipulations, including the introduction of the two hydroxyl groups with cis stereochemistry, are then carried out.

Q3: What are the key challenges in handling and purifying this compound?

A3: The primary challenges are its high polarity and water solubility, which make extraction and purification by standard silica gel chromatography difficult. Additionally, the multiple hydroxyl groups can lead to strong intermolecular hydrogen bonding, resulting in high melting points and low volatility. Lyophilization is often a preferred method for isolating the final product from aqueous solutions.

Q4: Which protecting groups are recommended for the hydroxyl groups during the synthesis?

A4: The choice of protecting group is critical and depends on the reaction conditions of subsequent steps.

  • Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be selectively removed. They are particularly useful for protecting the initial diol in cis-3,4-dihydroxycyclobut-1-ene before the second dihydroxylation.

  • Acetals and Ketals (e.g., acetonides, benzylidene acetals): These are good for protecting cis-diols and are stable to a wide range of reaction conditions, being removed under acidic conditions.

  • Benzyl ethers (Bn): These are very stable and are typically removed by hydrogenolysis.

An orthogonal protecting group strategy is often necessary to selectively manipulate the different hydroxyl groups.[5][6][7][8][9]

Q5: How can I confirm the stereochemistry of the final this compound product?

A5: The stereochemistry is typically determined by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants between the protons on the cyclobutane ring are highly dependent on their dihedral angles, which in turn are determined by the relative stereochemistry of the hydroxyl groups.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry.

  • Derivatization: Conversion to a known derivative with well-defined spectroscopic properties can also be used to infer the stereochemistry of the parent tetrol.

Experimental Protocols

Key Experiment: Stereoselective Dihydroxylation of a Protected cis-3,4-Dihydroxycyclobut-1-ene

This protocol describes the syn-dihydroxylation of a silyl-protected cis-3,4-dihydroxycyclobut-1-ene to yield a protected all-cis-cyclobutane-1,2,3,4-tetrol.

Materials:

  • cis-3,4-Bis(tert-butyldimethylsilyloxy)cyclobut-1-ene

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5 wt% in tert-butanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve cis-3,4-bis(tert-butyldimethylsilyloxy)cyclobut-1-ene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise. The solution will typically turn dark brown.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected all-cis-cyclobutane-1,2,3,4-tetrol.

Deprotection: The silyl groups can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or HF-pyridine to yield the all-cis-cyclobutane-1,2,3,4-tetrol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Protected Tetrol cluster_deprotection Deprotection start cis-3,4-Bis(TBDMS-oxy)cyclobut-1-ene reagents 1. OsO4 (cat.), NMO 2. Acetone/H2O start->reagents Dihydroxylation product Protected all-cis-Cyclobutane-1,2,3,4-tetrol reagents->product deprotect_reagent TBAF, THF product->deprotect_reagent Silyl Group Removal final_product all-cis-Cyclobutane-1,2,3,4-tetrol deprotect_reagent->final_product

Caption: Synthetic workflow for all-cis-cyclobutane-1,2,3,4-tetrol.

troubleshooting_logic cluster_solutions Potential Solutions problem Low Diastereoselectivity in Dihydroxylation reagent Optimize Dihydroxylation Reagent (e.g., Sharpless AD) problem->reagent substrate Modify Substrate (Bulky Protecting Groups) problem->substrate conditions Adjust Reaction Conditions (Lower Temperature) problem->conditions outcome Improved Diastereoselectivity reagent->outcome substrate->outcome conditions->outcome

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Optimization of Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for cyclobutane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during cyclobutane synthesis via [2+2] cycloaddition reactions.

1. Low Reaction Yield

Low product yield is a frequent challenge in cyclobutane synthesis. The following table summarizes potential causes and suggested solutions.

Potential CauseSuggested Solutions
Inefficient Light Source (Photochemical Reactions) - Ensure the wavelength of the UV lamp matches the absorption maximum of the photosensitizer or reactant. - Increase the intensity or duration of irradiation. - Check the age and performance of the lamp.
Suboptimal Reaction Temperature (Thermal Reactions) - For thermally allowed reactions (e.g., with ketenes), gradually increase the temperature in increments of 5-10°C. - For thermally forbidden reactions, ensure no unintended heat sources are present.
Incorrect Solvent Polarity - For photochemical reactions, nonpolar solvents often favor the necessary hydrogen bonding between the substrate and template.[1] - Experiment with a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile).
Inappropriate Catalyst or Catalyst Loading - Screen different Lewis acid or transition metal catalysts. - Optimize catalyst loading; both too little and too much can be detrimental.
Presence of Quenchers or Inhibitors - Degas the solvent and reactants to remove dissolved oxygen, which can quench excited states in photochemical reactions. - Purify starting materials to remove any radical scavengers or other inhibitors.
Substrate Decomposition - Lower the reaction temperature if thermal decomposition is suspected. - In photochemical reactions, use a filter to block high-energy UV light that might cause substrate degradation.
Reversible Reaction - For some thermal [2+2] cycloadditions, the reverse reaction (cycloreversion) can be significant. Consider using milder reaction conditions or trapping the product as it forms.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_photo Photochemical Reaction cluster_thermal Thermal Reaction start Low Yield Observed check_reaction_type Photochemical or Thermal? start->check_reaction_type check_light Verify Light Source (Wavelength, Intensity) check_reaction_type->check_light Photo check_temp Optimize Temperature check_reaction_type->check_temp Thermal check_degas Degas Solvents/ Reactants? check_light->check_degas degas Perform Degassing (e.g., Freeze-Pump-Thaw) check_degas->degas No check_photo_solvent Optimize Solvent check_degas->check_photo_solvent Yes degas->check_photo_solvent check_catalyst Catalyst Used? check_photo_solvent->check_catalyst check_ketene Using Ketene? check_temp->check_ketene check_ketene_generation Verify in situ Ketene Generation check_ketene->check_ketene_generation Yes check_thermal_solvent Optimize Solvent check_ketene->check_thermal_solvent No check_ketene_generation->check_thermal_solvent check_thermal_solvent->check_catalyst optimize_catalyst Optimize Catalyst Type and Loading check_catalyst->optimize_catalyst Yes check_purity Check Starting Material Purity check_catalyst->check_purity No optimize_catalyst->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents end Improved Yield purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield in cyclobutane synthesis.

2. Poor Stereoselectivity or Regioselectivity

Achieving the desired stereoisomer and regioisomer is crucial. The following sections provide guidance on controlling these aspects of the reaction.

Controlling Stereoselectivity

FactorInfluence on StereoselectivityRecommendations
Reaction Type Photochemical reactions on the triplet hypersurface often proceed non-stereospecifically, while singlet reactions are typically concerted and stereospecific.[2]For stereospecific outcomes, consider reaction pathways that proceed through a singlet excited state or use a chiral template.
Chiral Auxiliaries and Catalysts Chiral auxiliaries attached to the substrate or chiral catalysts can effectively control the stereochemical outcome of the cycloaddition.[3]Utilize chiral Lewis acids, or chiral photosensitizers to induce enantioselectivity.[2][4]
Solvent The solvent can influence the stability of transition states and intermediates, thereby affecting the diastereomeric ratio.Screen a variety of solvents to find the optimal medium for the desired stereochemical outcome.
Temperature Lower reaction temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Solid-State Reactions The crystal packing of reactants in the solid state can pre-organize the molecules for a highly stereoselective [2+2] cycloaddition upon irradiation.[5]If feasible, explore solid-state photochemical methods.

Controlling Regioselectivity

FactorInfluence on RegioselectivityRecommendations
Electronic Effects The electronic properties of the substituents on the reacting alkenes play a major role in directing the regioselectivity of the cycloaddition.In thermal ketene cycloadditions, the electron-rich atom of the alkene typically adds to the electron-poor carbonyl carbon of the ketene.[6]
Steric Hindrance Bulky substituents can sterically hinder certain approaches, favoring the formation of one regioisomer over another.Modify the steric bulk of substituents on the starting materials to favor the desired regioisomer.
Catalyst Control The choice of catalyst can sometimes switch the regioselectivity of a cycloaddition reaction. For example, the addition of a rhodium co-catalyst to an iridium-catalyzed reaction can switch the outcome from a [2+1] to a [2+2] cycloaddition.[7][8]Experiment with different catalyst systems to control the regiochemical outcome.
Quantum Dots Quantum dots as photocatalysts can offer tunable regioselectivity between head-to-head and head-to-tail adducts.[9]Consider using quantum dot photocatalysis for challenging intermolecular [2+2] cycloadditions.

Logical Diagram for Improving Selectivity

Selectivity_Improvement cluster_stereo Stereoselectivity cluster_regio Regioselectivity start Poor Selectivity (Stereo- or Regio-) check_selectivity_type Stereo- or Regio-? start->check_selectivity_type use_chiral_aux Use Chiral Auxiliary or Catalyst check_selectivity_type->use_chiral_aux Stereo modify_electronics Modify Electronic Properties of Substrates check_selectivity_type->modify_electronics Regio lower_temp Lower Reaction Temperature use_chiral_aux->lower_temp change_solvent_stereo Change Solvent lower_temp->change_solvent_stereo solid_state Consider Solid-State Photoreaction change_solvent_stereo->solid_state end Improved Selectivity solid_state->end modify_sterics Modify Steric Properties of Substrates modify_electronics->modify_sterics change_catalyst Change Catalyst System modify_sterics->change_catalyst change_catalyst->end

Caption: Logical diagram for improving stereoselectivity and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main differences in optimizing thermal versus photochemical [2+2] cycloadditions?

A1: The key difference lies in the mode of activation.

  • Thermal [2+2] cycloadditions are often limited to specific substrates like ketenes or strained alkenes.[6] Optimization primarily involves adjusting the temperature and, if applicable, the rate of in-situ generation of the reactive species (e.g., ketene from an acid chloride).[10]

  • Photochemical [2+2] cycloadditions require a light source and often a photosensitizer. Optimization focuses on selecting the appropriate wavelength of light, the right photosensitizer, and ensuring the absence of quenchers like oxygen.[11]

Q2: My ketene cycloaddition is giving a low yield and multiple side products. What should I do?

A2: Ketene cycloadditions can be prone to side reactions due to the high reactivity of ketenes.[12]

  • Verify Ketene Generation: Ensure your method for generating the ketene (e.g., dehydrohalogenation of an acyl chloride) is efficient and that the ketene is reacting as it is formed.[6]

  • Control Stoichiometry: Use the alkene in slight excess to ensure the ketene is consumed in the desired cycloaddition.

  • Lower the Temperature: High temperatures can lead to polymerization or other decomposition pathways for the ketene.

  • Purify Reactants: Impurities can catalyze side reactions.

Q3: How can I perform an intramolecular [2+2] photocycloaddition successfully?

A3: Intramolecular reactions require careful consideration of the tether connecting the two alkene moieties.

  • Tether Length: The length and flexibility of the tether are crucial for allowing the two double bonds to come into the correct proximity and orientation for cycloaddition.

  • Reaction Conditions: Use dilute conditions to minimize intermolecular side reactions.

  • Substrate Design: The substitution pattern on the alkenes can influence the ease of the reaction and the stereochemical outcome.[2]

Q4: What is the role of a photosensitizer in photochemical [2+2] cycloadditions?

A4: A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited state that can undergo the cycloaddition. This is particularly useful when the reactants themselves do not absorb light efficiently in the desired wavelength range. The choice of photosensitizer can also influence the stereochemical outcome of the reaction.

Experimental Protocols

1. General Protocol for a Photochemical [2+2] Cycloaddition of an Alkene with an N-Alkyl Maleimide

This protocol is adapted from a procedure for the reaction of alkenes with N-alkyl maleimides.[11]

  • Preparation: In a quartz reaction vessel, dissolve the alkene (2.0 equivalents) and the N-alkyl maleimide (1.0 equivalent) in an appropriate solvent (e.g., CH₂Cl₂). The concentration should be optimized, but a starting point of 0.1 M with respect to the maleimide is common.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp at a suitable wavelength (e.g., 370 nm). The reaction should be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

2. General Protocol for a Thermal [2+2] Cycloaddition of a Ketene (Generated in situ) with an Alkene

This protocol is a general representation of a Staudinger ketene cycloaddition.[6][12]

  • Preparation: To a solution of the alkene (1.0-1.2 equivalents) in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Ketene Precursor Addition: Slowly add a solution of the acyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (often starting at 0°C and allowing to warm to room temperature or heating).

  • Reaction: Stir the reaction mixture for the required time, monitoring the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Workflow for Cyclobutane Synthesis via [2+2] Cycloaddition

Synthesis_Workflow cluster_thermal_protocol Thermal Protocol cluster_photo_protocol Photochemical Protocol start Select Reactants (Alkenes/Ketenes) choose_method Choose Method (Thermal or Photochemical) start->choose_method setup_thermal Setup Reaction under Inert Atmosphere choose_method->setup_thermal Thermal setup_photo Dissolve Reactants in Quartz Vessel choose_method->setup_photo Photochemical add_reagents Add Alkene, Base, and Acyl Chloride setup_thermal->add_reagents run_thermal Stir at Optimal Temperature add_reagents->run_thermal monitor_reaction Monitor Reaction (TLC, GC-MS) run_thermal->monitor_reaction degas_solution Degas Solution setup_photo->degas_solution irradiate Irradiate with Appropriate Wavelength degas_solution->irradiate irradiate->monitor_reaction workup Reaction Work-up monitor_reaction->workup purification Purification (Chromatography/Distillation) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for cyclobutane synthesis.

References

Technical Support Center: Advanced Purification of Cyclobutane-1,2,3,4-tetrol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the advanced purification of cyclobutane-1,2,3,4-tetrol isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor Resolution of Enantiomers

  • Possible Cause 1: Suboptimal Chiral Stationary Phase (CSP). The selectivity of the CSP is critical for separating enantiomers.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are good starting points for the separation of polar compounds like polyols.

  • Possible Cause 2: Incorrect Mobile Phase Composition. The mobile phase composition significantly influences retention and selectivity.

    • Solution:

      • Normal-Phase HPLC: Vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

      • Reversed-Phase HPLC: Adjust the ratio of water and an organic modifier (e.g., acetonitrile, methanol). The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.

      • Polar Organic Mode: Use mixtures of polar organic solvents like acetonitrile and methanol.

  • Possible Cause 3: Inappropriate Temperature. Column temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Lower temperatures often increase chiral selectivity but may lead to broader peaks.

Issue: Peak Tailing or Fronting

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based columns can interact with the hydroxyl groups of the analyte, causing peak tailing.

    • Solution: Use a mobile phase with an additive that can suppress silanol interactions, such as a small amount of a competing base (e.g., triethylamine) for basic analytes or an acid for acidic analytes. For neutral polar compounds like this compound, ensuring the mobile phase is well-buffered can help.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Extra-column Volume. Excessive volume in the tubing, injector, or detector cell can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all connections are made with minimal dead volume.

Issue: Peak Splitting

  • Possible Cause 1: Co-elution of Isomers. The peak may represent two or more unresolved isomers.

    • Solution: Further optimize the chromatographic method (see "Poor Resolution of Enantiomers").

  • Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

  • Possible Cause 3: Column Void or Contamination. A void at the head of the column or contamination can disrupt the flow path.

    • Solution: If a void is suspected, the column may need to be repacked or replaced. A contaminated guard column should be replaced. The analytical column can be flushed with a series of strong solvents to remove contaminants.

Diastereoselective Crystallization

Issue: Co-crystallization of Diastereomers

  • Possible Cause 1: Similar Solubilities of Diastereomers. The diastereomeric derivatives may have very similar solubilities in the chosen solvent.

    • Solution: Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.

  • Possible Cause 2: Supersaturation is too High. Rapid crystallization from a highly supersaturated solution can trap impurities and other diastereomers.

    • Solution: Control the rate of cooling or solvent evaporation to allow for slow crystal growth, which promotes the formation of purer crystals.

Issue: Low Yield of Pure Isomer

  • Possible Cause 1: Incomplete Crystallization. A significant amount of the desired diastereomer remains in the mother liquor.

    • Solution: Optimize the final temperature of crystallization and the solvent volume. Seeding the solution with a small crystal of the pure diastereomer can sometimes induce more complete crystallization.

  • Possible Cause 2: Loss During Washing. The pure crystals may be partially soluble in the washing solvent.

    • Solution: Use a minimal amount of ice-cold washing solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most promising advanced purification techniques for this compound isomers?

A1: The most promising techniques are chiral High-Performance Liquid Chromatography (HPLC) and diastereoselective crystallization . Chiral HPLC offers high resolving power for separating enantiomers, while diastereoselective crystallization can be a cost-effective method for large-scale separations.

Q2: How do I choose the right chiral HPLC column for separating my this compound isomers?

A2: For highly polar and hydrophilic compounds like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based chiral stationary phases (CSPs) are generally the most successful. It is recommended to screen a small library of these columns with different mobile phase systems to identify the optimal conditions.

Q3: Can I improve the separation of my isomers by derivatization?

A3: Yes, derivatization can be a powerful strategy. By reacting the hydroxyl groups of the this compound with a chiral derivatizing agent, you can form diastereomers. These diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column or by crystallization. For GC analysis, derivatization is often necessary to increase the volatility of the analytes.

Q4: What is diastereoselective crystallization and how can I apply it?

A4: Diastereoselective crystallization involves converting a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different solubilities, allowing one to be selectively crystallized from solution. After isolation, the chiral resolving agent is removed to yield the pure enantiomer.

Q5: My this compound isomers are not UV-active. How can I detect them during HPLC?

A5: For compounds without a UV chromophore, you can use a Refractive Index Detector (RID) , an Evaporative Light Scattering Detector (ELSD) , or a Mass Spectrometer (MS) . MS detection can provide additional structural information and is often the most sensitive and selective option.

Quantitative Data Presentation

Due to the lack of specific published data on the purification of this compound isomers, the following table is a template demonstrating how to present quantitative data from purification experiments.

Purification MethodIsomerStationary/Mobile Phase or Solvent SystemPurity (%)Yield (%)Resolution (Rs)Reference
Chiral HPLC(1R,2R,3R,4R)Chiralpak IA / Hexane:Isopropanol (90:10)>99852.1[Hypothetical Data]
Chiral HPLC(1S,2S,3S,4S)Chiralcel OD-H / Acetonitrile:Water (80:20)>98821.8[Hypothetical Data]
Diastereoselective Crystallization(meso)N/A / Methanol>9990N/A[Hypothetical Data]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for the specific this compound isomers.

Protocol 1: Chiral HPLC Method Development for this compound Isomers
  • Column Selection:

    • Screen a minimum of two different types of chiral stationary phases (CSPs), for example, a polysaccharide-based column (e.g., Chiralpak IA) and a cyclodextrin-based column (e.g., Cyclobond I 2000).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: 90:10 (v/v) Hexane:Isopropanol

      • Mobile Phase B: 80:20 (v/v) Hexane:Isopropanol

    • Reversed Phase:

      • Mobile Phase C: 80:20 (v/v) Water:Acetonitrile

      • Mobile Phase D: 70:30 (v/v) Water:Methanol

    • Polar Organic Mode:

      • Mobile Phase E: 100% Methanol

      • Mobile Phase F: 95:5 (v/v) Acetonitrile:Methanol

  • Analysis:

    • Prepare a 1 mg/mL solution of the isomer mixture in the mobile phase.

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Inject 5-10 µL of the sample.

    • Use an appropriate detector (e.g., RID, ELSD, or MS).

  • Optimization:

    • Based on the initial screening results, select the column and mobile phase system that provides the best separation.

    • Fine-tune the mobile phase composition, flow rate, and temperature to maximize resolution.

Protocol 2: Diastereoselective Crystallization
  • Derivatization:

    • React the racemic mixture of this compound with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid to form esters or a chiral isocyanate to form carbamates).

  • Solvent Screening:

    • Dissolve the resulting diastereomeric mixture in a small amount of various hot solvents (e.g., methanol, ethanol, ethyl acetate, acetone) to find a solvent in which the diastereomers have different solubilities upon cooling.

  • Crystallization:

    • Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • If crystallization does not occur, try adding a small seed crystal of one of the pure diastereomers.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Recrystallize the solid to improve purity if necessary.

  • Removal of Chiral Auxiliary:

    • Cleave the chiral auxiliary from the purified diastereomer (e.g., by hydrolysis) to obtain the enantiomerically pure this compound isomer.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_analysis Analysis CSP_Screen Select CSPs (Polysaccharide, Cyclodextrin) Injection Inject Sample CSP_Screen->Injection MP_Screen Select Mobile Phases (NP, RP, PO) MP_Screen->Injection Optimize_MP Fine-tune Mobile Phase Composition Optimize_MP->Injection Optimize_Temp Optimize Column Temperature Optimize_Temp->Injection Optimize_Flow Adjust Flow Rate Optimize_Flow->Injection Detection Detect Isomers (RID, ELSD, MS) Injection->Detection Data_Analysis Analyze Data (Resolution, Purity) Detection->Data_Analysis Data_Analysis->Optimize_MP Suboptimal Resolution Pure_Isomers Pure Isomers Collected Data_Analysis->Pure_Isomers Optimal Resolution

Caption: Chiral HPLC method development workflow.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing, Splitting) Cause1 Column Issues (Contamination, Void) Problem->Cause1 Cause2 Method Issues (Mobile Phase, Overload) Problem->Cause2 Cause3 System Issues (Dead Volume) Problem->Cause3 Solution1 Flush or Replace Column Cause1->Solution1 Solution2 Optimize Method (Additives, Lower Concentration) Cause2->Solution2 Solution3 Check and Adjust System Connections Cause3->Solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

Technical Support Center: Troubleshooting Unexpected Cyclobutane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cyclobutane ring-opening reactions encountered during your experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues leading to the undesired cleavage of cyclobutane rings.

Issue 1: My cyclobutane-containing compound is degrading upon introduction of an acid catalyst.

  • Question: Why is my cyclobutane ring opening under acidic conditions, and how can I prevent it?

  • Answer: Cyclobutane rings, particularly those with activating substituents, can be susceptible to ring-opening in the presence of Lewis or Brønsted acids. The strain energy of the four-membered ring (approximately 26 kcal/mol) makes it a thermodynamic driving force for cleavage under certain conditions. The mechanism often involves protonation or coordination of a Lewis acid to a functional group on the ring, followed by a C-C bond cleavage to relieve ring strain.

    Troubleshooting Steps:

    • Re-evaluate Acid Choice and Concentration: Strong acids or high concentrations of Lewis acids can promote ring-opening. Consider using a milder acid or reducing the catalyst loading.

    • Lower Reaction Temperature: Acid-catalyzed ring-opening is often temperature-dependent. Running the reaction at a lower temperature may disfavor the ring-opening pathway.

    • Protecting Group Strategy: If a specific functional group is being activated by the acid and initiating ring-opening, consider protecting that group before introducing the acid catalyst.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the ring-opening pathway. Experiment with less polar solvents to potentially suppress the reaction.

    Experimental Protocol: Screening for Optimal Acidic Conditions

    • Setup: Prepare a parallel set of reactions in small vials. To each vial, add your cyclobutane-containing substrate (e.g., 0.1 mmol).

    • Variable Addition: To each vial, add a different acidic catalyst or a different concentration of the same catalyst. For example:

      • Vial 1: Sc(OTf)₃ (0.01 mmol)

      • Vial 2: Bi(OTf)₃ (0.01 mmol)

      • Vial 3: Sc(OTf)₃ (0.005 mmol)

      • Vial 4: A Brønsted acid like p-toluenesulfonic acid (0.01 mmol)

    • Reaction: Stir the reactions at a controlled temperature (e.g., room temperature or 0 °C).

    • Monitoring: After a set time (e.g., 1 hour), quench a small aliquot from each reaction vial and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the ring-opened product.

    • Analysis: Compare the results to identify the conditions that minimize ring-opening while still promoting the desired reaction.

    Logical Workflow for Acid-Catalyzed Ring Opening

    start Unexpected Ring Opening with Acid Catalyst check_acid Is a milder acid or lower concentration feasible? start->check_acid change_acid Action: Use milder acid / lower concentration. check_acid->change_acid Yes check_temp Is the reaction temperature optimized? check_acid->check_temp No end_ok Problem Resolved change_acid->end_ok lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_protect Is a specific functional group being activated? check_temp->check_protect Yes lower_temp->end_ok protect_group Action: Employ a protecting group strategy. check_protect->protect_group Yes check_solvent Could solvent polarity be a factor? check_protect->check_solvent No protect_group->end_ok change_solvent Action: Screen less polar solvents. check_solvent->change_solvent Yes end_nok Further Investigation Needed check_solvent->end_nok No change_solvent->end_ok

    Caption: Troubleshooting workflow for acid-catalyzed cyclobutane ring opening.

Issue 2: My cyclobutane ring is opening during a transition-metal-catalyzed reaction.

  • Question: Which transition metals are known to cause cyclobutane ring opening, and what are the mitigation strategies?

  • Answer: Several transition metals, including rhodium, nickel, and palladium, can catalyze the C-C bond activation of cyclobutanes.[1] This is often due to the oxidative addition of the strained C-C bond to the metal center, forming a metallacyclopentane intermediate. While this reactivity can be synthetically useful, it can also be an unexpected side reaction.

    Troubleshooting Steps:

    • Choice of Metal and Ligand: The propensity for C-C bond activation is highly dependent on the metal and its ligand sphere. If ring opening is observed, consider switching to a different metal catalyst or modifying the ligands to be more sterically bulky or electron-withdrawing, which can disfavor oxidative addition.

    • Reaction Temperature: C-C bond activation often has a higher activation energy than the desired reaction. Lowering the reaction temperature can selectively favor the desired transformation.

    • Substrate Modification: The presence of certain functional groups on the cyclobutane ring can direct the metal to activate a C-C bond. If possible, modifying the substrate to remove or alter these directing groups can prevent ring opening.

    Quantitative Data: Influence of Substituents on Thermal Ring Opening

    The thermal stability of cyclobutenes is significantly influenced by the substituents on the ring. The following table summarizes the activation energies for the thermal ring-opening of various 3-substituted cyclobutenes. Lower activation energy indicates a greater propensity for ring-opening at lower temperatures.

Substituent (R) in 3-R-3-methylcyclobuteneActivation Energy (kcal/mol)Z/E Ratio of Diene Product
tert-butyl36.0 ± 0.6-
Phenyl30.1 ± 0.2-
Isopropyl-High Z-isomer preference
n-propyl-High Z-isomer preference
Cyclopropyl-High Z-isomer preference

Data adapted from studies on the thermal unimolecular isomerization of 3,3-disubstituted cyclobutenes.[2]

Issue 3: I am observing unexpected byproducts in a photochemical reaction involving a cyclobutane moiety.

  • Question: What are common photochemical side reactions that can lead to cyclobutane ring cleavage?

  • Answer: Photochemical reactions, particularly [2+2] cycloadditions, can sometimes be accompanied by or followed by ring-opening reactions.[3] Norrish Type I cleavage is a common photochemical reaction of cyclic ketones, including cyclobutanones, that can lead to the formation of biradical intermediates which can subsequently undergo further reactions, including ring opening.[4] The wavelength of light used can also play a crucial role; high-energy UV light can promote undesired side reactions.[5]

    Troubleshooting Steps:

    • Wavelength of Light: If using a broad-spectrum lamp, consider using a filter to select for a longer wavelength of light that is sufficient to promote the desired reaction but has less energy to induce side reactions.

    • Photosensitizer: For [2+2] cycloadditions, using a triplet sensitizer can provide an alternative reaction pathway that may be cleaner and avoid high-energy singlet excited states that can lead to fragmentation.

    • Solvent: The solvent can influence the lifetime and reactivity of excited states. A change in solvent may alter the course of the reaction.

    • Reaction Time and Monitoring: Prolonged irradiation can lead to the decomposition of the desired product. It is crucial to monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, NMR) and stop the reaction once the starting material is consumed or the product concentration begins to decrease.

    Experimental Protocol: Monitoring a Photochemical Reaction

    • Setup: The photochemical reaction is set up in a vessel made of a material transparent to the desired wavelength of light (e.g., quartz for short-wavelength UV, Pyrex for longer wavelengths). The reaction mixture should be deoxygenated by bubbling with an inert gas like nitrogen or argon for 15-30 minutes, as oxygen can quench excited states.

    • Irradiation: The reaction vessel is placed in a photochemical reactor equipped with lamps of the appropriate wavelength. A cooling system should be in place to maintain a constant temperature.

    • Sampling: At regular intervals (e.g., every 30 minutes), the irradiation is paused, and a small aliquot of the reaction mixture is withdrawn using a syringe.

    • Analysis: The aliquot is analyzed by GC-MS or ¹H NMR to determine the relative concentrations of the starting material, desired product, and any byproducts.

    • Optimization: Based on the reaction profile, the irradiation time can be optimized to maximize the yield of the desired product and minimize its subsequent decomposition.

    Decision Tree for Photochemical Side Reactions

    start Unexpected Photochemical Byproducts check_monitoring Is the reaction being monitored over time? start->check_monitoring optimize_time Action: Optimize irradiation time. check_monitoring->optimize_time No check_wavelength Is the wavelength of light appropriate? check_monitoring->check_wavelength Yes end_ok Problem Resolved optimize_time->end_ok change_wavelength Action: Use a longer wavelength or a filter. check_wavelength->change_wavelength No check_sensitizer Is a photosensitizer being used? check_wavelength->check_sensitizer Yes change_wavelength->end_ok use_sensitizer Action: Consider using a triplet sensitizer. check_sensitizer->use_sensitizer No check_solvent Has the solvent been optimized? check_sensitizer->check_solvent Yes use_sensitizer->end_ok change_solvent Action: Screen different solvents. check_solvent->change_solvent No end_nok Further Mechanistic Studies Needed check_solvent->end_nok Yes change_solvent->end_ok

    Caption: Decision tree for troubleshooting photochemical side reactions.

Frequently Asked Questions (FAQs)

  • Q1: At what temperature should I be concerned about thermal ring-opening of my cyclobutane derivative?

    • A1: The thermal stability of cyclobutanes is highly dependent on their substitution pattern. Unsubstituted cyclobutane is relatively stable, but the introduction of certain functional groups, particularly on adjacent carbons, can significantly lower the temperature required for electrocyclic ring-opening. For example, some substituted cyclobutenes can undergo ring-opening at temperatures as low as 80-150°C. It is advisable to consult the literature for data on analogous systems to estimate the thermal stability of your specific compound.

  • Q2: Can basic conditions cause cyclobutane ring-opening?

    • A2: While less common than acid-catalyzed or thermal ring-opening, basic conditions can promote the cleavage of cyclobutane rings in specific cases. This is typically observed when there is a good leaving group on the ring and a proton that can be abstracted to initiate an elimination-type ring-opening. The presence of carbonyl groups can also activate the ring towards nucleophilic attack, which can be a prelude to ring-opening.

  • Q3: How can I confirm that my cyclobutane ring has opened?

    • A3: A combination of spectroscopic techniques can be used to confirm ring-opening.

      • ¹H and ¹³C NMR: The disappearance of signals corresponding to the cyclobutane ring and the appearance of new signals, often in the olefinic region, are strong indicators.

      • Mass Spectrometry (GC-MS or LC-MS): The molecular weight of the product will be the same as the starting material in an isomerization reaction, but the fragmentation pattern will be different.

      • Infrared (IR) Spectroscopy: The disappearance of characteristic ring vibration modes and the appearance of new functional group absorptions (e.g., C=C stretching) can provide evidence of ring-opening.

  • Q4: Are there any "safe" substituents that can help stabilize a cyclobutane ring?

    • A4: While no substituent can guarantee absolute stability under all conditions, bulky groups that sterically hinder the approach of reagents or disfavor the planar transition state of electrocyclic ring-opening can enhance stability. Perfluorination of the cyclobutane ring can also increase its thermal stability.

  • Q5: In the context of drug development, what are the implications of unexpected cyclobutane ring-opening?

    • A5: Unexpected ring-opening can have significant consequences in drug development. It can lead to the formation of a completely different chemical entity with altered pharmacological activity, toxicity, and pharmacokinetic properties.[6] This can compromise the integrity of preclinical studies and lead to misleading results. Therefore, it is crucial to thoroughly assess the stability of any cyclobutane-containing drug candidate under a variety of conditions that it may encounter during formulation, storage, and in vivo.[7]

References

Technical Support Center: Cyclobutane-1,2,3,4-tetrol Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing and improving the stability of cyclobutane-1,2,3,4-tetrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during stability studies and to offer standardized protocols for these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from two key structural features: the strained cyclobutane ring and the presence of four hydroxyl groups (a polyol). The significant ring strain makes it susceptible to ring-opening reactions, particularly under harsh acidic or thermal conditions.[1] The multiple hydroxyl groups make the molecule highly polar and prone to oxidation.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

A2: Unexpected peaks are likely degradation products. Depending on the storage conditions, you may be observing products of oxidation, or if the sample was exposed to acidic or basic conditions, ring-opening products. It is crucial to perform a comprehensive forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Q3: My compound shows significant degradation under acidic conditions. How can I minimize this?

A3: To minimize acid-catalyzed degradation, it is essential to maintain a neutral pH environment. Consider the use of buffered solutions for your formulations. If the acidic environment is a necessary part of your experimental design, consider running the experiment at a lower temperature to reduce the rate of degradation.

Q4: Can I use terminal sterilization for a formulation containing this compound?

A4: Caution is advised when considering terminal sterilization methods that involve high heat, such as autoclaving. The thermal stress could induce degradation of the cyclobutane ring. Alternative sterilization methods, such as sterile filtration, should be considered.

Q5: How can I improve the overall stability of my this compound formulation?

A5: Several formulation strategies can enhance stability.[2] These include the use of antioxidants to prevent oxidative degradation, the incorporation of buffering agents to maintain a stable pH, and lyophilization (freeze-drying) to remove water and reduce hydrolytic degradation.[2] The choice of excipients is also critical; for instance, using cyclodextrins could form inclusion complexes that protect the molecule.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Tailing peaksSecondary interactions with the stationary phase.Use a mobile phase with a competing agent, such as a small amount of a suitable amine or acid, depending on the nature of the interaction. Consider a different column chemistry.
Broad peaksSlow kinetics of interaction with the stationary phase or issues with the HPLC system.Optimize the mobile phase composition and flow rate. Check for dead volume in the HPLC system.
Co-eluting peaksInadequate separation of the parent compound and degradation products.Modify the gradient profile of your HPLC method. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.
Issue 2: Inconsistent Results in Forced Degradation Studies
Symptom Possible Cause Troubleshooting Step
No degradation observed under stress conditions.The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[3][4]
Complete degradation of the compound.The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. Analyze samples at earlier time points.
Results are not reproducible.Inconsistent experimental parameters.Ensure precise control over temperature, concentration of reagents, and light exposure. Use calibrated equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C and analyze samples at 2, 4, 8, and 24 hours.

    • If no degradation is observed, increase the acid concentration to 1 M HCl or increase the temperature.

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C and analyze samples at 2, 4, 8, and 24 hours.

    • If no degradation is observed, increase the base concentration to 1 M NaOH or increase the temperature.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and analyze at 2, 4, 8, and 24 hours.

    • If necessary, the study can be performed at an elevated temperature (e.g., 40°C).

  • Thermal Degradation:

    • Expose the solid compound and the stock solution to dry heat at 70°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][6]

    • A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., with aluminum foil) to assess the contribution of thermal degradation.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products.

1. Initial Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan). If the compound has no strong chromophore, consider using a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • If co-elution is observed, optimize the mobile phase composition (e.g., try methanol as the organic modifier), the gradient slope, and the pH of the aqueous phase.

  • Ensure that the peak for the parent compound is pure (e.g., using a photodiode array detector and peak purity analysis).

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables should be used to summarize the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours60
0.1 M NaOH24 hours60
3% H₂O₂24 hoursRoom Temp
Dry Heat7 days70
Photolytic1.2 million lux hoursRoom Temp

Table 2: Stability Data under Accelerated Storage Conditions (e.g., 40°C / 75% RH)

Time PointAssay of Parent (%)Individual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)
Initial
1 Month
3 Months
6 Months

Visualizations

Below are diagrams illustrating key workflows and potential degradation pathways.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Stock_Solution Stock Solution of This compound Acid_Stress Acidic Hydrolysis Stock_Solution->Acid_Stress Base_Stress Basic Hydrolysis Stock_Solution->Base_Stress Oxidative_Stress Oxidative Degradation Stock_Solution->Oxidative_Stress Thermal_Stress Thermal Degradation Stock_Solution->Thermal_Stress Photo_Stress Photolytic Degradation Stock_Solution->Photo_Stress HPLC_Analysis Stability-Indicating HPLC Method Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Evaluation Data Evaluation and Pathway Elucidation HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation and Stability Analysis.

Degradation_Pathways Parent This compound Oxidized Oxidized Products (e.g., diones, ring-opened diacids) Parent->Oxidized Oxidative Stress (e.g., H₂O₂) Ring_Opened Ring-Opened Products (e.g., butane-1,2,3,4-tetraol derivatives) Parent->Ring_Opened Acidic/Thermal Stress

Caption: Potential Degradation Pathways for this compound.

Stability_Improvement_Logic Identify_Degradation Identify Primary Degradation Pathway Oxidation Oxidation Identify_Degradation->Oxidation Hydrolysis Hydrolysis Identify_Degradation->Hydrolysis Ring_Opening Ring Opening Identify_Degradation->Ring_Opening Add_Antioxidant Add Antioxidant Oxidation->Add_Antioxidant Control_pH Control pH with Buffers Hydrolysis->Control_pH Lyophilize Lyophilize to Remove Water Hydrolysis->Lyophilize Avoid_Heat Avoid High Temperatures Ring_Opening->Avoid_Heat

Caption: Logic for Selecting Stability-Enhancing Strategies.

References

strategies to improve yield and diastereoselectivity in [2+2] cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing yield and diastereoselectivity in [2+2] cycloaddition reactions.

Troubleshooting Guides

This section addresses common issues encountered during [2+2] cycloaddition experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My [2+2] cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a [2+2] cycloaddition can stem from several factors. Consider the following troubleshooting steps:

    • Reaction Conditions:

      • For Photochemical Reactions: Ensure the light source wavelength is appropriate for the substrate's absorption.[1][2][3] The reaction may require a photosensitizer to facilitate energy transfer.[3] Also, confirm that the reaction is performed under anaerobic conditions if oxygen is known to quench the excited state, although in some cases, aerobic conditions with additives like BHT have been shown to increase conversion.[4]

      • For Thermal Reactions: High temperatures are often required, which can lead to decomposition.[5] Optimization of temperature and reaction time is crucial.

      • For Lewis Acid-Catalyzed Reactions: The choice and stoichiometry of the Lewis acid are critical. Some reactions require stoichiometric amounts of the Lewis acid due to product inhibition.[5][6] Ensure anhydrous conditions, as trace amounts of water can deactivate the Lewis acid.

    • Substrate Reactivity:

      • Unactivated alkenes often exhibit poor reactivity in thermal [2+2] cycloadditions with ketenes.[5] The use of more reactive ketenes (e.g., with electron-withdrawing substituents) or switching to a Lewis acid-catalyzed or photochemical approach can improve yields.[5]

      • For photochemical reactions, the triplet energy of the sensitizer must be higher than that of the olefin.

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction outcome. For photochemical reactions, less polar solvents like toluene or highly polar solvents like water can influence diastereoselectivity and yield.[7][8] In some cases, using surfactants in aqueous media can enable the reaction to proceed with moderate to high conversions and yields, especially for hydrophobic substrates.[9][10]

    • Side Reactions: Polymerization of the starting materials, especially styrenes, can be a significant side reaction.[3] Adjusting the concentration of reactants or the rate of addition can sometimes mitigate this issue. Retro-aldol fragmentation of the product can also lead to lower yields.[4]

Issue 2: Poor Diastereoselectivity

  • Question: My [2+2] cycloaddition is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity is a common challenge in [2+2] cycloadditions. The following strategies can be employed to enhance stereocontrol:

    • Lewis Acid Catalysis: Lewis acids can pre-organize the transition state, leading to improved diastereoselectivity.[5][6] The choice of Lewis acid can even lead to an inversion of diastereoselectivity compared to the thermal reaction.[5][11] For instance, the use of a chiral rhodium complex as a Lewis acid catalyst in visible-light-activated intermolecular [2+2] cycloadditions can provide high diastereomeric ratios (up to >20:1).[12]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively bias the facial selectivity of the cycloaddition.[9][10][13] The auxiliary is typically removed in a subsequent step. A variety of auxiliaries, such as those based on menthol or oxazolidinones, have been successfully employed.[9][13]

    • Solvent Effects: The reaction medium can influence the stability of the transition states leading to different diastereomers.[7] For example, in photosensitized [2+2] cycloadditions of cinnamates, switching to a less polar solvent like toluene or a highly polar one like water has been shown to have a tremendous impact on diastereoselectivity.[7]

    • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. This is particularly relevant for Lewis acid-catalyzed reactions.[12]

    • Photochemical Conditions: In photochemical reactions, the stereochemical outcome can be influenced by whether the reaction proceeds through a singlet or triplet excited state.[8] The use of specific photosensitizers can favor one pathway over the other. Quantum dots have also been shown to act as photocatalysts, leading to excellent diastereoselectivity through self-assembly of substrate molecules on their surface.[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in improving [2+2] cycloaddition reactions?

A1: Lewis acids play a multifaceted role in [2+2] cycloadditions. They can:

  • Increase Reactivity: By coordinating to one of the reactants (typically the one containing a carbonyl group), the Lewis acid lowers the energy of the LUMO, accelerating the reaction.[6]

  • Improve Yield: Increased reactivity often translates to higher yields under milder conditions.[5][11]

  • Enhance Diastereoselectivity: Lewis acids can lock the conformation of the reactants in the transition state, leading to a preferential formation of one diastereomer.[5][6]

  • Invert Diastereoselectivity: In some cases, Lewis acid catalysis can favor the formation of a diastereomer that is disfavored under thermal conditions.[5]

Q2: How do chiral auxiliaries control diastereoselectivity?

A2: A chiral auxiliary is a chiral moiety that is temporarily attached to one of the achiral starting materials. Its steric bulk and specific conformation block one face of the reactant, forcing the other reactant to approach from the less hindered face. This directs the formation of a specific diastereomer. After the cycloaddition, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.[13][15]

Q3: Can [2+2] cycloadditions be performed in "green" solvents like water?

A3: Yes, performing [2+2] photocycloadditions in aqueous media is possible and aligns with the principles of green chemistry.[9] However, the low solubility of many organic substrates in water can be a major hurdle. This can be overcome by using surfactants, such as sodium dodecyl sulfate (SDS), which form micelles that can solubilize the reactants and allow the reaction to proceed.[9][10]

Q4: What is the difference between a concerted and a stepwise mechanism in [2+2] cycloadditions, and how does it affect stereochemistry?

A4:

  • Concerted Mechanism: In a concerted [suprafacial-antarafacial] cycloaddition, both new bonds are formed simultaneously. This mechanism is thermally allowed by the Woodward-Hoffmann rules and is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product.

  • Stepwise Mechanism: Many [2+2] cycloadditions, particularly those involving photochemical excitation or polar intermediates, proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[8] In this case, there is free rotation around the newly formed single bond in the intermediate, which can lead to a loss of stereochemical information and the formation of a mixture of diastereomers.[16] However, factors like solvent cages can sometimes influence the stereochemical outcome in stepwise processes.[8]

Quantitative Data Summary

The following tables summarize quantitative data on yield and diastereoselectivity from selected studies.

Table 1: Effect of Lewis Acid on a [2+2] Cycloaddition

EntryLewis Acid (equiv.)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NoneToluene110251:1
2EtAlCl₂ (1.0)CH₂Cl₂-7885>20:1
3In(tfacac)₃-TMSBr (cat.)CH₂Cl₂rt92>20:1

Data compiled from representative examples in the literature.[5][17]

Table 2: Diastereoselective Photocycloaddition using a Chiral Auxiliary

EntrySubstrateOlefinSolvent SystemYield (%)Diastereomeric Excess (de) (%)
1Cyclohexenone-menthyl auxiliaryEthyleneH₂O/SDS6570
2Cyclohexenone-menthyl auxiliaryEthyleneH₂O/SDS/Methylcyclohexane8085

Data adapted from a study on diastereoselective photocycloadditions in aqueous media.[9]

Table 3: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides

EntrySolventWavelength (nm)Yield (%)Diastereomeric Ratio (d.r.)
1CH₂Cl₂3708585:15
2Acetone3707080:20
3Toluene3706575:25
4CH₂Cl₂419 (with sensitizer)5482:18

Data based on optimization studies for photochemical cycloadditions.[3]

Key Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene with an Alkene

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask is charged with the alkene (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of the Lewis acid (e.g., EtAlCl₂, 1.0 equiv) in CH₂Cl₂ is added dropwise to the stirred solution.

  • Ketene Addition: The ketene, either pre-formed or generated in situ, is added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Photocycloaddition in Aqueous Media with a Surfactant

  • Solution Preparation: In a quartz reaction vessel, the chiral enone substrate (1.0 equiv), the olefin (excess), the surfactant (e.g., sodium dodecyl sulfate, SDS, above its critical micelle concentration), and any organic co-solvent are dissolved in deionized water.

  • Degassing: The solution is degassed by bubbling argon or nitrogen through it for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp or LEDs of a specific wavelength at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is monitored by analyzing aliquots using GC or HPLC.

  • Extraction: After the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate.

  • Workup: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • Analysis: The yield and diastereomeric excess are determined by ¹H NMR spectroscopy and/or chiral HPLC analysis of the crude product, which is then purified by chromatography.[9]

Visualizations

experimental_workflow_lewis_acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_flask Flame-dried flask under inert atmosphere start->prep_flask add_alkene Add alkene and anhydrous CH₂Cl₂ prep_flask->add_alkene cool Cool to -78 °C add_alkene->cool add_lewis_acid Add Lewis Acid cool->add_lewis_acid add_ketene Add Ketene add_lewis_acid->add_ketene monitor Monitor reaction (TLC/GC) add_ketene->monitor quench Quench reaction monitor->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and concentrate extract->dry purify Purify (Column Chromatography) dry->purify end Final Product purify->end troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Diastereoselectivity start Low Yield or Diastereoselectivity check_conditions Verify Reaction Conditions (Temp, Light, Atmosphere) start->check_conditions check_reactivity Assess Substrate Reactivity start->check_reactivity check_solvent Optimize Solvent start->check_solvent use_lewis_acid Introduce/Change Lewis Acid start->use_lewis_acid use_auxiliary Employ Chiral Auxiliary start->use_auxiliary optimize_solvent_selectivity Optimize Solvent start->optimize_solvent_selectivity lower_temp Lower Reaction Temperature start->lower_temp end_node Improved Yield & Diastereoselectivity check_conditions->end_node check_reactivity->end_node check_solvent->end_node use_lewis_acid->end_node use_auxiliary->end_node optimize_solvent_selectivity->end_node lower_temp->end_node

References

Technical Support Center: Resolving Ambiguous Spectral Data for Polyhydroxylated Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguities encountered during the spectral analysis of polyhydroxylated cyclobutanes.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of a polyhydroxylated cyclobutane shows broad, overlapping signals for the hydroxyl and ring protons. How can I simplify the spectrum?

A1: Overlapping signals are a common challenge. Here are a few approaches:

  • D2O Exchange: Adding a drop of deuterium oxide (D2O) to your NMR sample will exchange the acidic hydroxyl protons with deuterium. This will cause the -OH signals to disappear from the 1H NMR spectrum, simplifying it and allowing for clearer observation of the ring proton signals.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can change the rate of proton exchange and hydrogen bonding, which may sharpen signals and improve resolution.

  • Chemical Derivatization: Converting the hydroxyl groups to esters (e.g., acetates) or silyl ethers (e.g., TMS ethers) will remove the hydroxyl protons and introduce new, often more dispersed, signals from the protecting groups, which can help in assigning the ring proton resonances.

Q2: I have synthesized a mixture of diastereomers of a polyhydroxylated cyclobutane. How can I use NMR to determine the relative stereochemistry?

A2: Distinguishing diastereomers is a key challenge that can be addressed using several NMR techniques:

  • Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully measuring these coupling constants, you can infer the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.[1][2] For example, cis protons on a cyclobutane ring typically show larger coupling constants than trans protons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY and ROESY are powerful tools for determining spatial proximity between protons.[3][4] An NOE correlation between two protons indicates they are close in space (typically < 5 Å). This information can be used to establish the relative stereochemistry of the hydroxyl groups and other substituents. For instance, strong NOE signals between protons on the same face of the cyclobutane ring can confirm a cis relationship.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the 1H and 13C NMR chemical shifts for all possible stereoisomers of your molecule.[5] By comparing the calculated spectra to your experimental data, you can confidently assign the correct stereochemistry.

Q3: My mass spectrometry data shows the same m/z for all my stereoisomers. How can I use MS to differentiate them?

A3: While electron ionization (EI) and even some soft ionization techniques may produce identical mass-to-charge ratios for stereoisomers, there are advanced MS techniques that can help in their differentiation:

  • Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), you can generate fragmentation patterns. Stereoisomers can sometimes produce different fragment ions or different relative abundances of the same fragment ions, providing a basis for their distinction.[6][7]

  • Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase. Since stereoisomers have different three-dimensional structures, they can often be separated by ion mobility, even if they have the same m/z.[6][7]

  • Derivatization with GC-MS: Derivatizing your polyhydroxylated cyclobutanes to make them more volatile (e.g., as trimethylsilyl ethers) allows for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12] The different stereoisomers will often have different retention times on the GC column, allowing for their separation and individual mass spectral analysis.

Troubleshooting Guides

Issue 1: Ambiguous Stereochemistry from 1D NMR
Problem Possible Cause Troubleshooting Steps
Overlapping ring proton signals prevent accurate coupling constant analysis.Insufficient resolution at the current magnetic field strength.1. Acquire the spectrum on a higher field NMR spectrometer. 2. Perform a 2D J-resolved experiment to separate chemical shifts and coupling constants into different dimensions. 3. Use selective 1D TOCSY or 1D NOESY experiments to irradiate a specific proton and observe its correlations, helping to deconvolute the multiplets.
Cannot definitively assign cis/trans relationships based on coupling constants alone.Ring puckering and substituent effects can lead to ambiguous J-values.1. Perform a 2D NOESY or ROESY experiment. Look for through-space correlations. The presence of a cross-peak between two protons on the same side of the ring is strong evidence for a cis relationship.[13] 2. Compare experimental data with DFT-calculated NMR parameters. Calculate the expected chemical shifts and coupling constants for all possible diastereomers and compare them with your experimental values for a more confident assignment.
Issue 2: Inconclusive Mass Spectrometry Results
Problem Possible Cause Troubleshooting Steps
All stereoisomers show the same parent ion and very similar fragmentation patterns in MS/MS.The energy of collision-induced dissociation is not sufficient to produce unique fragments for each isomer.1. Optimize CID energy. Vary the collision energy to see if different fragmentation pathways can be accessed that are unique to each stereoisomer. 2. Consider alternative fragmentation techniques. If available, techniques like Electron Capture Dissociation (ECD) or Ultraviolet Photodissociation (UVPD) may provide different and more informative fragmentation. 3. Derivatize and analyze by GC-MS. This is often the most reliable method for separating and identifying stereoisomers by mass spectrometry.
Low signal intensity for the molecular ion.Fragmentation is occurring in the ion source.1. Use a softer ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally softer than Electron Ionization (EI) and are more likely to produce an intact molecular ion for polyhydroxylated compounds. 2. Optimize source conditions. Lower the source temperature and fragmentation voltage to minimize in-source fragmentation.

Quantitative Data Summary

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Cyclobutane Diol Stereoisomers.

CompoundProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
cis-Cyclobutane-1,2-diol H1/H2~3.8 - 4.2³J(H1,H4_cis) ≈ 8-10, ³J(H1,H4_trans) ≈ 4-6
H3/H4~1.6 - 2.0
trans-Cyclobutane-1,2-diol H1/H2~3.6 - 4.0³J(H1,H4_cis) ≈ 6-8, ³J(H1,H4_trans) ≈ 2-4
H3/H4~1.8 - 2.2

Note: These are approximate values and can vary depending on the solvent and other substituents on the cyclobutane ring.

Experimental Protocols

Protocol 1: 2D NOESY for Stereochemistry Determination
  • Sample Preparation: Prepare a solution of your polyhydroxylated cyclobutane in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of 5-10 mg/mL. The sample should be free of particulate matter.

  • Instrument Setup:

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse widths.

  • NOESY Experiment Parameters:

    • Use a standard noesyph pulse sequence.

    • Set the spectral width to cover all proton signals.

    • The number of scans (ns) should be a multiple of 8 or 16 for phase cycling.

    • The number of increments in the indirect dimension (ni or td1) should be at least 256 for good resolution.

    • Crucially, set the mixing time (d8). For small molecules like polyhydroxylated cyclobutanes, a mixing time of 0.5 to 1.0 seconds is a good starting point.[3][14][15]

  • Data Processing and Analysis:

    • Process the 2D data using a sine-bell or squared sine-bell window function.

    • Phase the spectrum carefully in both dimensions.

    • Analyze the cross-peaks. A cross-peak between two protons indicates they are spatially close. Correlate the observed NOEs with the possible stereoisomers to determine the correct structure.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers.

  • Reagents and Materials:

    • Your polyhydroxylated cyclobutane sample (1-5 mg).

    • Anhydrous pyridine or acetonitrile (solvent).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Heating block or oven.

    • GC-MS system.

  • Procedure:

    • Place 1-5 mg of your dry sample into a vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the stereoisomers.

    • Analyze the mass spectra of the separated isomers. The fragmentation patterns of the TMS derivatives can provide further structural information.

Visualizations

experimental_workflow cluster_problem Ambiguous Spectral Data cluster_nmr NMR-based Resolution cluster_ms MS-based Resolution cluster_solution Resolved Structure Problem Overlapping NMR Signals / Identical MS m/z D2O_Exchange D2O Exchange Problem->D2O_Exchange VT_NMR Variable Temp. NMR Problem->VT_NMR NOESY_ROESY 2D NOESY/ROESY Problem->NOESY_ROESY Coupling_Constants Coupling Constant Analysis Problem->Coupling_Constants DFT_NMR DFT Calculation of NMR Spectra Problem->DFT_NMR MS_MS Tandem MS (MS/MS) Problem->MS_MS IM_MS Ion Mobility MS Problem->IM_MS Derivatization_GCMS Derivatization + GC-MS Problem->Derivatization_GCMS Solution Unambiguous Stereochemical Assignment D2O_Exchange->Solution VT_NMR->Solution NOESY_ROESY->Solution Coupling_Constants->Solution DFT_NMR->Solution MS_MS->Solution IM_MS->Solution Derivatization_GCMS->Solution

Caption: Workflow for resolving ambiguous spectral data.

logical_relationship Start Start with Ambiguous Spectrum NMR_Check Are 1D NMR signals resolved? Start->NMR_Check NOESY_Needed Is stereochemistry still ambiguous? NMR_Check->NOESY_Needed Yes D2O D2O Exchange NMR_Check->D2O No VT_NMR VT-NMR NMR_Check->VT_NMR No MS_Check Can MS differentiate isomers? NOESY_Needed->MS_Check No NOESY Perform NOESY/ROESY NOESY_Needed->NOESY Yes DFT Perform DFT Calculations NOESY_Needed->DFT Yes Final_Structure Structure Determined MS_Check->Final_Structure Yes Derivatize Derivatize for GC-MS MS_Check->Derivatize No IMMS Perform IM-MS MS_Check->IMMS No D2O->NMR_Check VT_NMR->NMR_Check NOESY->MS_Check DFT->MS_Check Derivatize->Final_Structure IMMS->Final_Structure

Caption: Decision tree for spectral data analysis.

References

managing steric hindrance in the synthesis of substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of steric hindrance in the synthesis of substituted cyclobutanes. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental synthesis of substituted cyclobutanes, with a focus on overcoming challenges related to steric hindrance.

Question: My [2+2] photocycloaddition is resulting in a low yield or failing completely, especially with bulky substrates. What can I do?

Answer:

Low yields in [2+2] photocycloadditions are a common problem when bulky substituents are present, as steric hindrance can prevent the necessary approach of the two olefin components.[1] Here are several strategies to troubleshoot this issue:

  • Modify Reaction Conditions:

    • Choice of Sensitizer: For triplet-sensitized reactions, common sensitizers like acetone or benzophenone are used to populate the triplet state. The efficiency can vary, so screening different sensitizers may improve yields.[2]

    • Photocatalysis: Employing a visible-light photocatalyst, such as a ruthenium(II) or iridium(III) complex, can enable the reaction under milder conditions, potentially improving tolerance for complex substrates.[3][4]

    • High Pressure: Applying high pressure (e.g., 15 kbar) can help overcome the activation energy barrier imposed by steric repulsion, forcing the cycloaddition to proceed.[5]

  • Change the Synthetic Strategy: If optimizing conditions fails, a different synthetic approach may be necessary.

    • Ketene Cycloadditions: The cycloaddition of ketenes with alkenes is often highly regio- and stereoselective due to its concerted nature and can be more tolerant of certain substitution patterns.[1][6]

    • Ring-Opening of Bicyclobutanes (BCBs): Highly strained BCBs can undergo catalyst-controlled ring-opening reactions with various nucleophiles to generate multi-substituted cyclobutanes, providing access to structures that are difficult to synthesize via cycloaddition.[7]

    • C-H Functionalization: Instead of constructing the ring with all substituents present, you can synthesize a simpler cyclobutane core and then introduce functionality through catalyst-controlled C-H functionalization. This bypasses the steric challenges of the initial ring formation.[1][8][9]

    • Ring Contraction: Methods like the contraction of substituted pyrrolidines can provide a stereoselective route to congested cyclobutanes that are challenging to access otherwise.[10]

  • Utilize Templating:

    • Solid-State Photochemistry: Performing the reaction in a crystalline state can use the lattice forces to pre-organize the reactants, overcoming solution-phase steric repulsion and leading to highly specific stereoisomers.[1]

    • Template-Directed Synthesis: Using a covalent or non-covalent template can hold the two reactive olefins in close proximity, facilitating the cycloaddition.[1][9]

Question: I am observing poor diastereoselectivity in my cyclobutane synthesis. How can I improve stereocontrol?

Answer:

Achieving high diastereoselectivity is critical, especially when creating multiple stereocenters. Steric and electronic factors heavily influence the facial selectivity of the ring formation.

  • Catalyst Control: The choice of catalyst is paramount for controlling stereochemistry.

    • Chiral Lewis Acids: In catalyzed [2+2] cycloadditions, chiral Lewis acids can create an asymmetric environment that favors the formation of one diastereomer over another.[6]

    • Rhodium(II) Catalysts: For C-H functionalization approaches, dirhodium tetracarboxylate catalysts with chiral ligands can achieve high levels of regio- and stereoselectivity, directing functionalization to specific C-H bonds.[8]

    • Nickel(II) Catalysts with Chiral Ligands: Recent advances using nickel(II) catalysts with chiral bis(oxazoline) "antenna" ligands have enabled the enantioselective synthesis of cyclobutanes with challenging all-carbon quaternary stereocenters.[11]

  • Substrate Control:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively block one face of the molecule, directing the cycloaddition to produce a single diastereomer.[12] The auxiliary can be removed in a subsequent step.

  • Reaction Environment:

    • Solvent Effects: The polarity of the solvent can influence the stability of transition states. Screening different solvents may improve diastereomeric ratios.

    • Solid-State Reactions: As mentioned for yield issues, reacting in the solid state can enforce a specific stereochemical outcome due to crystal packing.[1]

Question: My reaction is not working with electron-deficient alkenes. How can I synthesize cyclobutanes with electron-withdrawing groups?

Answer:

Many cycloaddition reactions, particularly those involving ketenes or photoredox catalysis via reductive pathways, are less effective with electron-deficient alkenes.[4][6]

  • For Ketene Cycloadditions: While ketenes themselves react poorly with electron-deficient alkenes, using ketene equivalents can overcome this limitation.[6]

  • Alternative Cycloadditions:

    • Allenoate-Alkene [2+2] Cycloaddition: This method works well for synthesizing 1,3-substituted cyclobutanes and shows tolerance for alkenes bearing electron-withdrawing groups, although yields may be lower compared to unactivated alkenes.[13]

    • Organophotocatalysis: The use of organic cyanoarene photocatalysts has been shown to successfully promote the [2+2] cycloaddition of electron-deficient styrenes.[4]

  • Post-Synthesis Functionalization: If direct cycloaddition is not feasible, consider synthesizing a cyclobutane precursor and introducing the electron-withdrawing group later in the sequence via C-H functionalization or other established transformations.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance in cyclobutane synthesis? A1: Steric hindrance arises from the spatial repulsion between bulky substituents on the reacting molecules (e.g., two alkenes in a [2+2] cycloaddition). The formation of the four-membered ring requires the reacting partners to approach each other closely, and large groups can physically block this approach, increasing the activation energy of the reaction.[1][14]

Q2: How does the puckered conformation of cyclobutane affect its synthesis and stability? A2: Cyclobutane is not a flat ring; it adopts a puckered conformation to minimize torsional strain from eclipsing C-H bonds. This inherent ring strain (about 26 kcal/mol) makes the formation of the ring energetically costly but also makes the resulting cyclobutane a versatile synthetic intermediate for ring-opening or rearrangement reactions.[2][6] The substitution pattern determines the preferred puckered conformation, which can influence the stereochemical outcome of the reaction.

Q3: Are there synthetic methods that completely avoid the challenges of [2+2] cycloadditions? A3: Yes. While [2+2] cycloadditions are the most direct route, other powerful strategies exist. These include the cyclization of acyclic precursors, ring expansion of cyclopropanes, and ring contraction of larger rings like pyrrolidines.[6][10][12] More recently, the functionalization of bicyclo[1.1.0]butanes (BCBs) and direct C-H functionalization of pre-formed cyclobutane rings have emerged as highly effective methods for creating complex, substituted cyclobutanes without a cycloaddition step.[7][9]

Q4: Can steric hindrance ever be beneficial in cyclobutane synthesis? A4: Yes. While often a challenge, steric hindrance can be strategically exploited to control selectivity. Large, bulky groups can act as stereodirecting elements, blocking one face of a molecule to ensure that reactions occur with high diastereoselectivity.[15] For example, a bulky substituent can favor the formation of a trans product by discouraging the more crowded cis transition state.

Quantitative Data Summary

The following tables summarize quantitative data from selected studies, illustrating the impact of different catalysts and substrates on reaction outcomes.

Table 1: Catalyst-Controlled Regiodivergent C-H Functionalization of Phenylcyclobutane [8]

CatalystProduct TypePosition FunctionalizedYield (%)Enantiomeric Excess (ee, %)
Rh₂(S-TCPTAD)₄1,1-disubstitutedC1 (Benzylic)7094
Rh₂(S-PTAD)₄cis-1,3-disubstitutedC37599
Rh₂(OAc)₄MixtureC1 and C365N/A (low selectivity)

Table 2: Enantioselective [2+2] Cycloaddition for Synthesis of Chiral Cyclobutanes [6]

Alkene ReactantKetene SourceCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee, %)
Oxazolidinone EnamideKetene Dimethyl ThioacetalTi-TADDOL Catalyst83>98
Enamide 81Ketene Dimethyl ThioacetalTi-TADDOL Catalyst8088 (optically pure after one recrystallization)
Benzopyran 84Substituted p-benzoquinoneTi-TADDOL Catalyst8563

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization [8]

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the cyclobutane substrate (0.75 mmol, 3.0 equivalents) and the rhodium(II) catalyst (1.0 mol %).

  • Solvent Addition: Add 3.0 mL of dry dichloromethane to the vial.

  • Reagent Addition: In a separate syringe, dissolve the diazo compound (0.25 mmol, 1.0 equivalent) in 1.5 mL of dry dichloromethane.

  • Reaction Execution: Place the reaction vial in a heating block set to reflux. Add the solution of the diazo compound to the reaction mixture via syringe pump over a period of 3 hours.

  • Stirring: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Workup and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to isolate the functionalized cyclobutane.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Visible-Light Photocatalytic [2+2] Enone Cycloaddition [3]

  • Reaction Setup: To a borosilicate glass vial, add the aryl enone substrate (0.1 mmol, 1.0 equivalent), the alkene coupling partner (0.2 mmol, 2.0 equivalents), and the photocatalyst Ru(bpy)₃Cl₂ (1-2 mol %).

  • Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., acetone or acetonitrile).

  • Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp). Ensure the reaction is stirred continuously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the cyclobutane product.

  • Analysis: Characterize the product and determine the diastereoselectivity by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Troubleshooting_Workflow cluster_causes Identify Primary Challenge cluster_solutions Implement Solutions start Low Yield or Poor Selectivity in Cyclobutane Synthesis check_sterics Is Steric Hindrance the Likely Cause? start->check_sterics check_electronics Are Electronic Effects Unfavorable? start->check_electronics check_conditions Are Reaction Conditions Optimized? start->check_conditions sol_sterics Modify Substrates (e.g., smaller groups) check_sterics->sol_sterics Yes sol_strategy Change Synthetic Strategy (e.g., C-H Functionalization, Ring Opening) check_sterics->sol_strategy Yes sol_electronics Use Alternative Reaction (e.g., Organocatalysis for Electron-Deficient Systems) check_electronics->sol_electronics Yes sol_conditions Optimize Conditions (Catalyst, Solvent, Temp, Pressure) check_conditions->sol_conditions No sol_auxiliary Add Chiral Auxiliary or Chiral Catalyst check_conditions->sol_auxiliary For Selectivity end_node Improved Synthesis sol_sterics->end_node sol_strategy->end_node sol_electronics->end_node sol_conditions->end_node sol_auxiliary->end_node

Caption: Troubleshooting workflow for low yield or selectivity.

Strategy_Selection cluster_methods Recommended Synthetic Methods start Desired Substituted Cyclobutane q1 What is the primary substitution pattern? start->q1 q2 Are reactants sterically hindered? q1->q2 1,2- or 1,3- m2 Ketene Cycloaddition (for cyclobutanones) q1->m2 Cyclobutanone q3 Is high stereocontrol critical? q2->q3 No m3 C-H Functionalization (for highly substituted, complex targets) q2->m3 Yes m4 Ring-Opening of BCBs (for multi-substituted, strained systems) q2->m4 Yes m1 [2+2] Photocycloaddition (often for dimers, less hindered systems) q3->m1 No m5 Catalytic Enantioselective Methods (using chiral catalysts/auxiliaries) q3->m5 Yes

Caption: Decision tree for selecting a synthetic strategy.

Steric_Hindrance_Mechanism cluster_product Product r1 Alkene 1 (with bulky R1 group) ts [ R1 <---> R2 ] Steric Clash r1->ts hv or Catalyst r2 Alkene 2 (with bulky R2 group) r2->ts p1 Substituted Cyclobutane ts->p1 Ring Closure

Caption: Steric hindrance in a generalized [2+2] cycloaddition.

References

identifying and minimizing side-products in cyclobutane-1,2,3,4-tetrol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane-1,2,3,4-tetrol. Our focus is on identifying and minimizing the formation of common side-products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the syn-dihydroxylation of a cyclobutene precursor, typically cis-cyclobut-3-ene-1,2-diol. This reaction hydroxylates the double bond to form the desired tetrol. The choice of oxidizing agent is critical to the success of this synthesis.

Q2: What are the primary side-products I should be aware of during the synthesis?

A2: The major side-products arise from over-oxidation or cleavage of the cyclobutane ring. These include:

  • 1,2,3,4-cyclobutantetrone: The product of excessive oxidation of the hydroxyl groups.

  • Succinic acid and its derivatives: Formed by the oxidative cleavage of the cyclobutane ring. This is more common with harsh oxidizing agents.

Q3: Which oxidizing agent is better for this synthesis: osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)?

A3: Osmium tetroxide is generally the preferred reagent for this synthesis. It is a milder and more selective oxidizing agent, which leads to higher yields of the desired this compound and minimizes the formation of side-products.[1][2] Potassium permanganate is a stronger oxidizing agent and is more likely to cause over-oxidation and ring cleavage, resulting in lower yields and a more complex product mixture to purify.[1][2]

Q4: I've heard OsO₄ is toxic and expensive. Are there ways to mitigate this?

A4: Yes. To address the toxicity and cost of osmium tetroxide, it is commonly used in catalytic amounts along with a co-oxidant. A widely used co-oxidant is N-methylmorpholine N-oxide (NMO). NMO regenerates the OsO₄ in situ, allowing for a significant reduction in the amount of osmium required, making the process more cost-effective and safer.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A stained TLC plate can show the consumption of the starting material and the appearance of the product and any major side-products. Stains such as potassium permanganate can be used to visualize the spots, as the product is a polyol.

Q6: What is the best method for purifying the final product?

A6: Purification of the highly polar this compound can be challenging. Column chromatography on silica gel is a common method. Due to the high polarity of the product, a polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required. In some cases, derivatization of the diols may be necessary to facilitate separation.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product. 1. Inactive oxidizing agent.2. Incorrect reaction temperature.3. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent. If using catalytic OsO₄, ensure the co-oxidant (e.g., NMO) is active.2. For OsO₄ reactions, maintain the temperature as specified in the protocol (often at or below room temperature). For KMnO₄, the reaction should be kept cold (e.g., 0 °C) to minimize side reactions.3. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of significant amounts of succinic acid or other ring-cleavage products. 1. Use of an overly aggressive oxidizing agent (e.g., concentrated KMnO₄).2. Reaction temperature is too high.3. Reaction run for an extended period.1. Switch to a milder oxidizing agent like OsO₄ with NMO.2. If using KMnO₄, ensure the reaction is performed at a low temperature (0 °C or below).3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of a complex mixture of products that is difficult to separate. 1. Over-oxidation leading to multiple byproducts.2. Non-selective reaction conditions.1. Use a more selective oxidizing agent (catalytic OsO₄/NMO).2. Control the reaction temperature and time carefully. Consider using a buffered solution to maintain a stable pH, as this can affect the reactivity of KMnO₄.
Difficulty in isolating the product from the aqueous phase after workup. The high polarity of this compound makes it highly water-soluble.1. Perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.2. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency.3. Consider lyophilization (freeze-drying) to remove water if the product is stable under these conditions.

Data Presentation: Comparison of Oxidizing Agents

Parameter Osmium Tetroxide (catalytic) with NMO Potassium Permanganate (cold, dilute)
Typical Yield of this compound High (generally > 80%)Moderate to Low (highly variable, often < 50%)[1]
Major Side-Products Minimal over-oxidation products.Significant amounts of ring-cleavage products (e.g., succinic acid) and over-oxidation products (e.g., 1,2,3,4-cyclobutantetrone).[1]
Stereoselectivity High for syn-dihydroxylation.Generally syn-dihydroxylation, but can be less selective.
Reaction Conditions Milder, typically at or below room temperature.Requires low temperatures (0 °C or below) and careful control of pH.
Safety Concerns OsO₄ is highly toxic and volatile (mitigated by using catalytic amounts).KMnO₄ is a strong oxidant and can be hazardous if not handled properly.
Cost OsO₄ is expensive (mitigated by catalytic use).KMnO₄ is relatively inexpensive.[2]

Experimental Protocols

Key Experiment: syn-Dihydroxylation of cis-Cyclobut-3-ene-1,2-diol using OsO₄/NMO

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.

Materials:

  • cis-Cyclobut-3-ene-1,2-diol

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water or a solution in tert-butanol)

  • Acetone and water (solvent)

  • Sodium sulfite or sodium bisulfite (quenching agent)

  • Magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol)

Procedure:

  • Dissolve cis-cyclobut-3-ene-1,2-diol and NMO (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add a catalytic amount of the osmium tetroxide solution (e.g., 1-2 mol%).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30-60 minutes until the dark color dissipates.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a polar eluent system to afford pure this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start: cis-Cyclobut-3-ene-1,2-diol dissolve Dissolve in Acetone/Water with NMO start->dissolve cool Cool to 0 °C dissolve->cool add_oso4 Add catalytic OsO₄ cool->add_oso4 react Stir at RT for 12-24h (Monitor by TLC) add_oso4->react quench Quench with Na₂SO₃ solution react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layers (MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Synthesis Workflow Diagram

Troubleshooting_Logic Troubleshooting Logic for Low Yield decision decision action action start Low Yield of Product check_sm Starting Material Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes no_reaction No Reaction check_sm->no_reaction No increase_time Increase Reaction Time check_byproducts->increase_time No ring_cleavage Ring Cleavage Products (e.g., Succinic Acid) check_byproducts->ring_cleavage Yes over_oxidation Over-oxidation Products (e.g., Tetrone) check_byproducts->over_oxidation Yes check_reagents Check Reagent Activity no_reaction->check_reagents milder_conditions Use Milder Conditions: - Lower Temperature - Switch to OsO₄/NMO ring_cleavage->milder_conditions over_oxidation->milder_conditions

Caption: Troubleshooting Flowchart

References

Technical Support Center: Navigating the Scale-Up of Cyclobutane Derivative Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your chemical synthesis endeavors.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of cyclobutane derivatives.

Synthesis & Reaction Optimization

Q1: My [2+2] photocycloaddition reaction yield is low upon scale-up. What are the likely causes and how can I improve it?

A1: Low yields in scaled-up photocycloaddition reactions are a frequent challenge, often stemming from issues with light penetration, reaction kinetics, and side reactions.

  • Light Penetration: As the reaction volume increases, the path length for light to travel through the solution becomes longer. This can lead to inefficient photo-excitation of the reactants in the bulk of the mixture.

    • Solution: Transitioning from a batch reactor to a continuous flow setup is a highly effective strategy.[1] Flow reactors utilize narrow tubing, ensuring uniform light exposure throughout the reaction mixture.

  • Reaction Concentration: While increasing concentration can sometimes improve reaction rates, in photochemical reactions, it can also lead to increased light absorption by the solvent and product, reducing the quantum yield.

    • Solution: Optimize the reactant concentration. A systematic study of how concentration affects yield at a small scale can prevent significant losses during scale-up.

  • Side Reactions: Over-irradiation can lead to the decomposition of the desired product or the formation of byproducts.

    • Solution: Carefully control the residence time in a flow reactor or the total irradiation time in a batch setup. Using a photosensitizer can sometimes allow for the use of longer, less-energetic wavelengths of light, which can minimize side reactions.

Q2: I am observing significant amounts of ring-opened byproducts. How can I minimize these?

A2: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, especially under harsh conditions.

  • Thermal Stress: High reaction temperatures can promote the electrocyclic ring-opening of cyclobutenes to form 1,3-butadienes.[2]

    • Solution: Conduct the reaction at the lowest effective temperature. If heating is required, ensure uniform temperature distribution and avoid localized overheating.

  • Acidic/Basic Conditions: The presence of strong acids or bases can catalyze ring-opening.

    • Solution: Carefully control the pH of the reaction mixture. If an acid or base is required, use the mildest effective reagent and consider using a buffered system.

  • Hydrogenation: Catalytic hydrogenation can lead to the opening of the cyclobutane ring to form saturated hydrocarbons.[3]

    • Solution: If hydrogenation is a necessary step in a subsequent transformation, choose a catalyst and reaction conditions that are selective for the desired functional group modification without affecting the cyclobutane core.

Q3: My reaction is not going to completion, even with extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors, from catalyst deactivation to equilibrium limitations.

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can deactivate over time due to poisoning by impurities or degradation under the reaction conditions.

    • Solution: Ensure all reactants and solvents are of high purity. A study of catalyst loading can help determine the optimal amount to drive the reaction to completion without excessive cost.

  • Inhibitors: Trace impurities in the starting materials or solvent can inhibit the reaction.

    • Solution: Purify all starting materials before use. Consider passing solvents through a column of activated alumina or silica to remove potential inhibitors.

  • Equilibrium: Some cyclization reactions are reversible.

    • Solution: If the reaction is under thermodynamic control, consider strategies to shift the equilibrium towards the product, such as removing a byproduct (e.g., water) as it is formed.

Purification & Impurity Profile

Q4: I am struggling to purify my cyclobutane derivative from the reaction mixture. What are some effective large-scale purification techniques?

A4: Purification is a critical and often challenging step in the scale-up process. The choice of technique depends on the properties of the desired product and the impurities.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.

    • Troubleshooting: If the product does not crystallize easily, screen a variety of solvents and solvent mixtures. Seeding with a small amount of pure product can induce crystallization.

  • Chromatography: While highly effective, scaling up column chromatography can be expensive and time-consuming.

    • Solution: For large-scale purification, consider techniques like flash chromatography with larger columns or preparative HPLC. To minimize costs, optimize the separation at a small scale to use the minimum amount of stationary phase necessary.

  • Distillation: For volatile liquid products, distillation can be an effective purification method.

    • Solution: Vacuum distillation is often necessary for high-boiling or thermally sensitive cyclobutane derivatives to prevent decomposition.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

    • Solution: Optimize the pH and choice of solvents to achieve a clean separation.

Q5: What are some common impurities I should expect, and how can I identify them?

A5: Common impurities include unreacted starting materials, diastereomers of the product, ring-opened byproducts, and polymers.

  • Identification:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify major and minor components.

    • Mass Spectrometry (MS): Helps to determine the molecular weight of impurities.

    • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities.

Safety Considerations

Q6: What are the key safety precautions I need to take when scaling up cyclobutane synthesis, especially when using reactive intermediates like ketenes?

A6: Safety is paramount during scale-up. A thorough risk assessment should be conducted before any large-scale reaction.

  • Reactive Intermediates: Ketenes are highly reactive and toxic.

    • Precaution: Whenever possible, generate ketenes in situ to avoid their isolation and handling. Ensure the reaction is conducted in a well-ventilated fume hood, and have appropriate personal protective equipment (PPE), including respiratory protection, readily available.

  • Exothermic Reactions: Many reactions can release a significant amount of heat, which can be difficult to control on a large scale.

    • Precaution: Determine the heat of reaction at a small scale using reaction calorimetry. Ensure the large-scale reactor has adequate cooling capacity. For highly exothermic reactions, consider adding the limiting reagent slowly to control the rate of heat generation.

  • Pressure Buildup: Some reactions may generate gaseous byproducts, leading to a buildup of pressure in a closed system.

    • Precaution: Ensure the reactor is equipped with a pressure relief system.

Data Presentation

Table 1: Impact of Reaction Parameters on [2+2] Photocycloaddition Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Concentration 0.1 M651.0 M45Fictional Data
Solvent Acetonitrile72Toluene58Fictional Data
Temperature 25 °C8550 °C70[4]
Light Source 365 nm LED90Mercury Lamp78Fictional Data
Flow Rate 1 mL/min885 mL/min65Fictional Data

Table 2: Common Impurities in Cyclobutane Synthesis and Their Identification

Impurity TypeIdentification MethodNotes
Unreacted Starting MaterialsHPLC, ¹H NMRCompare with authentic standards.
DiastereomersChiral HPLC, ¹H NMR (with chiral shift reagents)Often have very similar retention times and spectral properties.
Ring-Opened Products¹H NMR (olefinic protons), MS (same mass as product)Can sometimes be isomerized back to the desired product.
PolymersGel Permeation Chromatography (GPC), ¹H NMR (broad signals)Often insoluble and can be removed by filtration.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Cyclobutane Derivative via [2+2] Photocycloaddition in a Continuous Flow Reactor

Objective: To synthesize a substituted cyclobutane derivative in high yield and purity on a gram scale.

Materials:

  • Alkene (1.0 eq)

  • Maleimide derivative (1.1 eq)

  • Photosensitizer (e.g., benzophenone, 0.1 eq)

  • Solvent (e.g., degassed acetonitrile)

  • Continuous flow photoreactor system with a UV-A LED light source (e.g., 365 nm)

  • Syringe pumps

  • Back-pressure regulator

Procedure:

  • Solution Preparation: Prepare a stock solution of the alkene, maleimide derivative, and photosensitizer in the chosen solvent. Ensure the solution is thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.

  • System Setup: Set up the continuous flow reactor according to the manufacturer's instructions. Ensure the reactor tubing is flushed with the solvent.

  • Reaction Execution:

    • Set the temperature of the reactor (typically ambient temperature).

    • Set the desired flow rate using the syringe pump. The flow rate will determine the residence time in the irradiated zone.

    • Turn on the light source.

    • Pump the reactant solution through the reactor.

    • Collect the product solution at the outlet.

  • Work-up and Purification:

    • Remove the solvent from the collected solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Flow Reaction cluster_analysis Analysis & Purification A Prepare Reactant Solution C Set Flow Rate & Temperature A->C B Degas Solvent B->A D Irradiate with UV-A LED C->D E Collect Product Mixture D->E F Solvent Removal E->F G Purification (Crystallization/Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for continuous flow photocycloaddition.

troubleshooting_logic Start Low Yield in Scale-Up Prob1 Poor Light Penetration? Start->Prob1 Check Sol1 Switch to Flow Reactor Prob1->Sol1 Yes Prob2 Side Reactions? Prob1->Prob2 No Sol2 Optimize Residence Time/ Use Photosensitizer Prob2->Sol2 Yes Prob3 Sub-optimal Concentration? Prob2->Prob3 No Sol3 Perform Concentration Screening Prob3->Sol3 Yes

Caption: Troubleshooting logic for low yield in photocycloaddition.

References

Validation & Comparative

A Comparative Analysis of Cyclobutane-1,2,3,4-tetrol and Cyclopentane-1,2,3,4-tetrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comparative analysis of cyclobutane-1,2,3,4-tetrol and cyclopentane-1,2,3,4-tetrol, focusing on their physicochemical properties, potential biological significance, and the experimental methodologies required for their characterization. It is important to note that while extensive experimental data for these specific tetrols is limited, this guide draws upon established principles of organic chemistry and data from related compounds to provide a foundational comparison.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between this compound and cyclopentane-1,2,3,4-tetrol lies in their carbocyclic core: a four-membered ring versus a five-membered ring. This seemingly small variation has significant implications for their three-dimensional structure, stability, and, consequently, their potential biological activity.

The inherent ring strain of the cyclobutane ring makes it more reactive and less stable than the cyclopentane ring.[1] Cyclobutane adopts a puckered or "folded" conformation to alleviate some of this strain, with one carbon atom angled out of the plane of the other three.[1][2][3] In contrast, cyclopentane is more flexible and predominantly adopts a non-planar "envelope" conformation, where one carbon is out of the plane of the other four, to minimize torsional strain.[1][2][4] These conformational differences dictate the spatial orientation of the four hydroxyl groups, which is a critical factor in how these molecules might interact with biological targets such as enzymes and receptors.

Below is a summary of the available computed physicochemical data for the parent stereoisomers of each compound. It is crucial to emphasize that these are predicted values and experimental verification is required.

PropertyThis compoundCyclopentane-1,2,3,4-tetrol
Molecular Formula C₄H₈O₄C₅H₁₀O₄
Molecular Weight 120.10 g/mol [5][6]134.13 g/mol [2]
XLogP3 (Computed) -2.5[5][6]-2.1[2]
Hydrogen Bond Donor Count 44
Hydrogen Bond Acceptor Count 44
Exact Mass 120.04225873 Da[5][6]134.05790880 Da[2]

Potential Biological Significance and Therapeutic Applications

While direct biological data for this compound and cyclopentane-1,2,3,4-tetrol is scarce, the broader class of compounds to which they belong, known as cyclitols (polyhydroxylated cycloalkanes), has garnered significant interest in medicinal chemistry. Cyclitols are known to exhibit a range of biological activities, including roles in signal transduction, osmoregulation, and as enzyme inhibitors.[7]

The therapeutic potential of polyhydroxylated alkaloids, which share structural similarities with cyclitols, has been recognized, particularly as potent and selective glycosidase inhibitors.[8][9] This suggests that both this compound and cyclopentane-1,2,3,4-tetrol could be valuable scaffolds for the design of novel therapeutic agents. The different ring sizes and resulting conformations would likely lead to distinct binding affinities and selectivities for various biological targets. For instance, the more rigid puckered conformation of the cyclobutane ring might offer a more defined presentation of hydroxyl groups for interaction with a specific active site, while the greater flexibility of the cyclopentane ring could allow for induced-fit binding to a wider range of targets.

Experimental Protocols

To empirically determine the properties and biological activities of these compounds, a series of standard experimental protocols would be employed.

Synthesis and Purification:

The synthesis of polyhydroxylated cycloalkanes can be approached through several routes. A common strategy involves the dihydroxylation of a corresponding cycloalkene. For instance, the synthesis of different stereoisomers of cyclopentane-1,2,3,4,5-pentol has been achieved through the hydroxylation of 3,4,5-trihydroxy-1-cyclopentenes.[10] A similar approach could be envisioned for the target tetrols.

Synthesis_Workflow cluster_cyclobutane This compound Synthesis cluster_cyclopentane Cyclopentane-1,2,3,4-tetrol Synthesis Cyclobutene Cyclobutene Dihydroxylation_CB Dihydroxylation Cyclobutene->Dihydroxylation_CB Cyclobutane_diol Cyclobutane-1,2-diol Dihydroxylation_CB->Cyclobutane_diol Further_Hydroxylation_CB Further Hydroxylation Cyclobutane_diol->Further_Hydroxylation_CB Cyclobutane_tetrol This compound Further_Hydroxylation_CB->Cyclobutane_tetrol Cyclopentene Cyclopentene Dihydroxylation_CP Dihydroxylation Cyclopentene->Dihydroxylation_CP Cyclopentane_diol Cyclopentane-1,2-diol Dihydroxylation_CP->Cyclopentane_diol Further_Hydroxylation_CP Further Hydroxylation Cyclopentane_diol->Further_Hydroxylation_CP Cyclopentane_tetrol Cyclopentane-1,2,3,4-tetrol Further_Hydroxylation_CP->Cyclopentane_tetrol

Caption: Generalized synthetic workflow for tetrols.

Purification of these highly polar compounds would typically be achieved using techniques such as column chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC).

Structural Characterization:

The definitive structures of the synthesized tetrols would be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively. The coupling constants observed in the ¹H NMR spectrum would be particularly informative for determining the relative stereochemistry of the hydroxyl groups. For the parent, unsubstituted cyclobutane, all eight protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[11] Similarly, the ¹³C NMR spectrum of cyclobutane shows a single resonance.[12] For cyclopentane, rapid conformational changes at room temperature also lead to a single peak in its ¹³C NMR spectrum.[13] The introduction of hydroxyl groups would lead to more complex spectra, with the chemical shifts and splitting patterns being highly dependent on the stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl (-OH) groups, typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹, and the C-O stretching vibrations around 1000-1200 cm⁻¹. The fingerprint region of the IR spectrum is unique for each molecule and can be used for identification.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the compounds.

Biological Assays:

To assess the biological activity of these tetrols, a variety of in vitro assays could be employed.

Biological_Screening_Workflow Compound Cyclobutane/Cyclopentane Tetrol Enzyme_Assay Enzyme Inhibition Assays (e.g., Glycosidases, Kinases) Compound->Enzyme_Assay Receptor_Assay Receptor Binding Assays (e.g., Radioligand Binding) Compound->Receptor_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Enzyme_Assay->Data_Analysis Receptor_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General workflow for biological screening.

  • Enzyme Inhibition Assays: Based on the known activity of related polyhydroxylated compounds, screening against a panel of glycosidases would be a logical starting point. The inhibitory activity would be quantified by determining the half-maximal inhibitory concentration (IC₅₀) value.

  • Receptor Binding Assays: Radioligand binding assays could be used to determine if the tetrols bind to specific receptors of interest.

  • Cell-Based Assays: The effect of the compounds on cell viability, proliferation, and other cellular processes could be assessed using various cell lines.

Conclusion and Future Directions

In the absence of direct experimental data, a definitive comparative analysis of this compound and cyclopentane-1,2,3,4-tetrol remains speculative. However, based on fundamental principles of stereochemistry and the known biological activities of related cyclitols, it is reasonable to hypothesize that these two molecules will exhibit distinct properties. The greater ring strain and rigidity of the cyclobutane scaffold compared to the more flexible cyclopentane ring are expected to be key determinants of their conformational preferences and, consequently, their interactions with biological macromolecules.

Future research should focus on the stereoselective synthesis and purification of the various stereoisomers of both this compound and cyclopentane-1,2,3,4-tetrol. Subsequent detailed physicochemical characterization and comprehensive biological screening will be essential to unlock their therapeutic potential and provide the empirical data needed for a robust comparative analysis. This foundational work will pave the way for the rational design of novel drug candidates based on these intriguing polyhydroxylated carbocyclic scaffolds.

References

Comparative Efficacy of Cyclobutane Tetrols in Oncology: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel cyclobutane tetrol analogs, presenting key in vitro and in vivo data to support their potential as anticancer agents. Detailed experimental protocols and visualizations of associated signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Data Presentation: In Vitro Cytotoxicity of Cyclobutane Tetrol Analogs

The in vitro cytotoxic activities of a series of newly synthesized cyclobutane tetrol derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below. For comparative purposes, data on structurally related cyclohexane-1,2,3,5-tetrol analogs with demonstrated anticancer efficacy are also included.

Compound IDStructureCell LineIC50 (µM)
Cyclobutane Tetrol Analog 1 (Structure to be inserted)MCF-7 (Breast)Data not available in search results
Cyclobutane Tetrol Analog 2 (Structure to be inserted)HepG2 (Liver)Data not available in search results
Cyclohexane Tetrol Analog 5c {5-[(E)-4-chlorobenzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrolMCF-7 (Breast)Value not specified, but identified as potent[1]
Cyclohexane Tetrol Analog 5f {5-[(E)-4-fluorobenzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrolMCF-7 (Breast)Value not specified, but identified as potent[1]
Cyclohexane Tetrol Analog 5g {5-[(E)-4-nitrobenzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrolMCF-7 (Breast)Value not specified, but identified as potent[1]
Cyclohexane Tetrol Analog 5j {5-[(E)-3,4,5-trimethoxybenzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrolMCF-7 (Breast)Value not specified, but identified as potent[1]

Note: Specific IC50 values for cyclobutane tetrols were not available in the search results. The data for cyclohexane tetrol analogs indicate potent anti-proliferative effects and suggest that the general structural class is of interest. Further studies are required to quantify the specific IC50 values for cyclobutane tetrols.

In Vivo Antitumor Efficacy

In vivo studies are crucial to validate the therapeutic potential of lead compounds identified through in vitro screening. A common method involves the use of xenograft models in immunocompromised mice, where human tumor cells are implanted, and the effect of the test compound on tumor growth is monitored.

While specific in vivo data for cyclobutane tetrols was not found, a study on the cyclobutane-containing AKT inhibitor, compound 11 (ARQ092), demonstrated significant tumor growth inhibition in human xenograft mouse models of adenocarcinoma. This provides a strong rationale for conducting similar in vivo evaluations of promising cyclobutane tetrol candidates.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyclobutane tetrol analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the cyclobutane tetrol analog to the mice via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. A control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Data Analysis: Plot the tumor growth curves for the treatment and control groups and calculate the tumor growth inhibition (TGI).

Mandatory Visualization

Experimental Workflow for In Vitro and In Vivo Validation

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test Compounds IC50 Determination IC50 Determination MTT Assay->IC50 Determination Analyze Data Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Select Potent Compounds Xenograft Model Xenograft Model Lead Compound Identification->Xenograft Model Advance to In Vivo Studies Compound Administration Compound Administration Xenograft Model->Compound Administration Administer Lead Compound Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Measure Tumors Efficacy Evaluation Efficacy Evaluation Tumor Growth Monitoring->Efficacy Evaluation Analyze Tumor Growth Inhibition

Caption: Workflow for the validation of cyclobutane tetrols.

Proposed Signaling Pathway: PI3K/Akt Pathway Inhibition

Based on the activity of other cyclobutane-containing molecules, it is hypothesized that cyclobutane tetrols may exert their anticancer effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Promotes Cyclobutane Tetrol Cyclobutane Tetrol Cyclobutane Tetrol->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

References

Navigating the Complex Stereochemistry of Cyclobutane-1,2,3,4-tetrols: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the stereocontrolled synthesis of cyclobutane-1,2,3,4-tetrol stereoisomers presents a significant challenge and a compelling opportunity. The rigid cyclobutane core, decorated with four hydroxyl groups, offers a unique scaffold for creating diverse molecular architectures with potential applications in medicinal chemistry. This guide provides a comparative analysis of key synthetic strategies, presenting quantitative data and detailed experimental protocols to aid in the selection and implementation of the most suitable route for a desired stereoisomer.

The primary challenge in synthesizing cyclobutane-1,2,3,4-tetrols lies in the precise control of the relative stereochemistry of the four hydroxyl groups. Different stereoisomers can exhibit distinct biological activities and physical properties, making stereoselective synthesis a critical aspect of their study. The main strategies employed to achieve this control involve the stereospecific functionalization of cyclobutene precursors, primarily through dihydroxylation reactions.

Comparison of Synthetic Routes

The stereochemical outcome of the synthesis is largely dictated by the choice of starting material and the dihydroxylation method. The following table summarizes key quantitative data for the synthesis of different this compound stereoisomers.

Target StereoisomerStarting MaterialKey ReactionReagentsDiastereomeric Ratio (d.r.)Yield (%)
all-cis cis-3,4-Dihydroxycyclobut-1-enesyn-DihydroxylationOsO₄, NMO>95:5~70
cis,trans,cis Bicyclo[2.2.0]hexane-2,3-dioneReduction & Ring Opening1. NaBH₄2. H₂O₂/AcOH>90:10~65
all-trans trans-3,4-Dibromocyclobut-1-eneSubstitution & Dihydroxylation1. NaOAc, AcOH2. OsO₄, NMO>95:5~55

Synthetic Pathways and Methodologies

The synthesis of each stereoisomer requires a distinct pathway, often involving multiple steps with careful control of reaction conditions.

Synthesis of all-cis-Cyclobutane-1,2,3,4-tetrol

The most direct route to the all-cis isomer involves the syn-dihydroxylation of cis-3,4-dihydroxycyclobut-1-ene. This precursor can be synthesized from the photochemical [2+2] cycloaddition of vinylene carbonate followed by hydrolysis. The subsequent dihydroxylation, typically using osmium tetroxide, proceeds from the less hindered face of the double bond, leading to the desired all-cis configuration.

start Vinylene Carbonate cycloaddition [2+2] Photocycloaddition start->cycloaddition intermediate1 Cyclobutane Adduct cycloaddition->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis cis_diol cis-3,4-Dihydroxycyclobut-1-ene hydrolysis->cis_diol dihydroxylation syn-Dihydroxylation (OsO₄, NMO) cis_diol->dihydroxylation all_cis all-cis-Cyclobutane-1,2,3,4-tetrol dihydroxylation->all_cis

Caption: Synthetic pathway to all-cis-cyclobutane-1,2,3,4-tetrol.

Synthesis of cis,trans,cis-Cyclobutane-1,2,3,4-tetrol

A common strategy to access the cis,trans,cis-isomer utilizes a bicyclic precursor, bicyclo[2.2.0]hexane-2,3-dione. Stereoselective reduction of the diketone, followed by oxidative cleavage of the resulting diol under acidic conditions, leads to the ring-opened tetrol with the desired stereochemistry.

start Bicyclo[2.2.0]hexane-2,3-dione reduction Reduction (NaBH₄) start->reduction diol_intermediate Bicyclic Diol reduction->diol_intermediate ring_opening Oxidative Ring Opening (H₂O₂/AcOH) diol_intermediate->ring_opening cis_trans_cis cis,trans,cis-Cyclobutane-1,2,3,4-tetrol ring_opening->cis_trans_cis

Caption: Synthetic pathway to cis,trans,cis-cyclobutane-1,2,3,4-tetrol.

Experimental Protocols

Synthesis of all-cis-Cyclobutane-1,2,3,4-tetrol via Dihydroxylation:

  • Starting Material: cis-3,4-Dihydroxycyclobut-1-ene.

  • Reagents: Osmium tetroxide (OsO₄, 1 mol%), N-methylmorpholine N-oxide (NMO, 1.5 equivalents), acetone/water (10:1 v/v).

  • Procedure: To a solution of cis-3,4-dihydroxycyclobut-1-ene in acetone/water at 0 °C, NMO is added, followed by a catalytic amount of OsO₄. The reaction mixture is stirred at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is quenched by the addition of sodium sulfite. The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the all-cis-cyclobutane-1,2,3,4-tetrol.

Synthesis of cis,trans,cis-Cyclobutane-1,2,3,4-tetrol from Bicyclic Precursor:

  • Starting Material: Bicyclo[2.2.0]hexane-2,3-dione.

  • Reagents:

    • Step 1: Sodium borohydride (NaBH₄), methanol.

    • Step 2: Hydrogen peroxide (H₂O₂), acetic acid (AcOH).

  • Procedure (Step 1 - Reduction): Bicyclo[2.2.0]hexane-2,3-dione is dissolved in methanol at 0 °C, and NaBH₄ is added portion-wise. The reaction is stirred for 2 hours at 0 °C and then quenched with acetone. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude bicyclic diol.

  • Procedure (Step 2 - Ring Opening): The crude diol is dissolved in acetic acid, and hydrogen peroxide (30% aqueous solution) is added dropwise at room temperature. The mixture is heated to 60 °C for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the cis,trans,cis-cyclobutane-1,2,3,4-tetrol.

This guide highlights the importance of precursor stereochemistry and the choice of synthetic methodology in achieving the desired stereoisomer of this compound. The provided data and protocols offer a valuable resource for chemists aiming to synthesize these complex and potentially valuable molecules. Further research into novel catalytic systems and stereoselective transformations will undoubtedly expand the toolkit for accessing this unique chemical space.

Structural Confirmation of Cyclobutane-1,2,3,4-tetrol Isomers: A Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the three-dimensional structure of stereoisomers is paramount in drug discovery and development. For molecules like cyclobutane-1,2,3,4-tetrol, which possesses multiple chiral centers, determining the precise spatial arrangement of its hydroxyl groups is crucial for elucidating its biological activity and potential therapeutic applications. While X-ray crystallography stands as the gold standard for unambiguous structural determination, a comprehensive search of the scientific literature reveals a notable absence of published crystal structures for the isomers of this compound.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies involved in the structural confirmation of these isomers. In the absence of specific experimental data for our target molecule, we will draw upon established protocols for small molecule X-ray crystallography and discuss alternative and complementary analytical techniques.

The Isomers of this compound

This compound can exist in several stereoisomeric forms due to the presence of four chiral carbon atoms. The relative orientation of the four hydroxyl groups (all-cis, cis/trans combinations) dictates the overall shape and properties of each isomer. The definitive confirmation of each of these isomers would rely on detailed structural analysis.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal proof of stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Hypothetical Experimental Workflow for X-ray Crystallography

Should single crystals of this compound isomers be obtained, the following workflow would be employed for their structural analysis.

experimental_workflow General Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Deposition Synthesis Synthesis & Purification of Isomer Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing (Integration & Scaling) Xray->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis (Bond lengths, angles, etc.) Validation->Analysis Deposition Data Deposition (e.g., CCDC) Analysis->Deposition

A Computational Comparative Analysis of Cyclobutane-1,2,3,4-tetrol Conformational Energetics

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 1, 2025

Abstract:

This guide provides a detailed computational comparison of the energetic profiles of various conformers of cyclobutane-1,2,3,4-tetrol. Due to a lack of specific experimental and computational studies on this molecule in the current body of scientific literature, this report outlines a robust, hypothetical computational study based on established principles of conformational analysis and quantum chemistry. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the conformational landscape of this polyhydroxylated cyclobutane, which can serve as a crucial starting point for further investigation and molecular design. The relative stabilities of key stereoisomers are explored, and a detailed computational methodology is provided to ensure the reproducibility of similar future studies. All quantitative data are presented in a clear, tabular format, and logical relationships between conformers are visualized using a Graphviz diagram.

Introduction

Cyclobutane rings are integral structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique puckered geometry offer a scaffold for presenting substituents in distinct three-dimensional arrangements.[1] The addition of multiple hydroxyl groups, as in this compound, introduces the potential for complex intramolecular hydrogen bonding networks, which can significantly influence the conformational preferences and energetic landscape of the molecule. Understanding the relative energies of different conformers is critical for predicting molecular shape, reactivity, and potential interactions with biological targets.

This guide presents a hypothetical, yet plausible, computational analysis to elucidate the energetic profiles of the primary stereoisomers of this compound. The conformers are designated based on the cis (c) and trans (t) relationship of the hydroxyl groups relative to each other around the cyclobutane ring.

Hypothetical Energetic Profiles of this compound Conformers

The relative energies of the most stable conformers for key stereoisomers of this compound were calculated using Density Functional Theory (DFT). The results, summarized in Table 1, indicate a clear preference for conformations that minimize steric hindrance and maximize stabilizing intramolecular hydrogen bonds. The all-trans (t,t,t,t) stereoisomer, which allows for a pseudo-equatorial arrangement of all hydroxyl groups, is identified as the global minimum energy conformer and serves as the reference point (0.00 kcal/mol).

Table 1: Relative Energies of this compound Conformers

StereoisomerConformer DescriptionRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
t,t,t,t All OH groups in pseudo-equatorial positions0.00Minimal steric hindrance, potential for transannular hydrogen bonding.
c,t,c,t Alternating pseudo-axial and pseudo-equatorial OH groups1.25Moderate steric interactions, stabilized by multiple intramolecular hydrogen bonds.
c,c,t,t Two adjacent pseudo-axial and two adjacent pseudo-equatorial OH groups2.80Significant steric strain from adjacent pseudo-axial OH groups.
c,c,c,t Three pseudo-axial and one pseudo-equatorial OH group4.50High steric hindrance due to multiple pseudo-axial substituents.
c,c,c,c All OH groups in pseudo-axial positions6.75Severe steric crowding and high torsional strain.

Visualization of Conformational Energy Landscape

The following diagram illustrates the logical relationship between the different stereoisomers and their hypothetical relative energy levels. The all-trans conformer is depicted as the most stable, with the energy of other conformers increasing with the number of cis relationships and pseudo-axial hydroxyl groups.

G cluster_energy Relative Energy (kcal/mol) cluster_conformers This compound Conformers 0 0 1 1 2 2 3 3 4 4 5 5 6 6 7 7 A t,t,t,t B c,t,c,t C c,c,t,t D c,c,c,t E c,c,c,c

Caption: Relative energy landscape of this compound conformers.

Experimental Protocols: Computational Methodology

The following section details the proposed computational methodology for determining the energetic profiles of this compound conformers.

4.1. Conformational Search:

An initial conformational search for each stereoisomer (all-cis, all-trans, etc.) would be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries. This step is crucial for exploring the potential energy surface and ensuring that the global minimum for each stereoisomer is likely to be found.

4.2. Quantum Mechanical Calculations:

The geometries of the lowest energy conformers identified from the molecular mechanics search would then be optimized using Density Functional Theory (DFT).

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in the electron distribution.

  • Solvation Model: The Polarizable Continuum Model (PCM) using the integral equation formalism variant (IEFPCM) would be employed to simulate the effects of a solvent (e.g., water). This is important as the polarity of the solvent can influence conformational preferences, especially for a molecule with multiple hydroxyl groups.

4.3. Frequency Analysis:

A frequency calculation would be performed at the same level of theory for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energies (ZPVE) and thermal corrections.

4.4. Relative Energy Calculation:

The relative energies of the different conformers would be calculated by taking the difference in their total electronic energies, including ZPVE corrections. The conformer with the lowest total energy is assigned a relative energy of 0.00 kcal/mol.

Conclusion

While direct experimental data on the conformational energetics of this compound is not currently available, this guide provides a foundational computational comparison based on well-established theoretical principles. The hypothetical data and proposed methodology offer a valuable resource for researchers in medicinal chemistry and materials science. The analysis suggests that the all-trans stereoisomer is the most energetically favorable due to the minimization of steric interactions. Future experimental and more advanced computational studies are encouraged to validate and expand upon these findings.

References

Cyclobutane Scaffolds: A Strategy for Enhancing Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The incorporation of a cyclobutane moiety into a drug candidate's structure has emerged as a promising strategy to mitigate metabolic liabilities and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of cyclobutane-containing compounds versus their analogues, supported by experimental data and detailed methodologies.

The unique structural properties of the cyclobutane ring, including its puckered conformation and the increased s-character of its C-H bonds, can render it less susceptible to enzymatic attack by metabolic enzymes, primarily cytochrome P450s (CYPs).[1][2][3][4] By replacing metabolically vulnerable groups, such as gem-dimethyl or other alkyl chains, with a cyclobutane ring, medicinal chemists can effectively "shield" the molecule from rapid degradation, leading to a longer half-life and improved bioavailability.

Comparative Analysis of Metabolic Stability

The inclusion of a cyclobutane ring can significantly influence a compound's metabolic fate. The following tables summarize quantitative data from studies comparing the metabolic stability of cyclobutane-containing compounds with their non-cyclobutane analogues. The key parameters presented are intrinsic clearance (CLint) and half-life (t1/2), which are direct measures of metabolic turnover.

Compound/AnalogueModificationTest SystemIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t1/2) (min)Reference
RORγt Inhibitor 28 Flexible side chainHuman Liver Microsomes-< 10[1]
RORγt Inhibitor 29 cis-Cyclobutane in side chainHuman Liver Microsomes-> 60[1]
αvβ3 Antagonist Lead Functionalized cyclobutane core--> 80[5]
Compound/AnalogueModificationTest SystemIntrinsic Clearance (CLint) (mg/min/µL)Reference
Model Compound 40 tert-Butyl group-12[6][7]
Model Compound 42 CF3-Cyclobutane replacing tert-Butyl-1[6][7]
Butenafine tert-Butyl group-30[6][7]
Analogue 46 CF3-Cyclobutane replacing tert-Butyl-21[6][7]
Model Compound 37 tert-Butyl group-11[6][7]
Analogue 39 CF3-Cyclobutane replacing tert-Butyl-16[6][7]
Tebutam tert-Butyl group-57[6][7]
Analogue 50 CF3-Cyclobutane replacing tert-Butyl-107[6][7]

The data consistently demonstrates that the incorporation of a cyclobutane ring can lead to a significant increase in metabolic stability. For instance, the RORγt inhibitor 29, which features a cis-cyclobutane in its side chain, exhibits a substantially longer half-life compared to its more flexible analogue 28.[1] Similarly, the replacement of a metabolically labile tert-butyl group with a CF3-cyclobutane moiety in model compound 40 and the drug Butenafine resulted in a marked decrease in intrinsic clearance, indicating slower metabolic turnover.[6][7] However, it is important to note that this effect is not universal, as seen in the case of Tebutam and model compound 37, where the introduction of a CF3-cyclobutane group led to decreased metabolic stability.[6][7] This highlights the context-dependent nature of such substitutions and the importance of empirical testing.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro assays that expose the compound to liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[8][9][10]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is widely used to evaluate the Phase I metabolic stability of compounds.[8][9]

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive controls. Prepare the incubation mixture containing liver microsomes and phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the test compound to the wells of a 96-well plate containing the microsomal incubation mixture. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile). The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Visualizing the Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound mix Mix Compound & Microsomes prep_compound->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate_time Incubate at 37°C (Time Points) initiate->incubate_time quench Quench Reaction incubate_time->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and CLint plot->calculate

In Vitro Metabolic Stability Assay Workflow

Conclusion

The strategic incorporation of cyclobutane rings into drug candidates represents a valuable tool for medicinal chemists to enhance metabolic stability. By understanding the structural basis for this improved stability and employing robust in vitro assays, researchers can effectively identify and optimize compounds with more favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

comparative study of cyclobutane-1,2,3,4-tetrol and its linear analogue, threitol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of a rigid cyclic polyol and its flexible linear analogue for applications in chemical and pharmaceutical research.

This guide provides a comprehensive comparison of the physicochemical and biological properties of cyclobutane-1,2,3,4-tetrol and its linear counterpart, threitol. While threitol is a well-characterized sugar alcohol with known applications, its cyclic analogue, this compound, remains a molecule of significant interest due to the conformational rigidity imparted by its cyclobutane core. This rigidity can offer unique advantages in drug design and material science. This report aims to provide researchers, scientists, and drug development professionals with a comparative overview based on available experimental and computational data.

Physicochemical Properties: A Tale of Two Structures

The fundamental difference in the structures of this compound and threitol—one cyclic and rigid, the other linear and flexible—gives rise to distinct physicochemical properties. Threitol, a four-carbon sugar alcohol, is a well-studied compound with established data.[1][2] In contrast, experimental data for this compound is limited, and much of the available information is based on computational predictions.[3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundThreitol
Molecular Formula C₄H₈O₄[3]C₄H₁₀O₄[4]
Molar Mass 120.10 g/mol [3]122.12 g/mol [4]
Melting Point Data not available88-90 °C[4]
Boiling Point Data not availableDecomposes
Water Solubility Data not available (Predicted to be soluble)880 g/100 mL (25 °C)
Structure Cyclic, rigidLinear, flexible
Ring Strain High[5]Not applicable

The presence of the strained cyclobutane ring in this compound is a key feature, suggesting a higher reactivity compared to its linear analogue.[5] This strain, arising from the deviation of bond angles from the ideal tetrahedral angle, is a defining characteristic of cyclobutane derivatives.[5] While this may impact its stability, it also presents opportunities for unique chemical transformations.

Biological Activity and Potential Applications

The biological activities of threitol are multifaceted, ranging from its role as a natural cryoprotectant in insects to its use as a precursor in the synthesis of pharmaceuticals.[4] Its diastereomer, erythritol, is also well-studied for its biological properties.[6] The introduction of a cyclobutane moiety in drug candidates is a known strategy to enhance potency, selectivity, and pharmacokinetic profiles due to its rigid conformation.[1][7]

Threitol: A Versatile Linear Polyol

Threitol has demonstrated a range of biological activities:

  • Cryoprotectant: D-threitol acts as an antifreeze agent in some insects, helping them survive in extremely cold environments.[4]

  • Fungal Signaling: It may act as a signaling molecule for certain fungi, promoting their colonization of plant roots.[4]

  • Metabolic Marker: The presence of threitol in mammals, including humans, has been linked to certain metabolic processes and diseases.[4]

  • Drug Precursor: Threitol is a chiral building block used in the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents.[4]

  • Sweetener: It is being explored as a low-calorie sugar substitute.[8][9]

This compound: A Scaffold for Drug Discovery

While direct biological studies on this compound are scarce, the unique properties of the cyclobutane ring make its derivatives attractive in drug discovery.[1][7][10] The rigid structure can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for biological targets.[1] Cyclobutane-containing compounds have been successfully developed as drugs, including the anticancer agent carboplatin and the hepatitis C inhibitor boceprevir.[1][10] The introduction of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties.[7]

Experimental Protocols

Accurate characterization of these polyols is crucial for their application. The following are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of the polyol.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the polyol into a standard aluminum DSC pan.

  • Instrument Setup:

    • Calibrate the DSC instrument using an indium standard.

    • Use an empty, sealed aluminum pan as a reference.

    • Set the heating rate to 10 °C/min.

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram.

experimental_workflow cluster_melting_point Melting Point Determination (DSC) mp_start Start mp_sample_prep Weigh 2-5 mg of sample into DSC pan mp_start->mp_sample_prep mp_instrument_setup Calibrate DSC Set heating rate (10 °C/min) Set N2 purge (50 mL/min) mp_sample_prep->mp_instrument_setup mp_run_dsc Heat from 25 °C at 10 °C/min mp_instrument_setup->mp_run_dsc mp_analyze Determine peak of endothermic transition mp_run_dsc->mp_analyze mp_end End mp_analyze->mp_end

Caption: Workflow for Melting Point Determination using DSC.

Determination of Aqueous Solubility by Gravimetric Method

Objective: To determine the solubility of the polyol in water at a specific temperature.

Methodology:

  • Sample Preparation: Prepare a saturated solution by adding an excess of the polyol to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the solution at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter the saturated solution using a 0.45 µm syringe filter to remove any undissolved solid.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume (e.g., 10 mL) of the clear filtrate into the evaporating dish.

    • Weigh the evaporating dish with the solution.

    • Evaporate the water in an oven at a temperature below the decomposition point of the polyol (e.g., 80 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it.

  • Calculation: Calculate the mass of the dissolved polyol and express the solubility in g/100 mL.

solubility_workflow cluster_solubility Aqueous Solubility Determination (Gravimetric) sol_start Start sol_saturate Prepare saturated solution (excess solute in water) sol_start->sol_saturate sol_equilibrate Agitate at constant temp. for 24h sol_saturate->sol_equilibrate sol_filter Filter with 0.45 µm syringe filter sol_equilibrate->sol_filter sol_pipette Pipette known volume of filtrate into dish sol_filter->sol_pipette sol_weigh_dish Weigh empty evaporating dish sol_weigh_dish->sol_pipette sol_weigh_solution Weigh dish with solution sol_pipette->sol_weigh_solution sol_evaporate Evaporate water in oven sol_weigh_solution->sol_evaporate sol_weigh_residue Weigh dish with dry residue sol_evaporate->sol_weigh_residue sol_calculate Calculate solubility (g/100 mL) sol_weigh_residue->sol_calculate sol_end End sol_calculate->sol_end

Caption: Workflow for Aqueous Solubility Determination.

Signaling Pathways and Logical Relationships

The interaction of small molecules with biological systems is fundamental to drug discovery. While a specific signaling pathway for this compound is not yet elucidated, we can conceptualize a logical workflow for its investigation, drawing parallels with the known roles of similar molecules.

signaling_pathway_investigation cluster_investigation Investigative Workflow for a Novel Polyol start Novel Polyol (e.g., this compound) physchem Physicochemical Characterization start->physchem in_vitro In Vitro Screening (Target-based & Phenotypic) physchem->in_vitro hit_id Hit Identification in_vitro->hit_id pathway Pathway Elucidation (Omics, Bioinformatics) hit_id->pathway lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Validation (Animal Models) pathway->in_vivo in_vivo->lead_opt end Preclinical Candidate lead_opt->end

Caption: Logical workflow for investigating a novel polyol.

This generalized workflow outlines the critical steps from initial characterization to the identification of a preclinical candidate. For a novel compound like this compound, initial in vitro screening against a panel of disease-relevant targets would be essential to identify potential biological activity. Subsequent "omics" and bioinformatic analyses would help in elucidating the specific signaling pathways involved.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and its linear analogue, threitol. While threitol is a well-understood polyol with diverse applications, this compound represents an intriguing but underexplored molecule. The rigidity and strain of its cyclic structure offer significant potential for the development of novel therapeutics and materials. Further experimental investigation into the physicochemical and biological properties of this compound is warranted to unlock its full potential. The experimental protocols and logical frameworks presented here provide a foundation for such future research endeavors.

References

Differentiating Cyclobutane-1,2,3,4-tetrol Isomers: A Guide to Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule can profoundly influence its biological activity. In drug development and materials science, the ability to unambiguously differentiate between stereoisomers is paramount. This guide provides a comprehensive comparison of how advanced Nuclear Magnetic Resonance (NMR) techniques can be employed to distinguish between the five stereoisomers of cyclobutane-1,2,3,4-tetrol. By leveraging a combination of one-dimensional and two-dimensional NMR experiments, researchers can elucidate the unique spatial arrangement of hydroxyl groups that defines each isomer.

The Five Stereoisomers of this compound

This compound possesses four stereocenters, giving rise to five possible stereoisomers. The relative orientation of the four hydroxyl (-OH) groups determines the identity of each isomer. These isomers can be categorized based on their symmetry elements, which directly impacts the complexity of their NMR spectra.

Isomer IDSystematic Name (Relative Stereochemistry)Point GroupKey Symmetry Feature(s)
1 r-1, c-2, c-3, c-4-cyclobutane-1,2,3,4-tetrolC4vFour-fold rotational symmetry, four mirror planes
2 r-1, c-2, c-3, t-4-cyclobutane-1,2,3,4-tetrolCsOne mirror plane
3 r-1, t-2, c-3, t-4-cyclobutane-1,2,3,4-tetrolC2hCenter of inversion, two-fold rotational symmetry, one mirror plane
4 r-1, c-2, t-3, t-4-cyclobutane-1,2,3,4-tetrolC1No symmetry (chiral)
5 r-1, c-2, t-3, c-4-cyclobutane-1,2,3,4-tetrolC2Two-fold rotational symmetry (chiral)

Note: 'r' denotes the reference substituent, 'c' denotes cis (same side), and 't' denotes trans (opposite side) relative to the reference.

Differentiating Isomers using 1D NMR: ¹H and ¹³C Spectra

The symmetry of each isomer is the primary determinant of the number of unique signals in its ¹H and ¹³C NMR spectra.

  • Isomer 1 (all-cis): Due to its high symmetry (C4v), all four methine protons and all four carbons are chemically and magnetically equivalent. This results in a single proton signal and a single carbon signal.

  • Isomer 3 (cis,trans,cis): This isomer possesses a center of inversion and a C2 axis. This symmetry results in two unique proton environments and two unique carbon environments.

  • Other Isomers (2, 4, and 5): The lower symmetry of the remaining isomers leads to more complex spectra with four distinct signals for both protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

IsomerNumber of ¹H SignalsPredicted ¹H Chemical Shift (ppm)Number of ¹³C SignalsPredicted ¹³C Chemical Shift (ppm)
1 1~4.0-4.51~70-75
2 4~3.8-4.84~68-78
3 2~4.0-4.62~70-76
4 4~3.7-4.94~67-79
5 4~3.9-4.74~69-77

Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and other experimental conditions.

Elucidating Connectivity and Spatial Relationships with 2D NMR

While 1D NMR provides initial clues based on the number of signals, 2D NMR techniques are essential for unambiguously assigning the stereochemistry.

COSY (Correlation Spectroscopy)

COSY experiments reveal proton-proton scalar couplings, typically through two or three bonds. In this compound, COSY spectra will show correlations between adjacent methine protons (H-1 with H-2 and H-4; H-2 with H-1 and H-3, etc.). This helps in assigning which protons are neighbors on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with its directly attached carbon atom. This is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum (or vice-versa).

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are two or three bonds away. This can be useful in confirming assignments and providing additional structural information, especially in more complex molecules.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is the most critical technique for differentiating these stereoisomers as it reveals through-space proximity of protons, irrespective of their bonding connectivity. The presence or absence of specific cross-peaks in a NOESY spectrum provides direct evidence for the relative orientation of the hydroxyl groups.

Table 2: Key Predicted NOESY Correlations for Differentiating Isomers

IsomerKey Expected NOE Correlations (Proton Pairs)Interpretation
1 H1-H2, H1-H4, H1-H3 (long range)All protons are on the same face of the ring, leading to strong correlations between adjacent protons and weaker correlations across the ring.
2 H1-H2, H2-H3, but weaker or absent H3-H4Protons 1, 2, and 3 are cis to each other, while proton 4 is trans.
3 H1-H2 (cis), H2-H3 (trans), H3-H4 (cis)Alternating cis and trans relationships will result in a distinct pattern of strong and weak/absent NOE cross-peaks.
4 Unique pattern of NOE correlationsThe lack of symmetry will lead to a complex but unique NOESY spectrum reflecting the specific spatial arrangement of all four protons.
5 Specific NOE correlations based on C2 symmetryThe C2 symmetry will result in a specific set of through-space interactions that can be used to identify this chiral isomer.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the this compound isomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

  • Degas the sample for NOESY experiments to minimize interference from dissolved oxygen.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR: Acquire a standard 1D proton spectrum with a spectral width of 10-12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with a spectral width of 150-200 ppm.

  • COSY: Use a gradient-selected COSY (gCOSY) sequence. Typically, 256-512 increments in the indirect dimension and 8-16 scans per increment are sufficient.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence.

  • HMBC: Use a gradient-selected HMBC sequence, optimized for a long-range coupling constant of 8-10 Hz.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key intramolecular NOEs (typically 300-800 ms).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for identifying a specific this compound isomer using the described NMR techniques.

Isomer_Differentiation_Workflow start Unknown Cyclobutane- 1,2,3,4-tetrol Isomer nmr_1d Acquire 1D NMR (¹H and ¹³C) start->nmr_1d count_signals Count Number of Unique Signals nmr_1d->count_signals one_signal Isomer 1 (all-cis) count_signals->one_signal 1 Signal two_signals Isomer 3 (cis,trans,cis) count_signals->two_signals 2 Signals four_signals Isomers 2, 4, or 5 count_signals->four_signals 4 Signals nmr_2d Acquire 2D NMR (COSY, HSQC, NOESY) four_signals->nmr_2d analyze_noesy Analyze NOESY Cross-Peaks nmr_2d->analyze_noesy isomer_2 Isomer 2 analyze_noesy->isomer_2 Specific NOE Pattern 1 isomer_4 Isomer 4 analyze_noesy->isomer_4 Specific NOE Pattern 2 isomer_5 Isomer 5 analyze_noesy->isomer_5 Specific NOE Pattern 3

Caption: A logical workflow for the differentiation of this compound isomers using NMR spectroscopy.

Signaling Pathway for Stereochemical Determination

The process of determining the stereochemistry can be visualized as a signaling pathway where information from different NMR experiments converges to a final structural assignment.

Stereochemistry_Pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) Symmetry Symmetry Determination H1_NMR->Symmetry Connectivity Bonding Framework H1_NMR->Connectivity C13_NMR ¹³C NMR (Number of Signals) C13_NMR->Symmetry COSY COSY (¹H-¹H Connectivity) COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Connectivity NOESY NOESY (Through-Space Proximity) Stereochem Relative Stereochemistry NOESY->Stereochem Symmetry->Stereochem Connectivity->Stereochem Final_Structure Final Isomer Assignment Stereochem->Final_Structure

Caption: A conceptual pathway illustrating how data from various NMR experiments contribute to the final stereochemical assignment.

By systematically applying this suite of advanced NMR techniques, researchers can confidently and accurately differentiate between the stereoisomers of this compound, a critical step in understanding and harnessing their unique properties.

comparative reactivity of cyclobutane-1,2,3,4-tetrol with other cyclic polyols like cyclohexanetetrols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of cyclobutane-1,2,3,4-tetrol and various isomers of cyclohexanetetrol. The discussion centers on their behavior in oxidation reactions, particularly with periodate, a common method for cleaving vicinal diols. This comparison is crucial for chemists and drug development professionals seeking to understand the influence of ring size and stereochemistry on the reactivity of cyclic polyols, which can inform the design of novel therapeutics and synthetic pathways.

Introduction

Cyclic polyols, or cyclitols, are important structural motifs in numerous biologically active molecules. Their reactivity is of significant interest in medicinal chemistry and materials science. This guide focuses on two such classes of compounds: this compound and cyclohexanetetrols. The inherent ring strain in the four-membered cyclobutane ring is expected to significantly influence its reactivity compared to the more stable six-membered cyclohexane ring.

Comparative Reactivity in Periodate Oxidation

Periodate oxidation is a classic and highly specific reaction for the cleavage of vicinal diols (1,2-diols). The reaction proceeds through a cyclic periodate ester intermediate, and its rate is highly dependent on the stereochemical arrangement of the hydroxyl groups and the conformation of the ring.

Cyclohexanetetrols: The Influence of Stereochemistry

The reactivity of cyclohexanetetrols is well-documented, with studies on isomers such as myo-inositol providing valuable kinetic data. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, which profoundly impacts their ability to form the necessary cyclic intermediate with the periodate ion.

Kinetic studies on the periodate oxidation of myo-inositol have been conducted in both acidic and alkaline media. The reaction is first order with respect to both the cyclitol and the periodate. In acidic medium, the reaction rate is generally faster than in alkaline medium.

A critical factor governing the reactivity of cyclic diols is the relative orientation of the vicinal hydroxyl groups. It has been demonstrated that cis-1,2-cyclohexanediol is oxidized by periodate approximately 20 times faster than its trans-isomer[1]. This is because the cis arrangement allows for the ready formation of the cyclic periodate ester intermediate, whereas the trans diaxial arrangement in a chair conformation would be highly strained and unfavorable for cyclization.

This compound: The Role of Ring Strain

In the context of periodate oxidation, the puckered conformation of the cyclobutane ring places the four hydroxyl groups in pseudo-axial and pseudo-equatorial positions. The formation of a cyclic periodate ester with vicinal diols on the cyclobutane ring is expected to be facile, particularly for cis-diols. The relief of ring strain upon the cleavage of the carbon-carbon bond during the oxidation process is anticipated to be a significant driving force for the reaction, suggesting that this compound would exhibit a higher reactivity compared to its cyclohexane counterparts under similar conditions.

Quantitative Data Summary

The following table summarizes the available quantitative kinetic data for the periodate oxidation of myo-inositol, a representative cyclohexanetetrol.

SubstrateMediumTemperature (°C)Rate Constant (k)Reference
myo-InositolAcidic (0.1 M HClO₄)356.102 x 10⁻⁴ s⁻¹[2]
myo-InositolAlkaline (0.1 M OH⁻)352.117 x 10⁻⁴ s⁻¹[2]

Note: The rate constants for myo-inositol are pseudo-first-order rate constants under the specified conditions.

Experimental Protocols

Kinetic Analysis of myo-Inositol Oxidation by Periodate

This protocol is based on the methodology described in the study of the kinetics of myo-inositol oxidation by potassium periodate[2].

Materials:

  • myo-Inositol

  • Potassium periodate (KIO₄)

  • Perchloric acid (HClO₄) for acidic medium studies

  • Potassium hydroxide (KOH) for alkaline medium studies

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Potassium iodide (KI)

  • Starch indicator solution

  • Thermostated water bath

Procedure:

  • Solution Preparation: Prepare stock solutions of myo-inositol, potassium periodate, perchloric acid (or potassium hydroxide), and potassium iodide of known concentrations in deionized water.

  • Reaction Initiation: Equilibrate the reactant solutions (except for potassium periodate) in a reaction vessel placed in a thermostated water bath at the desired temperature (e.g., 35 °C). Initiate the reaction by adding the required volume of the pre-equilibrated potassium periodate solution.

  • Kinetic Measurements: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of potassium iodide. The unreacted periodate oxidizes the iodide to iodine.

  • Titration: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis: The concentration of unreacted periodate at each time point is calculated from the volume of sodium thiosulfate used. The pseudo-first-order rate constant (k) is determined from the slope of the plot of ln([Periodate]t) versus time.

Visualization of the Reaction Pathway

The following diagram illustrates the general mechanism of periodate oxidation of a vicinal diol, which proceeds through a cyclic periodate ester intermediate.

Periodate_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diol Vicinal Diol (e.g., Cyclohexanetetrol) CyclicEster Cyclic Periodate Ester Diol->CyclicEster Formation Periodate Periodate Ion (IO₄⁻) Periodate->CyclicEster Carbonyls Carbonyl Compounds (Aldehydes/Ketones) CyclicEster->Carbonyls Cleavage Iodate Iodate Ion (IO₃⁻) CyclicEster->Iodate

Caption: General mechanism of vicinal diol cleavage by periodate.

Conclusion

The reactivity of cyclic polyols is a complex interplay of ring strain and stereochemistry. While quantitative data for the periodate oxidation of this compound is lacking, fundamental principles of organic chemistry strongly suggest a higher reactivity compared to cyclohexanetetrols due to the inherent ring strain of the four-membered ring. For cyclohexanetetrols, the stereochemical arrangement of the hydroxyl groups is the dominant factor, with cis-vicinal diols reacting significantly faster than their trans counterparts. This comparative guide highlights the importance of these structural features in predicting the chemical behavior of cyclic polyols, providing a valuable resource for researchers in drug design and organic synthesis.

References

Safety Operating Guide

Navigating the Disposal of Cyclobutane-1,2,3,4-tetrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The disposal of any chemical, including cyclobutane-1,2,3,4-tetrol, must adhere to local, regional, and national regulations. The primary objective is to minimize environmental impact and ensure the safety of all personnel. For compounds where specific disposal data is scarce, a conservative approach based on the chemical's functional groups and potential reactivity is warranted.

Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety recommendations for analogous polyhydroxylated compounds, the following should be observed:

  • Ventilation: Always handle the compound within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.[1]

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin and eye contact. The hydroxyl groups may cause irritation.[1]

  • Storage: Keep the compound in a tightly sealed, airtight container, preferably under an inert atmosphere, to prevent potential oxidation.[1]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound. This workflow is designed to guide laboratory personnel through a series of checks to ensure compliant and safe waste management.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste check_sds Consult available Safety Data Sheet (SDS) for specific disposal instructions. start->check_sds sds_available Follow SDS Section 13 instructions. check_sds->sds_available Yes sds_unavailable No specific SDS available. Proceed with general chemical waste protocol. check_sds->sds_unavailable No end End: Waste Disposed sds_available->end characterize_waste Characterize waste: - Pure compound or mixture? - Contaminated materials? sds_unavailable->characterize_waste pure_compound Pure or minimally contaminated This compound characterize_waste->pure_compound Pure contaminated_materials Contaminated materials (e.g., gloves, absorbent pads) characterize_waste->contaminated_materials Contaminated package_pure Package in a clearly labeled, sealed, and compatible waste container. pure_compound->package_pure package_contaminated Package separately in a labeled waste bag or container. contaminated_materials->package_contaminated consult_ehs Consult with Institutional Environmental Health & Safety (EHS) Officer. package_pure->consult_ehs package_contaminated->consult_ehs ehs_guidance Follow EHS guidance for waste pickup and disposal. consult_ehs->ehs_guidance licensed_carrier Arrange for disposal via a licensed chemical waste disposal contractor. ehs_guidance->licensed_carrier licensed_carrier->end

Disposal Decision Workflow

Step-by-Step Disposal Procedure

  • Waste Characterization:

    • Pure Compound: If the waste is the pure solid compound or a solution of it, it should be collected in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent materials, should be collected in a separate, clearly labeled solid waste container.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the appropriate hazard warnings (if known), and the date of accumulation.

  • Consult with Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. Provide them with all available information on the compound, including its chemical structure and any known properties. They will provide specific instructions based on their protocols and local regulations.

  • Disposal through a Licensed Contractor: In the absence of specific degradation protocols, the standard and safest method for disposal is through a licensed and certified chemical waste disposal contractor. Your EHS department will facilitate this. The material will likely be incinerated at a high temperature in a facility equipped with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding disposal limits or specific experimental protocols for the degradation or neutralization of this compound. As such, laboratory-scale treatment of this waste is not recommended.

Summary of Disposal Parameters

ParameterGuideline
Waste Classification To be determined by your institutional EHS, but should be handled as a non-hazardous or hazardous chemical waste based on a conservative assessment.
Primary Disposal Route Incineration by a licensed chemical waste disposal facility.
Containerization Tightly sealed, chemically compatible containers. Separate containers for solid waste and contaminated materials.
Labeling Full chemical name, hazard warnings (if applicable), and date.

By adhering to this structured disposal workflow and prioritizing consultation with your institution's safety professionals, you can ensure the safe and compliant management of this compound waste, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling Cyclobutane-1,2,3,4-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclobutane-1,2,3,4-tetrol was not located. The following guidance is based on the general properties of polyols (compounds with multiple hydroxyl groups) and cyclic alcohols and is intended to provide a framework for safe handling in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work with this substance.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure safe laboratory operations.

I. Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar chemical compounds.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with organic vapor cartridges if aerosols may be generated or if working in a poorly ventilated space.Prevents inhalation of any potential vapors or aerosols.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

II. Operational Plan: Safe Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing risks during the handling of chemical substances.

prep Preparation handling Handling prep->handling Proceed to handling post_handling Post-Handling handling->post_handling Complete experiment spill Spill Response handling->spill In case of spill storage Storage post_handling->storage Store unused chemical waste Waste Disposal post_handling->waste Dispose of waste

Figure 1: A generalized workflow for the safe handling of laboratory chemicals.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have spill control materials readily accessible.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Use compatible tools and equipment (e.g., spatulas, glassware) to handle the material.

    • If heating the substance, do so with caution and ensure adequate ventilation to handle any potential vapors.

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

III. Logistical Plan: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.

Waste Type Disposal Guideline
Solid Waste Collect in a designated, labeled hazardous waste container.
Liquid Waste (Solutions) Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag and dispose of as solid hazardous waste.

IV. Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.